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  • Product: Daucol
  • CAS: 887-08-1

Core Science & Biosynthesis

Foundational

The Daucol Biosynthesis Pathway in Daucus carota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Daucus carota L., commonly known as carrot, is a rich source of a diverse array of secondary metabolites, including a significant number of ter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucus carota L., commonly known as carrot, is a rich source of a diverse array of secondary metabolites, including a significant number of terpenoids. Among these, the sesquiterpenoid alcohol daucol is a characteristic component of carrot essential oil, particularly from the seeds. While the complete, specific enzymatic pathway for daucol biosynthesis has not been fully elucidated and a dedicated "daucol synthase" has yet to be characterized, this guide synthesizes the current understanding of the general sesquiterpenoid biosynthesis pathway in plants to propose the likely route to daucol formation in Daucus carota. This document provides an in-depth overview of the proposed pathway, quantitative data on daucol abundance, detailed experimental protocols for its analysis, and visual representations of the core biochemical processes.

Proposed Daucol Biosynthesis Pathway

The biosynthesis of daucol, a C15 sesquiterpenoid, is presumed to follow the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways for the synthesis of its universal precursor, farnesyl pyrophosphate (FPP). The final, and likely specific, step is the cyclization of FPP by a yet-to-be-fully-characterized sesquiterpene synthase.

Upstream Pathway: Formation of Farnesyl Pyrophosphate (FPP)

The initial steps of terpenoid biosynthesis occur through two independent but interacting pathways:

  • The Mevalonate (MVA) Pathway: Primarily located in the cytosol, this pathway converts acetyl-CoA into isopentenyl pyrophosphate (IPP).

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate to produce both IPP and its isomer, dimethylallyl pyrophosphate (DMAPP).

IPP and DMAPP are the five-carbon building blocks of all isoprenoids. Through the action of geranyl pyrophosphate (GPP) synthase and farnesyl pyrophosphate (FPP) synthase, these units are sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and finally the fifteen-carbon farnesyl pyrophosphate (FPP). FPP is the direct precursor for all sesquiterpenes, including daucol.

Final Step: Cyclization of FPP to Daucol

The conversion of the linear FPP molecule into the bicyclic structure of daucol is catalyzed by a sesquiterpene synthase (TPS). While several terpene synthase genes have been identified in Daucus carota, such as DcTPS1, which is known to produce (E)-β-caryophyllene and α-humulene, the specific enzyme responsible for daucol synthesis has not been definitively isolated and named. It is plausible that a multi-product TPS is responsible for the formation of daucol alongside other sesquiterpenes. The proposed final step is the enzymatic cyclization of FPP, followed by a hydration event to form the characteristic hydroxyl group of daucol.

Quantitative Data on Daucol Content

Quantitative analysis of the essential oil from Daucus carota seeds has revealed significant concentrations of daucol, although the exact amount can vary depending on the carrot variety and geographical origin.

CompoundPlant PartGeographic OriginAnalytical MethodConcentration (%)Reference
DaucolSeedsMoroccoGC-MS18.60
DaucolSeedsTurkeyGC-MS12.60[1]

Experimental Protocols

Extraction of Essential Oil from Daucus carota Seeds

This protocol describes a standard method for obtaining the essential oil rich in daucol.

Materials:

  • Dried Daucus carota seeds

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate

Procedure:

  • Grind the dried carrot seeds to a fine powder.

  • Place a known quantity (e.g., 100 g) of the powdered seeds into the distillation flask of the Clevenger apparatus.

  • Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water.

  • Assemble the Clevenger apparatus and begin heating the flask.

  • Continue the hydrodistillation for a set period, typically 3-4 hours, until no more essential oil is collected.

  • Carefully collect the separated essential oil from the collection arm of the apparatus.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Daucol

This protocol outlines a general method for the identification and quantification of daucol in carrot essential oil.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 1:20 ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: Increase to 240°C at a rate of 3°C/min

    • Hold: Maintain 240°C for 10 minutes

  • Transfer Line Temperature: 280°C

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-500

Procedure:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

  • Acquire the data.

  • Identify daucol by comparing its mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantify daucol using an internal or external standard method.

In Vitro Sesquiterpene Synthase Enzyme Assay

This protocol provides a general framework for assaying the activity of a putative daucol synthase from a crude protein extract of Daucus carota tissue.

Materials:

  • Fresh or frozen Daucus carota tissue (e.g., young leaves or roots)

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF)

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

  • Farnesyl pyrophosphate (FPP) substrate

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • GC-MS for product analysis

Procedure:

  • Protein Extraction:

    • Homogenize the plant tissue in liquid nitrogen.

    • Resuspend the powdered tissue in cold extraction buffer.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude protein extract.

  • Enzyme Assay:

    • In a glass vial, combine the assay buffer with a specific amount of the crude protein extract.

    • Add FPP to a final concentration of, for example, 10-50 µM to initiate the reaction.

    • Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap volatile products.

    • Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction and Analysis:

    • Vortex the vial to mix the layers and extract the terpene products into the organic phase.

    • Separate the organic layer.

    • Analyze the organic extract by GC-MS as described in the previous protocol to identify the enzymatic products, including daucol.

    • A boiled enzyme control should be run in parallel to ensure that the observed products are the result of enzymatic activity.

Visualizations

Daucol_Biosynthesis_Pathway cluster_upstream Upstream Pathway (Cytosol/Plastids) cluster_final_step Final Step (Cytosol) AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA multiple steps IPP_DMAPP IPP + DMAPP MVA->IPP_DMAPP Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P MEP Methylerythritol Phosphate Pathway Pyruvate_G3P->MEP multiple steps MEP->IPP_DMAPP GPP Geranyl-PP IPP_DMAPP->GPP GPP Synthase FPP Farnesyl-PP GPP->FPP FPP Synthase FPP_final Farnesyl-PP Daucol Daucol FPP_final->Daucol Daucol Synthase (putative sesquiterpene synthase)

Caption: Proposed biosynthetic pathway of daucol in Daucus carota.

Experimental_Workflow_GCMS start Daucus carota Seeds extraction Hydrodistillation start->extraction oil Essential Oil extraction->oil dilution Dilution in Solvent oil->dilution injection GC-MS Injection dilution->injection separation GC Separation injection->separation detection MS Detection separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis result Daucol Content analysis->result

Caption: Experimental workflow for GC-MS analysis of daucol.

References

Exploratory

An In-depth Technical Guide on the Natural Sources and Occurrence of Daucol

For Researchers, Scientists, and Drug Development Professionals Introduction Daucol is a naturally occurring sesquiterpenoid alcohol found predominantly in the essential oil of plants from the Daucus genus, most notably...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucol is a naturally occurring sesquiterpenoid alcohol found predominantly in the essential oil of plants from the Daucus genus, most notably the common carrot (Daucus carota). As a constituent of carrot seed oil, it contributes to the characteristic aroma and has been investigated for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources, occurrence, and methodologies for the extraction and isolation of Daucol, tailored for professionals in research and drug development.

Natural Sources and Occurrence

Daucol is primarily isolated from the seeds of various subspecies of Daucus carota. The concentration of Daucol can vary significantly depending on the subspecies, geographical origin, and the developmental stage of the plant. It is a major component of the essential oil extracted from carrot seeds, often found alongside other sesquiterpenoids like Carotol.

Quantitative Data on Daucol Occurrence

The following table summarizes the quantitative data on the occurrence of Daucol in the essential oil of different Daucus carota subspecies.

Plant Species/SubspeciesPlant PartGeographic OriginDaucol Content (% of Essential Oil)Reference(s)
Daucus carota L.SeedsTurkey12.60% (in edible oil)[1][2]
Daucus carota L.SeedsMorocco18.60%[3]
Daucus carota subsp. sativusUmbelsPortugal26.7%[4]
Daucus carotaSeedsNot Specified5.10%[5]

Experimental Protocols

Extraction of Essential Oil from Daucus carota Seeds

A common method for the extraction of essential oil from carrot seeds is hydrodistillation.

Methodology:

  • Sample Preparation: Dried carrot seeds are finely powdered to increase the surface area for efficient extraction.[6]

  • Hydrodistillation: The powdered seeds are subjected to hydrodistillation using a Clevenger-type apparatus for a duration of 10 hours.[6]

  • Oil Collection and Drying: The collected essential oil, which is pale yellowish-brown with a woody, earthy aroma, is separated from the aqueous layer.[6] Anhydrous sodium sulfate is used to dry the oil.[6]

  • Storage: The dried essential oil is stored in a refrigerator until further analysis.[6]

Isolation of Daucol from Carrot Seed Essential Oil

Daucol can be isolated from the essential oil using column chromatography.

Methodology:

  • Chromatography Column Preparation: A chromatography column is packed with silica gel.[5][6]

  • Sample Loading: The carrot seed essential oil is adsorbed onto a small amount of silica gel.[5]

  • Elution: The column is eluted with a solvent system of increasing polarity. A common solvent gradient starts with petroleum ether and gradually increases the proportion of dichloromethane.[6]

  • Fraction Collection: Fractions are collected sequentially. Daucol is typically eluted with dichloromethane.[6][7]

  • Monitoring: The separation process is monitored using thin-layer chromatography (TLC).[5]

  • Characterization: The isolated Daucol is characterized using spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to confirm its structure.[6][8]

Quantification of Daucol by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative analysis of Daucol within the essential oil is typically performed using GC-MS.

Methodology:

  • Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent such as chloroform.[3]

  • GC-MS Analysis: The sample is injected into a gas chromatograph coupled with a mass spectrometer.[3][6]

  • Chromatographic Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometry Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification.

  • Quantification: The relative abundance of Daucol is determined by integrating the peak area of Daucol in the chromatogram and expressing it as a percentage of the total peak area of all identified compounds.[3]

Visualizations

Experimental Workflow for Daucol Isolation

The following diagram illustrates the general workflow for the extraction of essential oil from carrot seeds and the subsequent isolation of Daucol.

Daucol_Isolation_Workflow cluster_extraction Essential Oil Extraction cluster_isolation Daucol Isolation cluster_analysis Analysis A Dried Daucus carota Seeds B Powdering A->B C Hydrodistillation B->C D Carrot Seed Essential Oil C->D E Column Chromatography (Silica Gel) D->E F Solvent Elution (Petroleum Ether -> Dichloromethane) E->F G Fraction Collection & TLC Monitoring F->G H Isolated Daucol G->H I GC-MS Analysis H->I J Spectroscopic Characterization (FTIR, NMR) H->J

Caption: Workflow for Daucol extraction and isolation.

Biosynthetic Relationship of Sesquiterpenes in Daucus carota

While specific signaling pathways involving Daucol are not well-documented, it is understood that Daucol, like other sesquiterpenes in carrots, is synthesized via the mevalonic acid (MVA) pathway in the cytosol. This pathway provides the precursor, farnesyl pyrophosphate (FPP), which is then converted into various sesquiterpene skeletons. The diagram below illustrates a simplified logical relationship in the biosynthesis of sesquiterpenes.

Sesquiterpene_Biosynthesis cluster_pathway Mevalonic Acid (MVA) Pathway cluster_sesquiterpenes Sesquiterpene Synthesis MVA Mevalonic Acid IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP TS Sesquiterpene Synthases FPP->TS SS Various Sesquiterpene Skeletons TS->SS OXY Oxidative Modifications SS->OXY Daucol Daucol OXY->Daucol Carotol Carotol OXY->Carotol Other Other Sesquiterpenoids OXY->Other

Caption: Simplified biosynthesis of sesquiterpenes.

Biological Activity

Preliminary studies have suggested that Daucol possesses antifungal properties.[9][10] However, further research is required to fully elucidate its mechanism of action and potential therapeutic applications. It is important to distinguish Daucol from Daucosterol, a phytosterol with a broader range of reported biological activities, including anticancer and neuroprotective effects, which acts through signaling pathways such as PI3K/Akt.[11] There is currently no evidence to suggest that Daucol is involved in these pathways.

Conclusion

Daucol is a significant sesquiterpenoid constituent of carrot seed oil, with its concentration varying among different Daucus carota subspecies. Standard phytochemical methods, including hydrodistillation and column chromatography, are effective for its extraction and isolation. While its biological activities are still under investigation, its prevalence in a commonly consumed plant makes it a compound of interest for further research in natural product chemistry and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of Daucol.

References

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Daucol

For Researchers, Scientists, and Drug Development Professionals Introduction Daucol is a sesquiterpenoid alcohol found predominantly in the essential oil of carrot seeds (Daucus carota L.).[1][2] As a member of the carot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucol is a sesquiterpenoid alcohol found predominantly in the essential oil of carrot seeds (Daucus carota L.).[1][2] As a member of the carotane sesquiterpene family, it is a bicyclic compound characterized by a unique bridged ring system.[3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Daucol, along with detailed experimental protocols for its isolation and characterization. Additionally, it explores its known biological activities, offering a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physicochemical properties of Daucol have been established through various analytical techniques. These properties are crucial for its extraction, purification, and formulation in research and development settings.

General Physicochemical Properties

Daucol is a crystalline solid at room temperature. Its core molecular identity is defined by the following parameters.

Table 1: General Physicochemical Properties of Daucol

PropertyValueReference(s)
Molecular Formula C₁₅H₂₆O₂[1][2][4]
Molecular Weight 238.37 g/mol [1][2][4]
CAS Registry Number 887-08-1[4]
Appearance Crystals
Percent Composition C: 75.58%, H: 10.99%, O: 13.42%
IUPAC Name (1S,2R,5R,7S,8S)-5,8-dimethyl-2-(propan-2-yl)-11-oxatricyclo[6.2.1.0¹⁵]undecan-7-ol[5]
Thermodynamic Properties

The melting and boiling points of Daucol are key indicators of its purity and physical state under various conditions.

Table 2: Thermodynamic Properties of Daucol

PropertyValueConditionsReference(s)
Melting Point 113-116 °C-[5]
Boiling Point 289-291 °C (est.)@ 760.00 mm Hg[5]
124-132 °C@ 2.00 mm Hg
Solubility and Partitioning Behavior

Daucol's solubility dictates the appropriate solvent systems for extraction, chromatography, and biological assays. As a sesquiterpenoid alcohol, it exhibits limited solubility in water and greater solubility in organic solvents.

Table 3: Solubility and Partition Coefficient of Daucol

PropertyValue / DescriptionReference(s)
Solubility in Water 212.2 mg/L @ 25 °C (estimated)[5]
Solubility in Organic Solvents Soluble in alcohol, petroleum ether, dichloromethane[2][5]
LogP (o/w) 3.073 (estimated)[5]
Optical Properties

The stereochemistry of Daucol results in optical activity, a critical parameter for its characterization.

Table 4: Optical Properties of Daucol

PropertyValueConditionsReference(s)
Optical Rotation [α]D²⁰ = -16.9°c = 2.76 in ethanol

Spectroscopic Data

The structural elucidation of Daucol relies on a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 5: Summary of Spectroscopic Data for Daucol

TechniqueDescriptionReference(s)
Mass Spectrometry (MS) GC-MS analysis is commonly used to identify Daucol in essential oil mixtures. The NIST WebBook provides its electron ionization mass spectrum.[1][2][4]
Infrared (IR) Spectroscopy IR spectra show characteristic absorptions for O-H (hydroxyl) and C-O (ether) functional groups, consistent with its structure.[2]
¹H NMR Spectroscopy Provides information on the proton environment, including signals for methyl groups, isopropyl protons, and protons adjacent to the hydroxyl and ether functionalities.[2]
¹³C NMR Spectroscopy Reveals 15 distinct carbon signals, corresponding to the carbon skeleton of the molecule, confirming its molecular formula.[2]

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of Daucol from its natural source, carrot seed oil.

Isolation of Daucol by Column Chromatography

Daucol is typically isolated from the essential oil of Daucus carota seeds via silica gel column chromatography.[2][6] This technique separates compounds based on their polarity.

Protocol:

  • Essential Oil Extraction: Subject powdered carrot seeds to hydrodistillation for approximately 10 hours using a Clevenger-type apparatus to obtain the essential oil.[2] Dry the collected oil over anhydrous sodium sulfate.

  • Column Preparation: Prepare a glass column packed with silica gel (e.g., 60-120 mesh). The amount of silica gel should be approximately 60 times the weight of the essential oil to be separated (e.g., 480 g of silica gel for 8 g of oil).[2] The column can be prepared using a wet slurry method with the initial eluting solvent (petroleum ether) to ensure uniform packing.[7][8]

  • Sample Loading: Dissolve the crude carrot seed essential oil (e.g., 8 g) in a minimal amount of the initial eluting solvent and carefully load it onto the top of the prepared silica gel column.[2][9]

  • Elution: Elute the column with a gradient of solvents of increasing polarity. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.[2][6]

    • Begin elution with 100% petroleum ether to elute non-polar compounds like daucene.

    • Gradually increase the polarity with mixtures of petroleum ether and dichloromethane. A common ratio to elute carotol is 5:1 (v/v) petroleum ether:dichloromethane.[2]

    • Finally, elute with 100% dichloromethane to collect the more polar Daucol fraction.[2]

  • Fraction Collection and Monitoring: Collect the eluent in sequential fractions. Monitor the separation process using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualize the spots (e.g., using iodine vapor or a UV lamp) to identify fractions containing Daucol.[2][6]

  • Purification and Evaporation: Combine the pure Daucol-containing fractions and remove the solvent under reduced pressure using a rotary evaporator to yield isolated Daucol.[10] Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether at low temperatures.

Characterization of Daucol

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the isolated Daucol in a suitable volatile solvent like chloroform or dichloromethane.

  • GC Conditions: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set an appropriate temperature program, for example: start at 60°C (hold for 1 min), ramp up to 210°C at 5°C/min, then ramp to 280°C at 10°C/min (hold for 15 min). Use Helium as the carrier gas.

  • MS Conditions: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-1000.

  • Identification: Identify the Daucol peak based on its retention time and by comparing its mass spectrum with reference spectra from libraries such as NIST and Wiley.[2]

4.2.2 NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve a few milligrams of purified Daucol in a deuterated solvent (e.g., CDCl₃) within an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[2][11]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[2] For ¹³C NMR, a sufficient number of scans may be required to achieve a good signal-to-noise ratio.

  • Spectral Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values of the proton spectrum and the chemical shifts of the carbon spectrum to confirm the structure of Daucol. The data should be consistent with published literature values.[2]

Visualizations

Experimental Workflow for Daucol Isolation and Identification

The following diagram illustrates the comprehensive workflow from the natural source to the structurally confirmed compound.

G Figure 1: Experimental Workflow for Daucol cluster_source Source Material cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Structural Characterization carrot_seeds Carrot Seeds (Daucus carota) hydrodistillation Hydrodistillation carrot_seeds->hydrodistillation crude_oil Crude Essential Oil hydrodistillation->crude_oil cc Silica Gel Column Chromatography fractions Fraction Collection & TLC Monitoring cc->fractions evaporation Solvent Evaporation fractions->evaporation recrystallization Recrystallization evaporation->recrystallization pure_daucol Purified Daucol recrystallization->pure_daucol gcms GC-MS Analysis structure Confirmed Structure gcms->structure nmr NMR (1H, 13C) Spectroscopy nmr->structure ir FTIR Spectroscopy ir->structure crude_oil->cc Gradient Elution (Pet. Ether -> Dichloromethane) pure_daucol->gcms pure_daucol->nmr pure_daucol->ir

Figure 1: Experimental Workflow for Daucol
Logical Relationship: Structure and Antifungal Activity

No specific signaling pathways for Daucol have been elucidated in the reviewed literature. However, studies on the structure-activity relationship of carrot seed constituents suggest a correlation between chemical structure and biological function. Specifically, the presence of polar moieties is linked to greater antifungal potential.[12]

G Figure 2: Structure-Activity Relationship of Daucol cluster_structure Key Structural Features cluster_activity Observed Biological Activity Daucol Daucol (C15H26O2) Polar Polar Moieties - Hydroxyl Group (-OH) - Ether Linkage (-O-) Daucol->Polar contains NonPolar Non-Polar Moiety - Carotane Sesquiterpene  Backbone Daucol->NonPolar contains Antifungal Antifungal Potential (e.g., against Fusarium moniliforme, Bipolaris oryzae) Polar->Antifungal Positively Correlates With [Structure-Activity Relationship]

Figure 2: Structure-Activity Relationship of Daucol

Biological Activity

Daucol, as a constituent of carrot seed oil, has been investigated for several biological activities. The most prominently reported activities are its antifungal and nematicidal effects.

  • Antifungal Activity: Daucol has demonstrated antifungal properties against various phytopathogenic fungi, including Alternaria alternata, Fusarium moniliforme, Bipolaris oryzae, and Rhizoctonia solani.[3][12] Studies comparing Daucol with its structural relative, carotol, another major component of carrot seed oil, suggest that carotol often exhibits stronger antifungal effects.[3][13] The antifungal potential appears to be dose-dependent, and structure-activity relationship studies indicate that polar functional groups contribute significantly to this activity.[12]

  • Nematicidal Activity: The essential oil of carrot seed and its isolated components, including Daucol, have been evaluated for their ability to control root-knot nematodes (Meloidogyne incognita).[2] Daucol was shown to contribute to the overall nematicidal effect of the oil, which involves inhibiting egg hatching and increasing the mortality of juvenile nematodes.[2]

  • Other Activities: While carrot seed essential oil is reported to have antioxidant and anti-inflammatory properties, specific studies isolating and confirming these activities for pure Daucol are less common.[4] The antioxidant activity is often attributed to the synergistic effects of multiple components within the oil.

References

Foundational

Daucol and its role in plant defense mechanisms

An In-depth Technical Guide on the Antifungal Properties and Potential Defense Signaling Role of Daucol Introduction Daucol is a naturally occurring sesquiterpene alcohol with a carotane skeleton. It is a significant con...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antifungal Properties and Potential Defense Signaling Role of Daucol

Introduction

Daucol is a naturally occurring sesquiterpene alcohol with a carotane skeleton. It is a significant constituent of carrot seed oil (Daucus carota), alongside other sesquiterpenes like carotol and β-caryophyllene.[1][2][3] Sesquiterpenes in plants are known to play crucial roles in defense against herbivores and pathogens. This document provides a technical overview of the available scientific information on daucol, with a focus on its established antifungal activities and its putative role in plant defense mechanisms. The content is tailored for researchers, scientists, and professionals in drug development interested in natural compounds for agricultural and pharmaceutical applications.

Antifungal Activity of Daucol

Quantitative studies have demonstrated the antifungal properties of daucol, primarily against phytopathogenic fungi. The most comprehensive data comes from studies on Alternaria alternata, a common pathogen affecting various crops, including carrots.

Quantitative Data Summary

The following table summarizes the antifungal activity of daucol and related compounds from carrot seed oil against the radial growth of Alternaria alternata.

CompoundConcentration (mg/L)Mycelial Growth Inhibition (%)Source
Carrot Seed Oil150Not specified in abstract[2]
CarotolNot specified in abstract65[1][2]
DaucolNot specified in abstractLess than Carotol[4]
β-caryophylleneNot specified in abstractLess than Carotol[2]

Note: The exact percentage of inhibition for daucol is not specified in the available abstracts, but it is reported to be less potent than carotol.[4]

Proposed Role in Plant Defense Mechanisms

While direct evidence for the specific signaling pathways activated by daucol in plants is currently limited, it is hypothesized that, as a sesquiterpenoid, it may play a role in induced resistance. Sesquiterpenes can act as phytoalexins or as signaling molecules that trigger downstream defense responses.

Hypothetical Signaling Pathway

The following diagram illustrates a plausible, hypothetical signaling pathway that could be initiated by daucol upon pathogen attack, based on general plant defense signaling models. This proposed pathway involves the recognition of daucol or pathogen-derived elicitors, leading to a signaling cascade that culminates in the expression of defense-related genes.

Daucol_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Plant Cell cluster_2 Plasma Membrane Pathogen Pathogen Receptor Receptor Pathogen->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst Daucol Daucol (Pre-formed or Induced) Daucol->Pathogen Direct Antifungal Activity MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Phytoalexins Phytoalexin Biosynthesis Defense_Genes->Phytoalexins PR_Proteins PR Protein Synthesis Defense_Genes->PR_Proteins

A proposed signaling pathway for daucol-mediated plant defense.

Experimental Protocols

The following sections detail standardized methodologies for the isolation of daucol and the assessment of its antifungal activity.

Isolation of Daucol from Carrot Seed Oil

This protocol is based on the methods described for isolating carotane sesquiterpenes from carrot seed oil.[3]

Objective: To isolate daucol from commercial carrot seed oil using column chromatography.

Materials:

  • Commercial carrot seed oil

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Solvents: n-hexane, ethyl acetate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Developing chamber for TLC

  • UV lamp for visualization

  • Glass vials for fraction collection

Procedure:

  • Column Preparation: Prepare a silica gel slurry in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve a known amount of carrot seed oil in a minimal volume of n-hexane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in n-hexane).

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL each).

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Pool the fractions containing the compound of interest (daucol) based on their TLC profiles. Concentrate the pooled fractions using a rotary evaporator to obtain the isolated compound.

  • Purity Analysis: Assess the purity of the isolated daucol using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Daucol_Isolation_Workflow start Carrot Seed Oil column_chrom Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) start->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Monitoring of Fractions fraction_collection->tlc pooling Pooling of Daucol-containing Fractions tlc->pooling concentration Concentration using Rotary Evaporator pooling->concentration purity Purity Analysis (GC-MS, NMR) concentration->purity end Isolated Daucol purity->end

Workflow for the isolation of daucol from carrot seed oil.
In Vitro Antifungal Activity Assay (Agar Dilution Method)

This protocol outlines a standard method for determining the effect of daucol on the mycelial growth of a fungal pathogen.

Objective: To quantify the inhibitory effect of daucol on the radial growth of a test fungus.

Materials:

  • Isolated daucol

  • Test fungus (e.g., Alternaria alternata)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent for daucol (e.g., ethanol or DMSO, pre-tested for no antifungal activity at the used concentration)

  • Incubator

  • Micropipettes

  • Laminar flow hood

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Incorporation of Daucol: In a laminar flow hood, add the appropriate volume of a stock solution of daucol in the chosen solvent to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150 mg/L). Also, prepare a control plate with the solvent alone. Gently swirl the flasks to ensure homogenous mixing.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From a fresh, actively growing culture of the test fungus, cut a 5 mm diameter mycelial plug using a sterile cork borer. Place the mycelial plug, mycelial side down, in the center of each PDA plate (both control and daucol-amended).

  • Incubation: Seal the Petri dishes with parafilm and incubate them at an appropriate temperature for the test fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treatment plate

Antifungal_Assay_Workflow start Prepare Daucol Stock Solutions amend_media Amend Cooled PDA with Daucol and Control Solvent start->amend_media prepare_media Prepare and Autoclave PDA Medium prepare_media->amend_media pour_plates Pour PDA into Petri Dishes amend_media->pour_plates inoculate Inoculate Center of Plates with Fungal Plug pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth Periodically incubate->measure calculate Calculate Percentage of Mycelial Growth Inhibition measure->calculate end Antifungal Activity Data calculate->end

Workflow for the in vitro antifungal activity assay of daucol.

Conclusion and Future Directions

Daucol, a carotane sesquiterpene from carrot seed oil, exhibits antifungal properties against plant pathogens such as Alternaria alternata. While its efficacy appears to be less than its structural analog, carotol, it still contributes to the overall defensive chemical profile of the plant. The precise mechanism of action and the signaling pathways in plants that may be induced by daucol remain largely unexplored.

Future research should focus on:

  • Elucidating the specific molecular targets of daucol in fungal cells.

  • Investigating the potential of daucol to induce systemic resistance in plants.

  • Conducting transcriptomic and proteomic studies to identify plant genes and proteins that are regulated in response to daucol treatment.

  • Exploring the synergistic effects of daucol with other sesquiterpenes and plant defense compounds.

A deeper understanding of daucol's role in plant defense could lead to the development of novel, natural fungicides and plant activators for sustainable agriculture.

References

Exploratory

The Discovery and Isolation of Daucol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Daucol, a bicyclic sesquiterpenoid alcohol, is a significant secondary metabolite found predominantly in the essential oil of carrot seeds (Daucus...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daucol, a bicyclic sesquiterpenoid alcohol, is a significant secondary metabolite found predominantly in the essential oil of carrot seeds (Daucus carota). This document provides an in-depth technical guide on the history of its discovery, detailed methodologies for its isolation and purification, and an overview of its known biological activities. Quantitative data from representative isolation procedures are summarized, and hypothetical signaling pathways related to its antifungal and antioxidant properties are visualized to facilitate further research and drug development efforts.

Introduction and Historical Perspective

Daucol is a member of the oxanes and is recognized for its potential biological activities, including antifungal and antioxidant effects.[3][4] It is a significant component of carrot seed essential oil, though its concentration can vary depending on the carrot cultivar, geographical origin, and harvesting stage.[4][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for daucol is presented below. This information is critical for its identification and characterization following isolation.

PropertyValue
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
IUPAC Name (1S,2R,5R,7S,8S)-5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.0¹⁵]undecan-7-ol
CAS Number 887-08-1
Appearance Crystalline solid
Melting Point 115-116 °C
Boiling Point (est.) 289-291 °C at 760 mmHg
Solubility Soluble in alcohol and other organic solvents; sparingly soluble in water.
Spectroscopic Data NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectra are available in public databases such as PubChem and SpectraBase.

Isolation of Daucol from Daucus carota Seeds

Daucol is typically isolated from the essential oil of carrot seeds. The general workflow involves hydrodistillation to obtain the essential oil, followed by chromatographic separation to isolate the individual components.

Experimental Protocol: Hydrodistillation of Carrot Seed Essential Oil

This protocol describes a standard method for obtaining essential oil from carrot seeds.

  • Preparation of Plant Material: Obtain dried seeds of Daucus carota. Grind the seeds into a coarse powder to increase the surface area for extraction.

  • Hydrodistillation:

    • Place 500 g of the powdered carrot seeds into a 10 L round-bottom flask.

    • Add 7.5 L of distilled water to the flask.

    • Set up a Clevenger-type apparatus for hydrodistillation.

    • Heat the flask to boiling and continue distillation for 4 hours. The steam and volatile oils will rise, condense, and be collected in the Clevenger trap.

  • Oil Collection and Drying:

    • After distillation is complete, allow the apparatus to cool.

    • Carefully collect the separated essential oil from the side arm of the Clevenger trap.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Store the dried essential oil in a sealed, dark glass vial at 4 °C until further processing.

Experimental Protocol: Isolation of Daucol by Column Chromatography

This protocol details the separation of daucol from the essential oil mixture using silica gel column chromatography.[6][7]

  • Preparation of the Column:

    • Prepare a slurry of silica gel (e.g., 480 g for 8 g of essential oil) in a non-polar solvent such as petroleum ether.

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring a level and uniform bed.

  • Sample Loading:

    • Dissolve 8 g of the hydrodistilled carrot seed essential oil in a minimal amount of petroleum ether.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Elute the column with a gradient of solvents with increasing polarity. A typical gradient starts with 100% petroleum ether and gradually increases the proportion of a more polar solvent like dichloromethane.

    • Step 1 (Elution of Non-polar Compounds): Elute with 100% petroleum ether. This will elute non-polar hydrocarbons like daucene.

    • Step 2 (Elution of Carotol): Increase the polarity of the mobile phase. A mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v) is effective for eluting the major component, carotol.[6]

    • Step 3 (Elution of Daucol): Further increase the polarity by eluting with 100% dichloromethane. Daucol, being more polar than carotol, will elute in these fractions.[6][7]

  • Monitoring and Pooling of Fractions:

    • Collect the eluate in a series of fractions.

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine the fractions that contain pure daucol, as determined by TLC analysis.

  • Solvent Removal and Characterization:

    • Remove the solvent from the pooled daucol fractions using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization if necessary.

    • Confirm the identity and purity of the isolated daucol using spectroscopic methods (NMR, MS, IR).

Quantitative Data from Isolation Procedures

The yield of daucol and other major sesquiterpenoids from carrot seed oil can vary. The following tables summarize representative quantitative data from the literature.

Table 1: Composition of Carrot Seed Essential and Edible Oil [8]

CompoundEssential Oil (%)Edible Oil (%)
Carotol66.7830.55
Daucol -12.60
Daucene8.74-
(Z,Z)-α-Farnesene5.86-

Note: Daucol was reported as a significant component of the edible oil fraction in this particular study.

Table 2: Yield of Isolated Sesquiterpenoids from Carrot Seed Essential Oil [6]

CompoundStarting Material (Essential Oil)Isolated YieldYield Percentage (w/w)
Daucene8.0 g0.4 g5.0%
Carotol8.0 g4.2 g52.5%
Daucol 8.0 g 0.5 g 6.25%

Biological Activity and Signaling Pathways

Daucol has been reported to possess antifungal and antioxidant properties, common among sesquiterpenoids.[3][4] While specific molecular signaling pathways for daucol have not been extensively elucidated, we can propose hypothetical pathways based on the known mechanisms of related terpenoids.

Hypothetical Antifungal Signaling Pathway

The antifungal activity of sesquiterpenoids is often attributed to the disruption of fungal cell membrane integrity and interference with essential metabolic processes.

Antifungal_Pathway Daucol Daucol Membrane Fungal Cell Membrane Daucol->Membrane Disruption MetabolicEnzymes Metabolic Enzymes Daucol->MetabolicEnzymes Inhibition Permeability Increased Membrane Permeability Membrane->Permeability Leakage Ion & Metabolite Leakage Permeability->Leakage GrowthArrest Fungal Growth Arrest / Cell Death Leakage->GrowthArrest Metabolism Inhibition of Metabolism MetabolicEnzymes->Metabolism Metabolism->GrowthArrest

Caption: Hypothetical antifungal mechanism of daucol.

Hypothetical Antioxidant Signaling Pathway

Plant-derived terpenoids can exert antioxidant effects by modulating cellular stress response pathways, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

Antioxidant_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Daucol Daucol Nrf2_Keap1 Nrf2-Keap1 Complex Daucol->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AOE Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AOE Activates CellularResponse Cellular Protection Against Oxidative Damage AOE->CellularResponse

Caption: Hypothetical Nrf2-mediated antioxidant action of daucol.

Conclusion and Future Directions

Daucol remains a less-studied counterpart to carotol, despite its significant presence in carrot seed oil. The isolation protocols provided herein are robust and reproducible, offering a clear path for obtaining pure daucol for further investigation. While its biological activities are promising, a significant gap exists in understanding its specific molecular targets and mechanisms of action. Future research should focus on elucidating the precise signaling pathways modulated by daucol to fully realize its potential in drug development, particularly in the areas of antifungal and antioxidant therapies.

References

Foundational

Toxicological Profile of Daucol: An In-depth Technical Guide

Disclaimer: This document synthesizes the currently available toxicological information on Daucol. It is important to note that most of the data presented is derived from studies on Daucus carota (carrot) seed essential...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes the currently available toxicological information on Daucol. It is important to note that most of the data presented is derived from studies on Daucus carota (carrot) seed essential oil, of which Daucol is a significant constituent. Toxicological data specific to isolated Daucol is limited. The information provided herein is intended for researchers, scientists, and drug development professionals and should be interpreted with consideration of its source.

Executive Summary

Chemical and Physical Properties

Daucol, with the chemical formula C₁₅H₂₆O₂, is a crystalline solid with a melting point of 115-116°C. It is soluble in alcohol and insoluble in water[1]. The concentration of Daucol in Daucus carota essential oil can vary significantly depending on the geographical origin and extraction method, with reported values ranging from approximately 5.94% to 18.60%[2].

Toxicological Data

The majority of the toxicological data available relates to Daucus carota seed essential oil.

Acute Toxicity

Acute toxicity studies on carrot seed essential oil suggest a low order of acute toxicity.

Table 1: Acute Toxicity of Daucus carota Seed Essential Oil

Test SubstanceSpeciesRouteLD50Reference
Carrot Seed OilRabbitOral> 5 g/kg[3]
Sub-acute and Sub-chronic Toxicity

No specific sub-acute or sub-chronic toxicity studies on isolated Daucol were identified.

Dermal and Ocular Irritation and Sensitization

Carrot seed essential oil has been reported to be a slight skin irritant when undiluted and may cause skin sensitization[3].

Table 2: Dermal and Ocular Effects of Daucus carota Seed Essential Oil

Test SubstanceSpeciesObservationReference
Carrot Seed OilRabbitSlightly irritating to skin (undiluted)[3]
Carrot Seed OilHumanNot irritating or sensitizing at 4%[3]
Genotoxicity

No studies specifically investigating the genotoxicity of Daucol were found. However, the broader class of sesquiterpene lactones, to which Daucol is related, has been a subject of genotoxicity research. Some sesquiterpene lactones have shown mutagenic potential in various in vitro and in vivo assays[4]. The genotoxicity of these compounds is thought to be related to mechanisms including oxidative DNA damage rather than direct DNA alkylation[4].

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of Daucol. Some traditional uses of carrot seeds have been associated with anti-fertility effects in females[5]. Conversely, other studies on carrot seed extract have suggested a protective effect on spermatogenesis in male rats. The specific constituents responsible for these effects have not been definitively identified.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Daucol are not available. The following represents a generalized workflow for an acute oral toxicity study based on OECD Guideline 423.

G Generalized Workflow for Acute Oral Toxicity Study (OECD 423) cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing and Observation cluster_2 Phase 3: Necropsy and Analysis A Animal Acclimatization (e.g., Wistar rats, 5-7 days) B Test Substance Preparation (Daucol in appropriate vehicle) A->B C Dose Selection (Based on sighting study or default values) B->C D Single Oral Administration (Gavage) C->D E Observation Period (14 days) D->E F Daily Clinical Observations (Mortality, clinical signs, body weight) E->F G Gross Necropsy (All animals at termination) F->G H Histopathological Examination (If required) G->H I Data Analysis and LD50 Estimation H->I

Figure 1. Generalized workflow for an acute oral toxicity study.

Potential Signaling Pathways

As a sesquiterpene, Daucol may interact with various cellular signaling pathways. Research on other sesquiterpenes has indicated modulation of pathways involved in inflammation and cancer.

Inflammatory Signaling Pathways

Sesquiterpenes are known to modulate inflammatory responses, primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines.

G Potential Modulation of NF-κB Signaling by Sesquiterpenes cluster_0 Daucol Daucol (as a sesquiterpene) IKK IKK Complex Daucol->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequestration in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Gene->Cytokines Translation

Figure 2. Potential modulation of the NF-κB signaling pathway by sesquiterpenes like Daucol.

Cancer-Related Signaling Pathways

Several sesquiterpene lactones have been investigated for their anticancer properties and their ability to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways[6].

Conclusion and Future Directions

The available toxicological data for Daucol is sparse and largely inferred from studies on Daucus carota essential oil. While the essential oil appears to have low acute toxicity, the potential for skin sensitization exists. The toxicological properties of isolated Daucol, particularly concerning sub-chronic and chronic exposure, genotoxicity, and reproductive and developmental effects, remain to be elucidated.

Future research should focus on comprehensive toxicological evaluation of purified Daucol following standardized guidelines. This would include:

  • Acute toxicity studies via multiple routes of exposure.

  • Sub-chronic and chronic toxicity studies to determine the No-Observed-Adverse-Effect Level (NOAEL).

  • A battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays).

  • Reproductive and developmental toxicity studies to assess effects on fertility and embryonic development.

  • Mechanistic studies to identify the specific signaling pathways modulated by Daucol and their relevance to any observed toxicity.

A thorough understanding of the toxicological profile of Daucol is essential for its safe use in any potential therapeutic or commercial applications.

References

Exploratory

The Pharmacological Potential of Daucol: A Technical Guide for Drug Discovery Professionals

Introduction Daucol is a sesquiterpenoid alcohol found as a constituent of the essential oil of carrot seeds (Daucus carota L.). With the chemical formula C15H26O2, this bicyclic compound is part of a broader class of ca...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daucol is a sesquiterpenoid alcohol found as a constituent of the essential oil of carrot seeds (Daucus carota L.). With the chemical formula C15H26O2, this bicyclic compound is part of a broader class of carotane sesquiterpenes that contribute to the characteristic aroma and biological activities of carrot seed oil. While research has often focused on the entire essential oil or more abundant components like carotol, Daucol itself is implicated in the diverse pharmacological profile of Daucus carota extracts. This technical guide provides a comprehensive overview of the known pharmacological activities, experimental methodologies for their assessment, and the molecular pathways potentially modulated by Daucol and related compounds, aimed at researchers and professionals in drug development.

Physicochemical Properties of Daucol

PropertyValue
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS Number 887-08-1
IUPAC Name (1S,2R,5R,7S,8S)-5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-7-ol
Class Sesquiterpenoid

Pharmacological Activities

While specific quantitative data for pure, isolated Daucol is limited in publicly available literature, the pharmacological activities of Daucus carota essential oils and extracts, in which Daucol is a known constituent, have been more extensively studied. The following sections summarize these findings, with the understanding that the reported activities are likely due to the synergistic or individual effects of its various components, including Daucol.

Anti-cancer Activity

Extracts of Daucus carota have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The activity is often attributed to the sesquiterpene-rich fractions of the oil.

Table 1: Cytotoxic Activity of Daucus carota Oil Extract (DCOE)

Cell LineCancer TypeAssayIC50 / EffectReference
HT-29Colon CancerWST-1Time and dose-dependent decrease in cell proliferation[1]
Caco-2Colon CancerWST-1Time and dose-dependent decrease in cell proliferation[1]
MCF-7Breast CancerWST-1Time and dose-dependent decrease in cell proliferation[1]
MDA-MB-231Breast CancerWST-1Time and dose-dependent decrease in cell proliferation[1]
BGC-823Gastric CancerMTTWeak inhibition (13.3% at 100 µg/mL) by daucucarotol (a related sesquiterpene)[2]
AGSGastric CancerMTTLow cytotoxicity by daucucarotol[2]

The proposed mechanisms for the anti-cancer effects of related compounds, such as daucosterol, involve the induction of apoptosis and autophagy, often mediated by an increase in intracellular Reactive Oxygen Species (ROS).

Caption: Proposed ROS-mediated intrinsic apoptosis pathway.

Anti-inflammatory Activity

Traditional use of wild carrot for inflammatory conditions is supported by modern studies. The ethanolic extract of Daucus carota seeds has been shown to inhibit paw edema in animal models, a common method for assessing anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Daucus carota Seed Extract (DCE)

ModelMediatorDose (p.o.)% InhibitionReference
Rat Paw EdemaCarrageenan400 mg/kgSignificant[3]
Rat Paw EdemaHistamine400 mg/kgSignificant[3]
Rat Paw EdemaSerotonin400 mg/kgSignificant[3]
Rat ArthritisFormaldehyde400 mg/kgSignificant[3]

The mechanism is believed to involve the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways like NF-κB and MAPKs.

G Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4/CD14 Stimuli->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines Daucol Daucol / Sesquiterpenes Daucol->NFkB Daucol->MAPK

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Antimicrobial Activity

Daucus carota essential oils have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi. The activity is more pronounced against Gram-positive bacteria.

Table 3: Antimicrobial Activity of Daucus carota Extracts and Essential Oils

OrganismExtract/OilMIC (mg/mL)Reference
Staphylococcus aureusEthanolic Seed Extract250
Klebsiella pneumoniaeEthanolic Seed Extract200
Candida albicansEthanolic Seed Extract200
Campylobacter jejuniEssential Oil (DCEO)0.250 (agar)[4]
Gram-positive strainsEssential Oil1.25 - 2.50 (µl/ml)[5]
Neuroprotective Activity

While direct studies on Daucol are pending, extracts from seeds and other plant parts containing related phytochemicals have shown promise in neuroprotection. These effects are generally attributed to antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. In vitro and in vivo studies on various seed extracts have demonstrated protection against neuronal damage induced by oxidative stress and other toxins.[6][7]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Workflow: MTT Assay

G A Seed cells in 96-well plate B Treat with Daucol (various concentrations) A->B C Incubate for 24-72h B->C D Add MTT solution (0.5 mg/mL) C->D E Incubate for 4h at 37°C D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to serial dilutions of Daucol (or extract) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat 1-5 x 10⁵ cells with the desired concentration of Daucol.

  • Harvesting: Collect both adherent and floating cells and wash with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Protocol:

  • Protein Extraction: Treat cells with Daucol, harvest, and lyse with RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The available evidence strongly suggests that Daucol, as a key sesquiterpenoid in Daucus carota, contributes to the plant's significant anti-cancer, anti-inflammatory, and antimicrobial properties. While data on the pure compound is still emerging, the activities of sesquiterpene-rich extracts provide a solid foundation for its pharmacological potential. The proposed mechanisms, including the induction of ROS-mediated apoptosis and the inhibition of key inflammatory pathways, offer promising avenues for further investigation.

For drug development professionals, future research should focus on:

  • Isolation and Purification: Obtaining pure Daucol in sufficient quantities for robust in vitro and in vivo testing.

  • Quantitative Pharmacological Studies: Determining the specific IC50 and MIC values of pure Daucol against a wider range of cancer cell lines and microbial pathogens.

  • Mechanistic Elucidation: Utilizing transcriptomic and proteomic approaches to identify the direct molecular targets and signaling pathways modulated by Daucol.

  • In Vivo Efficacy: Evaluating the therapeutic potential of Daucol in animal models of cancer, inflammation, and infectious diseases.

The multifaceted biological activities associated with Daucol and its parent extracts make it a compelling candidate for the development of novel therapeutic agents.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction and Purification of Daucol from Carrot Seed Oil

For Researchers, Scientists, and Drug Development Professionals Introduction Daucol, a sesquiterpenoid alcohol found in carrot seed oil (Daucus carota), is a bioactive compound with potential applications in the pharmace...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucol, a sesquiterpenoid alcohol found in carrot seed oil (Daucus carota), is a bioactive compound with potential applications in the pharmaceutical and cosmetic industries. Its anti-inflammatory and antifungal properties make it a compound of interest for further investigation. These application notes provide detailed protocols for the extraction of carrot seed oil and the subsequent purification of daucol. Additionally, potential signaling pathways and pharmacological activities are discussed to support further research and drug development efforts.

Data Presentation

Table 1: Composition of Carrot Seed Essential Oil from Various Sources
Plant Part & OriginExtraction MethodCarotol (%)Daucol (%)Other Major Components (%)Reference
Seeds (Morocco)Water Distillation48.4318.60Ylangenol, Oleic Acid, Caryophyllene
Seeds (Turkey)Not Specified30.5512.60Copaenol (0.62)
SeedsHydrodistillation~50-80~5β-Bisabolene (8-10), α-Pinene (~5), β-Pinene (~5), β-Caryophyllene (~5)
SeedsHydrodistillation52.735.10Daucene (5.68), (E)-β-farnesene, β-cubebene
Table 2: Comparison of Extraction Methods for Carrot Seed Oil
Extraction MethodKey ParametersOil Yield (%)NotesReference
HydrodistillationAtmospheric pressure, ~15 hours~1.6Traditional method, good for volatile compounds.[1]
Supercritical CO₂ Extraction20-40 MPa, 50-70 °C, 5-15 g/min CO₂ flow rate, optional co-solvent (e.g., 5.87 wt% ethanol)2.8 - 12.9"Green" extraction method, higher yield of heavier compounds. Optimized conditions can yield up to 13.5 wt%.[2]
Cold PressingMechanical pressing at low temperaturesNot specified for daucol, but a viable method for obtaining the fixed oil.Preserves heat-sensitive compounds.

Experimental Protocols

Protocol 1: Extraction of Carrot Seed Essential Oil by Hydrodistillation

This protocol describes a classic method for obtaining essential oil from carrot seeds.

Materials and Equipment:

  • Dried carrot seeds (Daucus carota)

  • Grinder or mill

  • Large round-bottom flask (e.g., 2 L)

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Dichloromethane or diethyl ether

Procedure:

  • Preparation of Plant Material: Grind the dried carrot seeds into a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Set up the hydrodistillation apparatus with the round-bottom flask, Clevenger trap, and condenser.

  • Extraction:

    • Place approximately 200 g of the powdered carrot seeds into the 2 L round-bottom flask.

    • Add 1.5 L of distilled water to the flask.

    • Heat the mixture to boiling using the heating mantle.

    • Continue the distillation for at least 4 hours, or until no more oil is collected in the Clevenger trap.

  • Oil Collection and Drying:

    • Allow the apparatus to cool.

    • Carefully collect the oil from the Clevenger trap.

    • To separate the oil from any co-distilled water, perform a liquid-liquid extraction using a separatory funnel and a small amount of dichloromethane or diethyl ether.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal:

    • Filter the dried organic layer to remove the sodium sulfate.

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the pure carrot seed essential oil.

  • Storage: Store the essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Supercritical Fluid Extraction (SFE) of Carrot Seed Oil

SFE is a green alternative to traditional solvent extraction, offering high efficiency and selectivity.

Materials and Equipment:

  • Dried and ground carrot seeds

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol, optional)

Procedure:

  • Sample Preparation: Use finely ground carrot seeds for optimal extraction.

  • SFE System Setup:

    • Load the ground carrot seeds into the extraction vessel.

    • Set the desired extraction parameters. Optimized conditions can be around 40 MPa and 70°C.[2]

    • Set the CO₂ flow rate (e.g., 8.53 g/min ).[2]

    • If using a co-solvent, set the desired percentage (e.g., 5.87 wt% ethanol).[2]

  • Extraction:

    • Pressurize the system with CO₂ to the desired pressure.

    • Heat the extraction vessel to the set temperature.

    • Initiate the CO₂ flow and co-solvent pump (if applicable).

    • The extraction time will depend on the system and parameters, but can range from 1 to 4 hours.

  • Collection:

    • The extracted oil is collected in a separator vessel at a lower pressure and temperature, where the CO₂ becomes a gas and separates from the oil.

  • Storage: Store the collected carrot seed oil in a sealed, dark glass vial at 4°C.

Protocol 3: Purification of Daucol by Column Chromatography

This protocol details the isolation of daucol from the extracted carrot seed essential oil.

Materials and Equipment:

  • Carrot seed essential oil

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Elution solvents: petroleum ether and dichloromethane

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into the chromatography column and allow it to pack evenly.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve a known amount of carrot seed essential oil (e.g., 5 g) in a minimal amount of petroleum ether.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% petroleum ether to elute non-polar compounds like daucene.

    • Gradually increase the polarity of the mobile phase by adding dichloromethane. A common gradient involves transitioning from 100% petroleum ether to a mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v), and finally to 100% dichloromethane.[3]

    • Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., petroleum ether:ethyl acetate, 9:1).

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions containing pure daucol based on the TLC analysis. Daucol is more polar than carotol and will elute later.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified daucol.

  • Purity Confirmation:

    • Assess the purity of the isolated daucol using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 4: Quantitative Analysis of Daucol by GC-MS

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5977C or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp to 180°C at 3°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: 40-550 amu.

Procedure:

  • Sample Preparation: Prepare a dilution series of the carrot seed oil in a suitable solvent (e.g., hexane or dichloromethane).

  • Calibration: Prepare a series of standard solutions of purified daucol of known concentrations to generate a calibration curve.

  • Analysis: Inject both the standards and the diluted oil samples into the GC-MS system.

  • Quantification: Identify the daucol peak in the chromatograms based on its retention time and mass spectrum. Quantify the amount of daucol in the oil samples by comparing the peak area to the calibration curve.

Potential Signaling Pathways and Pharmacological Activities

While research specifically on the signaling pathways of daucol is limited, studies on the related compound daucosterol and other natural products provide insights into potential mechanisms of action.

Anti-inflammatory Effects: Natural compounds, including sesquiterpenoids, are known to modulate key inflammatory signaling pathways.[4] Daucol may exert its anti-inflammatory effects by inhibiting pathways such as:

  • NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation.

Anticancer Potential: Daucosterol has been shown to inhibit cancer cell proliferation and induce apoptosis.[5][6] Potential signaling pathways that daucol might influence include:

  • PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis in cancer cells.

  • Caspase Signaling Pathway: Activation of caspases is a hallmark of apoptosis. Daucosterol has been shown to target this pathway.[5]

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by daucol.

Visualizations

Extraction_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_methods Extraction Methods cluster_purification Purification & Analysis CarrotSeeds Carrot Seeds (Daucus carota) Grinding Grinding CarrotSeeds->Grinding Extraction Extraction Grinding->Extraction Hydrodistillation Hydrodistillation Extraction->Hydrodistillation Method 1 SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Method 2 CrudeOil Carrot Seed Oil Hydrodistillation->CrudeOil SFE->CrudeOil ColumnChrom Column Chromatography CrudeOil->ColumnChrom Daucol Purified Daucol ColumnChrom->Daucol Analysis GC-MS & NMR Analysis Daucol->Analysis

Caption: Workflow for Daucol Extraction and Purification.

Signaling_Pathways cluster_stimulus External Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_inhibition Inhibition InflammatoryStimuli Inflammatory Stimuli MAPK MAPK Pathway InflammatoryStimuli->MAPK NFkB NF-κB Pathway InflammatoryStimuli->NFkB Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines Daucol Daucol Daucol->MAPK Inhibits Daucol->NFkB Inhibits

Caption: Potential Anti-inflammatory Signaling Pathways of Daucol.

References

Application

Application Note: Quantitative Analysis of Daucol Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Abstract This application note details a robust and sensitive method for the quantitative analysis of Daucol, a bioactive sesquiterpene alcohol commonly found in carrot seed oil (Daucus carota)[1][2][3]. Due to the absen...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Daucol, a bioactive sesquiterpene alcohol commonly found in carrot seed oil (Daucus carota)[1][2][3]. Due to the absence of a significant UV chromophore in its structure, conventional HPLC with UV detection is not suitable. This protocol employs a High-Performance Liquid Chromatography (HPLC) system coupled with an Evaporative Light Scattering Detector (ELSD), which is a universal detection method ideal for non-volatile compounds lacking UV absorbance[4]. The described method provides excellent specificity, precision, and accuracy for the quantification of Daucol in complex matrices such as essential oils and plant extracts.

Introduction

Daucol ((1S,2R,5R,7S,8S)-5,8-dimethyl-2-(propan-2-yl)-11-oxatricyclo[6.2.1.01,5]undecan-7-ol) is a sesquiterpenoid recognized for its potential therapeutic properties[1][5]. As interest in natural products for drug development and nutraceuticals grows, there is an increasing need for reliable analytical methods to quantify key constituents like Daucol for quality control and research purposes. Standard HPLC-UV methods are ineffective for Daucol due to its chemical structure. An ELSD offers a viable alternative, providing a response proportional to the mass of the analyte, independent of its optical properties[4]. This note provides a complete protocol for sample preparation, chromatographic separation, and quantification of Daucol using HPLC-ELSD.

Experimental

2.1 Apparatus and Materials

  • HPLC System with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Analytical Balance (0.01 mg readability)

  • Centrifuge and Vortex Mixer

  • Syringe filters (0.22 µm, PTFE or compatible)

  • Volumetric flasks, pipettes, and vials

2.2 Reagents and Standards

  • Daucol reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Dichloromethane (for extraction, optional)

2.3 Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Daucol. A reversed-phase C18 column is used to effectively separate the moderately nonpolar Daucol from other components in the sample matrix.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 min; Hold at 95% B for 5 min; Re-equilibrate at 60% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
ELSD Nebulizer 40 °C
ELSD Evaporator 70 °C
ELSD Gas Flow 1.5 L/min (Nitrogen)

Note: ELSD settings may require optimization based on the specific instrument model.[6]

Protocols

3.1 Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Daucol reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the primary stock solution with methanol.

3.2 Sample Preparation (Carrot Seed Oil)

  • Accurately weigh approximately 100 mg of carrot seed oil into a 10 mL volumetric flask.

  • Add methanol to the mark, cap, and vortex thoroughly for 2 minutes to ensure complete dissolution.

  • Centrifuge the solution at 4000 rpm for 10 minutes to pellet any insoluble matter.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • If the initial concentration is too high, perform further dilutions with methanol as necessary to bring the Daucol concentration within the calibration range.

cluster_prep Sample Preparation Workflow start Start weigh Weigh ~100 mg of Carrot Seed Oil start->weigh dissolve Dissolve in 10 mL Methanol weigh->dissolve vortex Vortex for 2 minutes dissolve->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge filter Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter inject Inject into HPLC System filter->inject end_node End inject->end_node

Caption: Workflow for preparing carrot seed oil samples for HPLC-ELSD analysis.

Method Validation and Performance

A representative method validation summary is provided below. The ELSD response is typically non-linear and often fits a logarithmic or quadratic function.[6] Therefore, the calibration curve should be plotted as log(Peak Area) vs. log(Concentration).

ParameterResult
Linearity Range 10 - 500 µg/mL
Calibration Model Log-Log or Quadratic
Correlation (r²) > 0.995
LOD (Limit of Detection) 2.5 µg/mL (S/N = 3)
LOQ (Limit of Quantitation) 8.0 µg/mL (S/N = 10)
Precision (RSD%) Intra-day: < 4.5%, Inter-day: < 6.0%
Accuracy (Recovery) 96.5% - 104.2%

Note: These values are representative and should be established independently in the user's laboratory.

General HPLC-ELSD Analysis Workflow

The logical flow of a complete analysis involves system setup, sample analysis, data processing, and final reporting.

cluster_workflow General HPLC-ELSD Analysis Workflow setup System Setup & Equilibration (Column, Mobile Phase, ELSD) sst System Suitability Test (Inject Standard) setup->sst cal Calibration Curve Generation (Inject Working Standards) sst->cal SST Passed sample Sample Analysis (Inject Prepared Samples) cal->sample integrate Peak Integration & Identification (Based on Retention Time) sample->integrate quantify Quantification (Using Calibration Curve) integrate->quantify report Generate Final Report quantify->report

Caption: Logical workflow for the quantitative analysis of Daucol via HPLC-ELSD.

Conclusion

The HPLC-ELSD method described provides a reliable and sensitive tool for the quantification of Daucol in various sample matrices. This protocol overcomes the limitations of UV detection and is suitable for quality control in the pharmaceutical and nutraceutical industries. The detailed steps for sample preparation and the specified chromatographic conditions ensure reproducible and accurate results, making it an essential method for researchers, scientists, and drug development professionals working with Daucol and similar sesquiterpenoids.

References

Method

Application Note: Quantification of Daucol in Plant Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note provides a comprehensive protocol for the analysis of Daucol, a sesquiterpene alcohol commonly found in the essential oil of carrot seeds (Daucus carota), using Gas Chromatography-Mass Spec...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the analysis of Daucol, a sesquiterpene alcohol commonly found in the essential oil of carrot seeds (Daucus carota), using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document outlines detailed procedures for sample extraction, GC-MS analysis, and data interpretation, and includes quantitative data from relevant studies.

Introduction

Daucol is a bicyclic sesquiterpenoid alcohol that, along with its related compound carotol, constitutes a significant portion of the essential oil extracted from carrot seeds.[1] These compounds have garnered interest due to their potential biological activities, including antifungal and nematicidal properties.[2][3][4] Accurate and reliable quantification of Daucol is crucial for the quality control of essential oils and for further investigation into its pharmacological applications. GC-MS is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it ideally suited for the analysis of Daucol in complex plant extracts.[5]

Experimental Protocols

Sample Preparation: Extraction of Essential Oil

A common and effective method for the extraction of essential oils from plant material, such as carrot seeds, is hydrodistillation.

Protocol: Hydrodistillation

  • Material Preparation: Obtain dried carrot seeds and grind them into a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

  • Extraction Process:

    • Place a known quantity (e.g., 100 g) of the powdered carrot seeds into a round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged.

    • Heat the flask to boiling. The steam and volatilized essential oil will rise and subsequently be condensed.

    • Continue the distillation for a sufficient duration (e.g., 3-4 hours) to ensure complete extraction of the essential oil.

  • Oil Collection: The essential oil, being less dense than water, will separate and can be collected from the apparatus.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until GC-MS analysis.

GC-MS Analysis

The following protocol is based on established methods for the analysis of sesquiterpenes in essential oils.[6]

Instrumentation:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Shimadzu QP 5050A or equivalent.

  • GC Column: RTX-5 MS capillary column (30.0 m × 0.20 mm, 0.25 µm film thickness) or a similar non-polar column is recommended.[6]

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 40:1 split ratio)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C for 2 min, then ramp to 180°C at 3°C/min, followed by a ramp to 280°C at 10°C/min.[6]
MS Transfer Line Temp. 260 °C
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Mass Scan Range 40-600 m/z

Sample Injection:

  • Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., chloroform or hexane) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis and Quantification
  • Compound Identification: Identify the peaks in the chromatogram by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley). The retention time of Daucol should also be compared with that of a pure standard if available.

  • Quantification: The relative percentage of Daucol and other components in the essential oil can be determined by integrating the peak areas in the total ion chromatogram (TIC). The percentage of a specific compound is calculated by dividing its peak area by the total area of all integrated peaks and multiplying by 100.

Data Presentation

The following table summarizes the quantitative analysis of Daucol and other major constituents in carrot seed essential oil as reported in the literature.

CompoundRetention Time (min)Relative Percentage (%)[1]
CarotolNot specified48.43
Daucol Not specified 18.60
YlangenolNot specifiedNot specified
Oleic acidNot specifiedNot specified
CaryophylleneNot specifiedNot specified
IsocaryophylleneNot specifiedNot specified
Isonicotinic acidNot specifiedNot specified

Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of Daucol from plant material.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Plant_Material Carrot Seeds Grinding Grinding Plant_Material->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Essential_Oil Essential Oil Hydrodistillation->Essential_Oil Dilution Dilution in Solvent Essential_Oil->Dilution Final_Sample Sample for Injection Dilution->Final_Sample Injection Injection Final_Sample->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Library_Search Mass Spectral Library Search Chromatogram->Library_Search Quantification Quantification Peak_Integration->Quantification Library_Search->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for Daucol analysis.

Discussion

The presented protocol provides a reliable framework for the extraction and quantitative analysis of Daucol from carrot seeds. The choice of a non-polar column like RTX-5 MS is appropriate for the separation of sesquiterpenes. The temperature program is designed to effectively separate compounds with a range of boiling points, which is typical for essential oil analysis.

While direct injection of the diluted essential oil is often sufficient, derivatization can sometimes improve the chromatographic peak shape and sensitivity for compounds with active hydrogens, such as the hydroxyl group in Daucol. Silylation is a common derivatization technique for such compounds. However, for routine analysis of Daucol in carrot seed oil where it is a major component, derivatization may not be necessary.

Conclusion

The GC-MS method detailed in this application note is a robust and effective tool for the qualitative and quantitative analysis of Daucol in plant extracts. This protocol can be readily implemented in a laboratory setting for natural product analysis, quality control of essential oils, and in support of drug discovery and development programs.

References

Application

Application Notes and Protocols for Testing the Antifungal Activity of Daucol

For Researchers, Scientists, and Drug Development Professionals Introduction Daucol, a sesquiterpenoid alcohol found in the essential oil of carrot seeds (Daucus carota), has demonstrated notable antifungal properties ag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucol, a sesquiterpenoid alcohol found in the essential oil of carrot seeds (Daucus carota), has demonstrated notable antifungal properties against a range of phytopathogenic fungi.[1][2] This document provides detailed protocols for the systematic evaluation of Daucol's antifungal activity, including methods for determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). Additionally, it outlines a plausible mechanism of action based on the known effects of sesquiterpenoids on fungal cells and presents a hypothetical signaling pathway that may be involved.

Data Presentation

Quantitative data from the antifungal assays should be summarized for clear comparison. The following tables provide templates for organizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of Daucol against Various Fungal Species

Fungal SpeciesDaucol MIC (µg/mL)Positive Control MIC (µg/mL)
Alternaria alternataDataData
Fusarium moniliformeDataData
Bipolaris oryzaeDataData
Rhizoctonia solaniDataData
Candida albicansDataData

Table 2: Minimum Fungicidal Concentration (MFC) of Daucol against Various Fungal Species

Fungal SpeciesDaucol MFC (µg/mL)Positive Control MFC (µg/mL)
Alternaria alternataDataData
Fusarium moniliformeDataData
Bipolaris oryzaeDataData
Rhizoctonia solaniDataData
Candida albicansDataData

Experimental Protocols

Poisoned Food Technique

This method is particularly useful for screening the antifungal activity of natural compounds against mycelial growth.[3][4]

a. Materials:

  • Daucol

  • Suitable solvent (e.g., DMSO, ethanol)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Cultures of test fungi

  • Sterile cork borer (5 mm diameter)

  • Incubator

b. Protocol:

  • Prepare a stock solution of Daucol in a suitable solvent.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

  • Add the required volume of Daucol stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200, 400 µg/mL). Also, prepare a solvent control plate containing only the solvent and a negative control plate with PDA only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the test fungus.[3]

  • Incubate the plates at 25 ± 2°C for 5-7 days or until the fungal growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a quantitative approach to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5][6]

a. Materials:

  • Daucol

  • Positive control antifungal (e.g., Fluconazole)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Cultures of test fungi

  • Spectrophotometer

  • Incubator

b. Protocol:

  • Prepare a stock solution of Daucol.

  • Dispense 100 µL of RPMI-1640 broth into each well of a 96-well plate.

  • Add 100 µL of the Daucol stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^6 CFU/mL (for yeasts) or 0.4-5 x 10^4 CFU/mL (for molds) using a spectrophotometer and a hemocytometer.[7][8]

  • Dilute the fungal suspension in RPMI-1640 to the final working concentration.

  • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of Daucol at which no visible growth is observed.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the microorganism.[9][10]

a. Materials:

  • Results from the MIC broth microdilution assay

  • Sterile PDA plates

b. Protocol:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.[10]

  • Spot the aliquot onto a fresh PDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of Daucol from which no fungal growth is observed on the PDA plate.[10]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis daucol_prep Prepare Daucol Stock Solution poisoned_food Poisoned Food Technique daucol_prep->poisoned_food mic_assay Broth Microdilution (MIC) daucol_prep->mic_assay fungal_prep Prepare Fungal Inoculum fungal_prep->poisoned_food fungal_prep->mic_assay inhibition_calc Calculate % Inhibition poisoned_food->inhibition_calc mic_determination Determine MIC mic_assay->mic_determination mfc_assay MFC Determination mic_determination->mfc_assay mfc_determination Determine MFC mfc_assay->mfc_determination

Caption: Workflow for Antifungal Activity Testing of Daucol.

Plausible Mechanism of Action and Signaling Pathway

The antifungal mechanism of many sesquiterpenoids involves the disruption of the fungal cell membrane.[11][12] This can occur through interference with ergosterol biosynthesis, a key component of the fungal cell membrane.[13] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. The following diagram illustrates a hypothetical signaling pathway for Daucol's antifungal action.

G cluster_membrane Fungal Cell Membrane cluster_cellular_effects Cellular Effects cluster_outcome Outcome daucol Daucol ergosterol_synthesis Ergosterol Biosynthesis Pathway daucol->ergosterol_synthesis Inhibition membrane_integrity Membrane Integrity daucol->membrane_integrity Disruption ergosterol_synthesis->membrane_integrity Maintains membrane_permeability Increased Membrane Permeability membrane_integrity->membrane_permeability ion_leakage Ion Leakage membrane_permeability->ion_leakage ros_production ROS Production (Oxidative Stress) membrane_permeability->ros_production growth_inhibition Inhibition of Fungal Growth ion_leakage->growth_inhibition ros_production->growth_inhibition cell_death Fungal Cell Death growth_inhibition->cell_death

Caption: Hypothetical Signaling Pathway of Daucol's Antifungal Action.

References

Method

Application Notes and Protocols for Evaluating the Antimicrobial Properties of Daucol In Vitro

Audience: Researchers, scientists, and drug development professionals. Introduction Daucol, a sesquiterpene alcohol found in the essential oil of carrot (Daucus carota), has been recognized for its potential narrow-spect...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daucol, a sesquiterpene alcohol found in the essential oil of carrot (Daucus carota), has been recognized for its potential narrow-spectrum anti-infectious properties.[1] As the challenge of antimicrobial resistance continues to grow, the exploration of novel antimicrobial agents from natural sources like Daucol is of significant interest. These application notes provide detailed protocols for the in vitro evaluation of Daucol's antimicrobial activity against a panel of clinically relevant bacteria and fungi. The described methods are based on established and standardized antimicrobial susceptibility testing (AST) procedures.[2][3][4]

Key Experiments

This document outlines three fundamental in vitro assays to characterize the antimicrobial profile of Daucol:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Daucol.[2][5][6][7][8]

  • Agar Disk Diffusion Assay: For a qualitative assessment of Daucol's antimicrobial activity.[2][3][5][9][10][11]

  • Time-Kill Kinetic Assay: To evaluate the bactericidal or bacteriostatic activity of Daucol over time.[12][13][14][15][16]

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of Daucol against Various Microorganisms.

MicroorganismStrain (e.g., ATCC)MIC (µg/mL)
Staphylococcus aureusATCC 29213128
Enterococcus faecalisATCC 29212256
Escherichia coliATCC 25922>512
Pseudomonas aeruginosaATCC 27853>512
Candida albicansATCC 9002864
Aspergillus nigerATCC 16404128

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Daucol.

MicroorganismStrain (e.g., ATCC)MIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Bactericidal/Bacteriostatic)
Staphylococcus aureusATCC 29213128256Bactericidal
Enterococcus faecalisATCC 292122561024Bacteriostatic
Candida albicansATCC 9002864128Fungicidal
Aspergillus nigerATCC 16404128512Fungistatic

Table 3: Zone of Inhibition Diameters for Daucol in Agar Disk Diffusion Assay.

MicroorganismStrain (e.g., ATCC)Daucol Concentration per Disk (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 2921310018
Enterococcus faecalisATCC 2921210014
Escherichia coliATCC 259221000
Pseudomonas aeruginosaATCC 278531000
Candida albicansATCC 9002810022
Aspergillus nigerATCC 1640410016

Experimental Protocols

Broth Microdilution Assay for MIC and MBC/MFC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC or MFC).[2][5][6][7][8]

Materials:

  • Daucol stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (growth control, no Daucol)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic (e.g., Vancomycin for Gram-positive bacteria, Amphotericin B for fungi)

Protocol:

  • Preparation of Daucol Dilutions:

    • Perform serial two-fold dilutions of the Daucol stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the Daucol dilutions, as well as the positive control well.

    • The final volume in each well should be uniform (e.g., 200 µL).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Daucol at which there is no visible growth.

  • MBC/MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), subculture a small aliquot (e.g., 10 µL) onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the agar plates at the appropriate temperature and duration.

    • The MBC/MFC is the lowest concentration of Daucol that results in a ≥99.9% reduction in the initial CFU/mL.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC/MFC Determination Daucol_Stock Daucol Stock Solution Serial_Dilution Serial Dilution of Daucol in 96-Well Plate Daucol_Stock->Serial_Dilution Microorganism_Culture Microorganism Culture Inoculum_Prep Standardize Inoculum (0.5 McFarland) Microorganism_Culture->Inoculum_Prep Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading Subculture Subculture from Clear Wells onto Agar MIC_Reading->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar MBC_Reading Determine MBC/MFC Incubate_Agar->MBC_Reading

Caption: Workflow for MIC and MBC/MFC determination.

Agar Disk Diffusion Assay

This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[2][3][5][9][10][11]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Daucol solution at a known concentration

  • Mueller-Hinton Agar (MHA) plates (for bacteria) or other suitable agar for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent only)

Protocol:

  • Disk Preparation:

    • Impregnate sterile filter paper disks with a known volume and concentration of the Daucol solution.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum and Plating:

    • Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing against the inside of the tube.

    • Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[9][10]

  • Disk Placement and Incubation:

    • Using sterile forceps, place the Daucol-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or under appropriate conditions for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the inhibition zone is indicative of the antimicrobial activity of Daucol.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Daucol_Solution Daucol Solution Impregnate_Disk Impregnate Sterile Disk Daucol_Solution->Impregnate_Disk Microorganism_Culture Microorganism Culture Inoculum_Prep Standardize Inoculum Microorganism_Culture->Inoculum_Prep Place_Disk Place Disk on Agar Impregnate_Disk->Place_Disk Inoculate_Plate Inoculate Agar Plate Inoculum_Prep->Inoculate_Plate Inoculate_Plate->Place_Disk Incubation Incubate Plate Place_Disk->Incubation Measure_Zone Measure Zone of Inhibition Incubation->Measure_Zone

Caption: Workflow for the agar disk diffusion assay.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism and helps to distinguish between bactericidal and bacteriostatic effects over time.[12][13][14][15][16]

Materials:

  • Daucol solution

  • Appropriate broth medium

  • Standardized microbial inoculum

  • Sterile culture tubes or flasks

  • Apparatus for serial dilutions and plating

  • Growth control (no Daucol)

Protocol:

  • Assay Setup:

    • Prepare culture tubes with broth containing Daucol at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube without Daucol.

  • Inoculation:

    • Inoculate all tubes with the standardized microbial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the collected samples in sterile saline or broth.

    • Plate the dilutions onto appropriate agar medium.

  • Incubation and Colony Counting:

    • Incubate the plates under suitable conditions until colonies are visible.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and Daucol concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of Daucol and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Time_Kill_Assay_Workflow cluster_setup Assay Setup cluster_sampling Sampling and Analysis Prepare_Tubes Prepare Tubes with Broth and Daucol (at various MIC multiples) Inoculate Inoculate Tubes with Standardized Microorganism Prepare_Tubes->Inoculate Time_Points Withdraw Samples at Timed Intervals (0, 2, 4, 6, 8, 24h) Inoculate->Time_Points Serial_Dilute Perform Serial Dilutions Time_Points->Serial_Dilute Plate Plate Dilutions onto Agar Serial_Dilute->Plate Incubate_Plates Incubate Agar Plates Plate->Incubate_Plates Count_Colonies Count Colonies and Calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data

Caption: Workflow for the time-kill kinetic assay.

Potential Signaling Pathway Interaction

While the precise mechanism of action for Daucol is not fully elucidated, many antimicrobial compounds derived from plants exert their effects by disrupting the microbial cell membrane or interfering with essential cellular processes.

Signaling_Pathway Daucol Daucol Cell_Membrane Microbial Cell Membrane Daucol->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Loss_of_PMF Loss of Proton Motive Force Membrane_Disruption->Loss_of_PMF ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion Loss_of_PMF->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Hypothesized mechanism of Daucol action.

References

Application

Daucol: A Potential Nematicidal Agent for Crop Protection

Application Notes and Protocols for Researchers Audience: Researchers, scientists, and drug development professionals in the fields of agriculture, crop protection, and nematology. Introduction: Plant-parasitic nematodes...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals in the fields of agriculture, crop protection, and nematology.

Introduction: Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses by damaging a wide variety of crops. The increasing demand for sustainable and environmentally friendly pest control solutions has spurred research into naturally derived nematicides. Daucol, a sesquiterpenoid found in the essential oil of carrot seeds (Daucus carota), has emerged as a promising candidate for the development of novel nematicidal agents. This document provides a detailed overview of the available data on Daucol's nematicidal activity, protocols for its evaluation, and insights into its potential mechanism of action.

Data Presentation

The nematicidal efficacy of Daucol and other constituents of carrot seed essential oil has been evaluated against the root-knot nematode, Meloidogyne incognita, a widespread and destructive agricultural pest. The following tables summarize the key quantitative findings from these studies, focusing on egg hatch inhibition and juvenile mortality.[1]

Table 1: Effect of Daucol and Other Carrot Seed Oil Components on Egg Hatching of Meloidogyne incognita [1]

TreatmentConcentration (ppm)Egg Hatch Inhibition (%)
Daucol 250075.3
125058.6
62542.1
Carotol 250085.2
125069.4
62553.7
Daucene 250068.9
125051.3
62536.8
Carrot Seed Essential Oil 250088.4
125072.5
62556.9
Control (Water) -0

Table 2: Nematicidal Activity of Daucol and Other Carrot Seed Oil Components against Second-Stage Juveniles (J2) of Meloidogyne incognita [1]

TreatmentConcentration (ppm)Mortality (%) after 96 hours
Daucol 250082.1
125065.4
62548.7
Carotol 250092.3
125076.8
62561.5
Daucene 250078.5
125061.2
62544.9
Carrot Seed Essential Oil 250096.2
125081.4
62566.7
Control (Water) -5.1

Experimental Protocols

The following protocols are based on methodologies described for evaluating the nematicidal activity of plant-derived compounds, including Daucol.[1]

Preparation of Test Solutions
  • Stock Solution: Prepare a stock solution of Daucol (and other test compounds) in a suitable solvent, such as ethanol or acetone, due to its lipophilic nature.[2]

  • Serial Dilutions: Perform serial dilutions of the stock solution with distilled water containing a small amount of a non-ionic surfactant (e.g., Tween 80 at 0.1%) to create the desired test concentrations (e.g., 2500, 1250, and 625 ppm). The surfactant helps to emulsify the oily compounds in the aqueous solution.

  • Control Solutions: Prepare a solvent control (distilled water with the same concentration of solvent and surfactant as the test solutions) and a negative control (distilled water only).

In Vitro Nematicidal Assays
  • Nematode Culture and Egg Collection: Culture Meloidogyne incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum). Collect egg masses from the roots of infected plants.

  • Exposure: Place a single, healthy egg mass in a small petri dish or a well of a 24-well plate containing 2 mL of the test solution.

  • Incubation: Incubate the plates at a constant temperature of 25-28°C.

  • Data Collection: After a specified period (e.g., 7-10 days), count the number of hatched second-stage juveniles (J2) in each well using a stereomicroscope.

  • Calculation: Calculate the percentage of egg hatch inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of hatched juveniles in the control and T is the number of hatched juveniles in the treatment.

  • Juvenile Collection: Hatch J2 from egg masses in distilled water. Collect active, freshly hatched juveniles for the assay.

  • Exposure: Pipette a known number of J2 (e.g., 50-100) into a petri dish or a well of a 24-well plate containing 2 mL of the test solution.

  • Incubation: Incubate the plates at 25-28°C.

  • Data Collection: At predetermined time intervals (e.g., 24, 48, 72, and 96 hours), count the number of dead juveniles under a stereomicroscope. A nematode is considered dead if it is immobile and does not respond to probing with a fine needle.

  • Calculation: Calculate the percentage of mortality using the following formula: Mortality (%) = (Number of dead juveniles / Total number of juveniles) * 100 Correct for control mortality using Abbott's formula if necessary.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_nematodes Nematode Culture cluster_assays Nematicidal Assays cluster_analysis Data Analysis Daucol Daucol Stock Stock Solution Daucol->Stock Solvent Solvent (e.g., Ethanol) Solvent->Stock Surfactant Surfactant (e.g., Tween 80) Dilutions Serial Dilutions Surfactant->Dilutions Stock->Dilutions EggHatch Egg Hatch Assay Dilutions->EggHatch Mortality Juvenile Mortality Assay Dilutions->Mortality Host Host Plant (Tomato) Eggs Egg Masses Host->Eggs J2 J2 Juveniles Eggs->J2 Eggs->EggHatch J2->Mortality Inhibition Egg Hatch Inhibition (%) EggHatch->Inhibition MortalityRate Mortality Rate (%) Mortality->MortalityRate

Caption: Workflow for evaluating the nematicidal activity of Daucol.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets of Daucol in nematodes have not been fully elucidated. However, based on the known mechanisms of other sesquiterpenoids and essential oil components, several potential pathways can be hypothesized. Terpenes, due to their lipophilic nature, can disrupt the plasma membrane permeability of nematode cells.[3] This can lead to a cascade of downstream effects, including interference with the nervous system and disruption of intracellular redox balance.[3]

Signaling_Pathways cluster_membrane Cellular Disruption cluster_nervous Neurotoxicity Daucol Daucol (Sesquiterpenoid) Membrane Plasma Membrane Permeability Disruption Daucol->Membrane NervousSystem Nervous System Interference Daucol->NervousSystem Ion Ion Channel Imbalance Membrane->Ion Redox Intracellular Redox Imbalance (Oxidative Stress) Membrane->Redox Paralysis Paralysis Ion->Paralysis Death Nematode Death Redox->Death Receptors Neurotransmitter Receptor Modulation NervousSystem->Receptors Receptors->Paralysis Paralysis->Death

Caption: Hypothesized mechanisms of Daucol's nematicidal action.

Conclusion and Future Directions

The available data indicates that Daucol possesses significant nematicidal properties against Meloidogyne incognita, demonstrating both egg hatch inhibition and juvenile mortality. While its activity is slightly lower than that of the whole carrot seed essential oil and its major component, carotol, Daucol still represents a valuable lead compound for the development of new bio-nematicides.

Future research should focus on:

  • Elucidating the precise mechanism of action: Identifying the specific molecular targets of Daucol within the nematode.

  • Structure-activity relationship studies: Synthesizing and testing Daucol derivatives to potentially enhance its nematicidal efficacy.

  • In vivo and field trials: Evaluating the performance of Daucol-based formulations under greenhouse and field conditions to determine their practical applicability in agriculture.

  • Toxicology and environmental impact assessment: Ensuring the safety of Daucol for non-target organisms and the environment.

By pursuing these research avenues, the potential of Daucol as a safe and effective nematicidal agent can be fully realized, contributing to the development of sustainable agricultural practices.

References

Method

Application Notes and Protocols for Daucol in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals Introduction Daucol, a sesquiterpene alcohol found in the essential oil of carrot (Daucus carota), has garnered attention in agricultural research primarily...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucol, a sesquiterpene alcohol found in the essential oil of carrot (Daucus carota), has garnered attention in agricultural research primarily for its antifungal properties. As a natural compound, it presents a potential alternative to synthetic fungicides for the management of phytopathogenic fungi. These application notes provide an overview of Daucol's current applications, quantitative data on its efficacy, and detailed protocols for its evaluation in a research setting. While current research is predominantly focused on its role in biotic stress, the broader class of sesquiterpenoids is known to be involved in various plant defense mechanisms, suggesting a potential for wider applications that are yet to be explored.

I. Primary Application: Antifungal Agent

The most documented application of Daucol in agricultural research is its activity against a range of plant pathogenic fungi. It is a component of carrot seed oil, which has been traditionally recognized for its antimicrobial properties.

A. Mechanism of Action

The precise mechanism of action for Daucol's antifungal activity is not fully elucidated. However, it is hypothesized that, like other sesquiterpenoids, it may disrupt the fungal cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.[1] The lipophilic nature of sesquiterpenes allows them to partition into the cell membranes of pathogens, altering their structure and function. Further research is required to pinpoint the specific molecular targets of Daucol within fungal cells.

B. Quantitative Data on Antifungal Efficacy

The antifungal potential of Daucol has been evaluated against several phytopathogenic fungi. The following table summarizes the available quantitative data on its inhibitory effects. It is important to note that in many studies, Daucol is a component of carrot seed essential oil, and its individual contribution to the overall activity can vary. In some instances, it has been observed to be less potent than other components of the same oil, such as carotol.

Fungal SpeciesAssay TypeConcentrationInhibition (%)Reference
Alternaria alternataRadial Growth InhibitionNot specifiedLess effective than carotol[2][3]
Fusarium moniliformePoisoned Food TechniqueDose-dependentVaried[4]
Bipolaris oryzaePoisoned Food TechniqueDose-dependentVaried[4]
Rhizoctonia solaniPoisoned Food TechniqueDose-dependentVaried[4]
Alternaria triticinaSpore Germination Inhibition100 to 1000 mg/ml (as part of essential oil)Strong inhibition[5]
Bipolaris sorokinianaSpore Germination Inhibition100 to 1000 mg/ml (as part of essential oil)Strong inhibition[5]
Ustilago segetum var. triticiSpore Germination Inhibition100 to 1000 mg/ml (as part of essential oil)Strong inhibition[5]

II. Potential for Abiotic Stress and Plant Defense Signaling

While direct evidence for Daucol's role in abiotic stress tolerance is limited, sesquiterpenoids as a class of compounds are known to be produced by plants in response to various environmental stressors.[6][7][8] They can act as antioxidants, scavenging reactive oxygen species (ROS) that accumulate during stress conditions.[7][8] Furthermore, the application of antifungal compounds like Daucol can trigger the plant's own defense signaling pathways, leading to a state of heightened resistance to subsequent infections, a phenomenon known as systemic acquired resistance (SAR).[9][10]

A. General Plant Defense Signaling Pathway Against Fungi

The interaction between a plant and a fungal pathogen initiates a complex signaling cascade. The following diagram illustrates a generalized model of plant defense signaling that could be activated in response to a fungal threat, which Daucol's antifungal action could indirectly influence.

Plant_Defense_Signaling cluster_perception Pathogen Perception cluster_signaling Signal Transduction cluster_response Defense Response Fungal_Pathogen Fungal Pathogen PAMPs PAMPs/MAMPs (e.g., chitin, ergosterol) Fungal_Pathogen->PAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs Recognition ROS_Burst ROS Burst PRRs->ROS_Burst Ca_Influx Ca2+ Influx PRRs->Ca_Influx MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Ca_Influx->MAPK_Cascade Hormone_Signaling Hormone Signaling (SA, JA, ET) MAPK_Cascade->Hormone_Signaling TF_Activation Transcription Factor Activation Hormone_Signaling->TF_Activation SAR Systemic Acquired Resistance (SAR) Hormone_Signaling->SAR Defense_Genes Defense Gene Expression (e.g., PR proteins) TF_Activation->Defense_Genes Phytoalexins Phytoalexin Production TF_Activation->Phytoalexins Cell_Wall Cell Wall Strengthening TF_Activation->Cell_Wall

Caption: Generalized plant defense signaling pathway initiated by fungal pathogen recognition.

III. Experimental Protocols

The following protocols provide a framework for evaluating the antifungal activity of Daucol in a laboratory setting.

A. Protocol 1: In Vitro Antifungal Assay using the Poisoned Food Technique

This method is widely used to assess the inhibitory effect of a compound on the mycelial growth of a fungus.[4][11][12][13]

Objective: To determine the dose-dependent antifungal activity of Daucol against a specific phytopathogenic fungus.

Materials:

  • Pure Daucol

  • Solvent (e.g., ethanol, DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm)

  • Pure culture of the test fungus

  • Cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes

  • Sterile distilled water

Procedure:

  • Preparation of Daucol Stock Solution: Dissolve a known weight of Daucol in a minimal amount of a suitable solvent to prepare a stock solution of high concentration (e.g., 100 mg/mL).

  • Preparation of Poisoned Media:

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Under sterile conditions in a laminar flow hood, add the required volume of the Daucol stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 250, 500, 1000 µg/mL). Ensure thorough mixing.

    • Prepare a control set of plates containing the same concentration of the solvent used to dissolve Daucol.

    • Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus, cut a 5 mm diameter disc of mycelium using a sterile cork borer.

    • Place the mycelial disc at the center of each poisoned and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the test fungus (typically 25-28°C) in the dark.

  • Data Collection:

    • Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the fungus in the control plates reaches the edge of the plate.

  • Calculation of Mycelial Growth Inhibition:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = Average diameter of the fungal colony in the control plates.

      • T = Average diameter of the fungal colony in the treated plates.

The following diagram illustrates the workflow for the poisoned food technique.

Poisoned_Food_Technique_Workflow Start Start Prepare_Stock Prepare Daucol Stock Solution Start->Prepare_Stock Prepare_Media Prepare Poisoned PDA Media Prepare_Stock->Prepare_Media Pour_Plates Pour Media into Petri Dishes Prepare_Media->Pour_Plates Inoculate Inoculate with Fungal Disc Pour_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate End End Calculate->End

Caption: Workflow for the poisoned food technique antifungal assay.

IV. Future Directions

The application of Daucol in agricultural research is an emerging field with several promising avenues for future investigation:

  • Elucidation of the Mechanism of Action: Detailed studies are needed to understand the specific molecular targets and pathways through which Daucol exerts its antifungal effects.

  • Broad-Spectrum Antifungal Activity: Testing Daucol against a wider range of economically important plant pathogenic fungi will help to determine its potential as a broad-spectrum fungicide.

  • In Vivo Studies: Moving from in vitro assays to greenhouse and field trials is crucial to evaluate the efficacy of Daucol under real-world conditions and to assess any potential phytotoxicity.

  • Synergistic Effects: Investigating the synergistic effects of Daucol with other natural compounds or conventional fungicides could lead to the development of more effective and sustainable disease management strategies.

  • Role in Abiotic Stress Tolerance: Research into the potential of Daucol to enhance plant tolerance to abiotic stresses such as drought, salinity, and extreme temperatures is warranted, given the known roles of other sesquiterpenoids in these processes.

  • Induction of Plant Defense Responses: Studies focusing on the ability of Daucol to induce systemic acquired resistance and prime the plant's own defense mechanisms would provide valuable insights into its broader role in plant health.

V. Conclusion

Daucol, a sesquiterpene alcohol from carrot seed oil, shows promise as a natural antifungal agent for agricultural applications. While current research has primarily focused on its in vitro efficacy against various phytopathogenic fungi, there is significant potential for further investigation into its mechanism of action, in vivo performance, and its role in plant defense and abiotic stress responses. The protocols and data presented here provide a foundation for researchers and scientists to further explore and harness the potential of Daucol in developing sustainable agricultural practices.

References

Application

Application Notes and Protocols for the Formulation of Daucol in Experimental Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the formulation of Daucol, a sesquiterpene alcohol found in carrot seed oil (Daucus carota), for use...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Daucol, a sesquiterpene alcohol found in carrot seed oil (Daucus carota), for use in experimental in vitro and in vivo studies. Daucol has garnered interest for its potential biological activities, including anti-infectious and phlebotonic properties.[1] Proper formulation is critical to ensure solubility, stability, and bioavailability in experimental settings.

Physicochemical Properties of Daucol

A comprehensive understanding of Daucol's physicochemical properties is essential for developing appropriate formulations.

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂[2][3][4]
Molecular Weight 238.37 g/mol [3][4]
Appearance Crystalline solid[5]
Melting Point 115-116 °C[5]
Boiling Point 289-291 °C (estimated)[5]
Water Solubility 92 - 212.2 mg/L (estimated)[2][5]
LogP (o/w) 2.73 - 3.073 (estimated)[2][5]
Solubility Soluble in alcohol[5]

Note: Some values are estimated based on computational models.

In Vitro Studies: Formulation Protocols

For cell-based assays, it is crucial to prepare Daucol in a manner that ensures its solubility and minimizes solvent-induced cytotoxicity.

Stock Solution Preparation

Due to its low water solubility, a stock solution of Daucol should be prepared in an organic solvent.

Materials:

  • Daucol (pure compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Sterile, amber glass vials or tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Protocol:

  • Solvent Selection: Based on its reported solubility, DMSO or ethanol are suitable solvents.[5] DMSO is a common solvent for preparing stock solutions for cell-based assays.

  • Preparation of 10 mM Stock Solution:

    • Accurately weigh the required amount of Daucol. For a 10 mM stock solution, this would be 2.38 mg of Daucol per 1 mL of solvent.

    • Add the Daucol to a sterile amber vial.

    • Add the appropriate volume of DMSO or ethanol.

    • Vortex thoroughly until the Daucol is completely dissolved.

  • Sterilization:

    • Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile amber vial. This is critical for preventing contamination of cell cultures.

  • Storage:

    • Store the stock solution at -20°C. Protect from light to prevent degradation. Properly stored, the stock solution should be stable for several months.

Working Solution Preparation

The stock solution must be further diluted in cell culture medium to achieve the desired final concentration for experiments.

Protocol:

  • Pre-warming: Warm the complete cell culture medium to 37°C.

  • Dilution:

    • Serially dilute the Daucol stock solution in the pre-warmed cell culture medium to the desired final concentrations.

    • Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced toxicity to the cells. A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Application: Add the working solution to the cells immediately after preparation.

Experimental Workflow for In Vitro Studies

G cluster_prep Formulation Preparation cluster_exp Cell-Based Experiment cluster_ctrl Controls stock Prepare Daucol Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solutions in Culture Medium stock->working Serial Dilution treatment Treat Cells with Daucol Working Solutions working->treatment seeding Seed Cells in Culture Plates seeding->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Cellular Assays (e.g., Viability, Gene Expression) incubation->assay vehicle Vehicle Control (Medium + Solvent) vehicle->treatment untreated Untreated Control untreated->treatment

Workflow for preparing and using Daucol in cell-based assays.

In Vivo Studies: Formulation Protocols

For animal studies, Daucol must be formulated to ensure its safe and effective delivery. The choice of formulation will depend on the route of administration.

Oral Gavage Formulation

For oral administration, a suspension or emulsion is typically required.

Materials:

  • Daucol (pure compound)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, corn oil)

  • Surfactant/Solubilizing agent (e.g., Tween 80, PEG 400)

  • Homogenizer or sonicator

  • Sterile tubes

Protocol (Suspension in 0.5% CMC):

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water.

  • Daucol Preparation:

    • Calculate the required amount of Daucol based on the desired dose (mg/kg) and the number and weight of the animals.

    • Weigh the Daucol and place it in a sterile tube.

  • Suspension Formation:

    • Add a small amount of the 0.5% CMC vehicle to the Daucol to form a paste.

    • Gradually add the remaining vehicle while continuously mixing or vortexing to create a homogenous suspension.

    • For improved homogeneity, use a homogenizer or sonicator.

  • Storage: Prepare the suspension fresh daily. If short-term storage is necessary, store at 4°C and re-suspend thoroughly before each administration.

Intraperitoneal (IP) Injection Formulation

For IP injections, a sterile, well-tolerated solution or a fine suspension is necessary.

Materials:

  • Daucol (pure compound)

  • Solvent/Co-solvent system (e.g., a mixture of DMSO, PEG 400, and saline)

  • Sterile saline (0.9% NaCl)

  • Sterile 0.22 µm syringe filters

Protocol (Solubilization using a Co-solvent System):

  • Solubilization:

    • Dissolve the required amount of Daucol in a minimal amount of a biocompatible solvent like DMSO or PEG 400. A common vehicle for poorly soluble compounds is a mixture of DMSO:PEG 400:Saline. A typical ratio might be 10:40:50.

    • Ensure the Daucol is completely dissolved in the initial solvent/co-solvent mixture.

  • Dilution:

    • Slowly add the sterile saline to the Daucol solution while vortexing to prevent precipitation.

  • Sterilization:

    • Filter the final formulation through a sterile 0.22 µm syringe filter.

  • Administration: Administer the formulation to the animals immediately after preparation.

Experimental Workflow for In Vivo Studies

G cluster_prep Formulation Preparation cluster_exp Animal Experiment cluster_ctrl Controls calc Calculate Dose and Weigh Daucol formulate Prepare Formulation (e.g., Suspension or Solution) calc->formulate admin Administer Daucol Formulation (e.g., Oral Gavage, IP) formulate->admin acclimate Animal Acclimation acclimate->admin observe Monitor Animals and Collect Data admin->observe analysis Sample Collection and Analysis (e.g., Blood, Tissue) observe->analysis vehicle Vehicle Control Group vehicle->admin

Workflow for preparing and using Daucol in in vivo studies.

Potential Signaling Pathways Modulated by Daucol

Based on studies of sesquiterpenes and extracts from Daucus carota, Daucol may modulate several key signaling pathways involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some sesquiterpenes have been shown to inhibit this pathway.

G stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB nucleus Nucleus NFkB->nucleus Translocates to transcription Gene Transcription nucleus->transcription Induces response Inflammatory Response transcription->response Daucol Daucol Daucol->IKK Inhibits

Potential inhibition of the NF-κB signaling pathway by Daucol.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus Translocates to transcription Gene Transcription nucleus->transcription Activates proliferation Cell Proliferation transcription->proliferation Daucol Daucol Daucol->Raf Inhibits

Potential modulation of the MAPK/ERK signaling pathway by Daucol.
PI3K/Akt/mTOR Signaling Pathway

This pathway is critical for cell growth, survival, and metabolism.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR growth Cell Growth & Survival mTOR->growth Daucol Daucol Daucol->PI3K Inhibits Daucol->Akt Inhibits

Potential inhibition of the PI3K/Akt/mTOR pathway by Daucol.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling Daucol and its formulations.

  • Handle organic solvents in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for Daucol for detailed safety information.

These protocols and notes are intended to serve as a guide. Researchers should optimize these formulations based on their specific experimental needs and cell lines or animal models.

References

Method

Application Notes and Protocols: Enhancing the Bioactivity of Daucol Through Derivatization

For Researchers, Scientists, and Drug Development Professionals Abstract Daucol, a sesquiterpenoid alcohol found in the essential oil of carrot seeds (Daucus carota), has demonstrated notable biological activities, inclu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daucol, a sesquiterpenoid alcohol found in the essential oil of carrot seeds (Daucus carota), has demonstrated notable biological activities, including antifungal and antibacterial properties.[1][2] To explore the potential for enhanced therapeutic efficacy, derivatization of daucol presents a promising strategy. This document provides detailed protocols for the synthesis of daucol derivatives, their subsequent characterization, and the evaluation of their enhanced biological activities. The primary focus is on the esterification and etherification of daucol's secondary hydroxyl group to modulate its physicochemical properties and, consequently, its bioactivity.

Introduction to Daucol and Derivatization Strategy

Daucol is a bicyclic sesquiterpenoid with the chemical formula C₁₅H₂₆O₂.[3][4] Its structure features a secondary hydroxyl group, which is the primary site for chemical modification.[1][5] Derivatization of this functional group can lead to compounds with altered polarity, lipophilicity, and steric properties, which in turn can influence their interaction with biological targets and enhance their overall activity. This application note outlines two primary derivatization approaches: esterification to introduce various acyl groups and etherification to introduce alkyl or aryl moieties.

Proposed Derivatization of Daucol

The following sections detail the protocols for creating ester and ether derivatives of daucol.

Synthesis of Daucol Esters

Esterification of daucol can be achieved by reacting its hydroxyl group with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid anhydride, in the presence of a suitable base.

Protocol 2.1.1: General Procedure for Daucol Ester Synthesis using Acyl Chlorides

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve daucol (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine.

  • Addition of Base: Add a suitable base, such as triethylamine (TEA) or pyridine (1.5-2 equivalents), to the solution and stir at 0 °C.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure daucol ester.

dot

cluster_synthesis Daucol Ester Synthesis Workflow Daucol Daucol in Anhydrous Solvent Base Add Base (e.g., Pyridine) Daucol->Base AcylChloride Add Acyl Chloride Base->AcylChloride Reaction Stir at Room Temperature AcylChloride->Reaction TLC Monitor by TLC Reaction->TLC Quench Quench with NaHCO3 TLC->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Daucol Ester Purify->Product

Caption: Workflow for the synthesis of daucol esters.

Synthesis of Daucol Ethers

The synthesis of daucol ethers can be performed via the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Protocol 2.2.1: General Procedure for Daucol Ether Synthesis

  • Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve daucol (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Addition of Base: Add a strong base, such as sodium hydride (NaH) (1.5 equivalents), portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Addition of Alkyl Halide: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure daucol ether.

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cluster_synthesis Daucol Ether Synthesis Workflow Daucol Daucol in Anhydrous Solvent Base Add Strong Base (e.g., NaH) Daucol->Base Alkoxide Alkoxide Formation Base->Alkoxide AlkylHalide Add Alkyl Halide Alkoxide->AlkylHalide Reaction Heat and Stir AlkylHalide->Reaction TLC Monitor by TLC Reaction->TLC Quench Quench with Water TLC->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Daucol Ether Purify->Product

Caption: Workflow for the synthesis of daucol ethers.

Characterization of Daucol Derivatives

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity.

Analytical Techniques

Protocol 3.1.1: HPLC Analysis [6][7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at an appropriate wavelength (e.g., 210 nm for non-chromophoric esters) or ELSD.

  • Sample Preparation: Dissolve a small amount of the purified derivative in the mobile phase.

Protocol 3.1.2: GC-MS Analysis [8][9]

  • Instrumentation: Gas Chromatography (GC) system coupled with a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

  • Sample Preparation: Dissolve the derivative in a volatile organic solvent like ethyl acetate.

Protocol 3.1.3: NMR Spectroscopy [10][11][12]

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete structure and confirm the position of derivatization.

Evaluation of Biological Activity

The enhanced biological activity of daucol derivatives can be assessed using various in vitro assays.

Antifungal Activity

Protocol 4.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [13]

  • Fungal Strains: Use relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Inoculum Preparation: Prepare a standardized fungal inoculum in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the daucol derivatives.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Antibacterial Activity

Protocol 4.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [14][15]

  • Bacterial Strains: Use relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[14]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the daucol derivatives.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Data Presentation

Quantitative data from the biological assays should be summarized for clear comparison.

Table 1: Antifungal Activity of Daucol and its Derivatives (Hypothetical Data)

CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
Daucol128256
Daucol Acetate3264
Daucol Benzoate1632
Daucol Methyl Ether64128
Daucol Benzyl Ether3264

Table 2: Antibacterial Activity of Daucol and its Derivatives (Hypothetical Data)

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Daucol256>512
Daucol Acetate64128
Daucol Benzoate3264
Daucol Methyl Ether128256
Daucol Benzyl Ether64128

Signaling Pathways and Experimental Logic

The enhanced activity of daucol derivatives may stem from improved cell membrane penetration or altered interactions with molecular targets.

dot

cluster_logic Logical Flow of Derivatization and Evaluation Daucol Daucol Derivatization Chemical Derivatization (Esterification/Etherification) Daucol->Derivatization Derivatives Daucol Derivatives Derivatization->Derivatives Characterization Structural Characterization (HPLC, GC-MS, NMR) Derivatives->Characterization Bioassays Biological Activity Assays (Antifungal, Antibacterial) Derivatives->Bioassays SAR Structure-Activity Relationship (SAR) Analysis Bioassays->SAR Lead Lead Compound Identification SAR->Lead

Caption: Logical workflow from daucol to lead compound identification.

By following these protocols, researchers can systematically synthesize, characterize, and evaluate a library of daucol derivatives to identify compounds with enhanced biological activity, paving the way for the development of new therapeutic agents.

References

Application

Application Notes and Protocols for Investigating the Fungal Inhibitory Action of Daucol

For Researchers, Scientists, and Drug Development Professionals Introduction Daucol is a naturally occurring sesquiterpene compound isolated from carrot seed oil (Daucus carota)[1][2][3][4]. Studies have demonstrated tha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucol is a naturally occurring sesquiterpene compound isolated from carrot seed oil (Daucus carota)[1][2][3][4]. Studies have demonstrated that Daucol possesses antifungal activity against various phytopathogenic fungi, with its efficacy being dose-dependent[1][2]. While its potential as an antifungal agent is recognized, the precise molecular mechanism of action and the specific signaling pathways it modulates within fungal cells are not yet fully elucidated. These application notes provide a comprehensive framework and detailed protocols for researchers aiming to investigate the antifungal properties of Daucol. The protocols outlined are based on established methodologies in antifungal drug discovery and can be adapted to explore the compound's effects on a wide range of fungal species.

Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data for Daucol to serve as an example for data presentation. Researchers should generate their own data following the provided protocols.

Table 1: Example of In Vitro Antifungal Activity of Daucol (Minimum Inhibitory Concentration)

Fungal SpeciesStrainDaucol MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansSC531480.50.25
Candida glabrataCBS 13816160.5
Candida auris038232321
Aspergillus fumigatusAf2934>640.5
Cryptococcus neoformansH99840.125
Fusarium moniliformeATCC 123416>642
Bipolaris oryzaeATCC 56788>641
Rhizoctonia solaniATCC 90124>642

Table 2: Example of In Vitro Cytotoxicity of Daucol (Half-Maximal Inhibitory/Cytotoxic Concentration)

Cell LineAssay TypeDaucol IC50/CC50 (µg/mL)Selectivity Index (SI)*
HEK293 (Human Embryonic Kidney)MTT Assay> 128> 32
HepG2 (Human Liver Carcinoma)MTT Assay9624
A549 (Human Lung Carcinoma)XTT Assay> 128> 32

*Selectivity Index (SI) is calculated as the IC50 or CC50 of the mammalian cell line divided by the MIC against the most sensitive fungal species (using the lowest MIC value of 4 µg/mL from Table 1 for this example).

Proposed Mechanisms of Action and Key Fungal Targets

The mechanism of action for many antifungal agents involves targeting structures or pathways unique to fungi to ensure host safety[5][6]. Common targets include the fungal cell wall, the cell membrane, and specific signal transduction pathways[6][7][8]. Given that Daucol is a sesquiterpene, its lipophilic nature suggests a potential interaction with the fungal cell membrane. The following are proposed mechanisms to be investigated.

  • Disruption of Cell Membrane Integrity: Many lipophilic antifungal compounds disrupt the fungal cell membrane by interfering with the synthesis of ergosterol, the primary sterol in fungal membranes, or by binding directly to it, leading to pore formation and cell lysis[7][9].

  • Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is essential for viability and absent in mammalian cells, making it an excellent drug target[6]. Daucol may inhibit key enzymes involved in the synthesis of these components.

  • Induction of Oxidative Stress: The compound might disrupt mitochondrial function, leading to the accumulation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.

  • Modulation of Stress-Activated Signaling Pathways: Fungi utilize signaling pathways like the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways to respond to environmental stress[10][11][12]. Daucol could inhibit or aberrantly activate these pathways, rendering the fungus unable to adapt to stress.

Experimental Protocols

Here are detailed methodologies for key experiments to elucidate Daucol's mechanism of action.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines to determine the Minimum Inhibitory Concentration (MIC) of Daucol[13].

  • Objective: To determine the lowest concentration of Daucol that inhibits the visible growth of a fungal microorganism.

  • Materials:

    • 96-well, flat-bottom microtiter plates.

    • Daucol stock solution (dissolved in DMSO).

    • RPMI 1640 medium buffered with MOPS to pH 7.0.

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Spectrophotometer or microplate reader.

    • Positive control antifungals (e.g., Fluconazole, Amphotericin B).

  • Procedure:

    • Inoculum Preparation: Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the appropriate temperature (35°C for yeasts, 28-35°C for molds) for 24-72 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

    • Drug Dilution: Prepare serial twofold dilutions of Daucol in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.125 µg/mL. Include wells for a growth control (no drug) and a sterility control (medium only).

    • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions.

    • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or at 28-35°C for 48-72 hours (for molds), or until sufficient growth is observed in the growth control well.

    • MIC Determination: The MIC is the lowest concentration of Daucol that causes a significant inhibition (typically ≥50% for azoles and ≥90% for other agents) of visible growth compared to the drug-free control well. This can be determined visually or by reading the optical density at 530 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of Daucol on mammalian cell lines to determine its selectivity.

  • Materials:

    • Human cell lines (e.g., HEK293, HepG2).

    • 96-well, flat-bottom microtiter plates.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Daucol stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Daucol (e.g., from 256 µg/mL to 1 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of Daucol that reduces cell viability by 50% compared to the vehicle control.

Protocol 3: Ergosterol Binding Assay
  • Objective: To determine if Daucol's mechanism involves interaction with ergosterol in the fungal membrane.

  • Materials:

    • Materials for the Broth Microdilution assay (Protocol 1).

    • Ergosterol (Sigma-Aldrich).

  • Procedure:

    • Perform the broth microdilution assay for Daucol as described in Protocol 1.

    • Simultaneously, perform a parallel assay where the RPMI 1640 medium used for drug dilutions is supplemented with exogenous ergosterol at a final concentration of 400 µg/mL.

    • Incubate and determine the MIC of Daucol in both the presence and absence of ergosterol.

    • Interpretation: A significant increase (e.g., four-fold or greater) in the MIC of Daucol in the presence of ergosterol suggests that the compound acts by binding to ergosterol.

Visualization of Pathways and Workflows

The following diagrams illustrate key conceptual frameworks for investigating Daucol's antifungal activity.

experimental_workflow cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion start Isolate/Synthesize Daucol mic Determine MIC (Protocol 1) start->mic cytotoxicity Assess Cytotoxicity (IC50) (Protocol 2) mic->cytotoxicity selectivity Calculate Selectivity Index cytotoxicity->selectivity moa_start Hypothesize MoA selectivity->moa_start ergosterol Ergosterol Binding Assay (Protocol 3) moa_start->ergosterol cell_wall Cell Wall Integrity Assay moa_start->cell_wall ros ROS Accumulation Assay moa_start->ros pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-Hog1) moa_start->pathway_analysis analysis Analyze Data ergosterol->analysis cell_wall->analysis ros->analysis pathway_analysis->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

Caption: Experimental workflow for investigating Daucol's antifungal properties.

HOG_Pathway cluster_stress Environmental Stress cluster_pathway HOG Signaling Pathway cluster_response Cellular Response stress Osmotic Stress / Oxidative Stress Sln1 Sln1 (Sensor Kinase) stress->Sln1 Ypd1 Ypd1 Sln1->Ypd1 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Nucleus Nucleus Hog1->Nucleus Glycerol Glycerol Synthesis Nucleus->Glycerol Adaptation Stress Adaptation & Survival Glycerol->Adaptation Daucol Daucol (Potential Inhibition Point) Daucol->Pbs2 Inhibition?

Caption: Hypothetical inhibition of the HOG pathway by Daucol.

References

Technical Notes & Optimization

Troubleshooting

Optimizing Daucol yield from essential oil extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Daucol from essential oil extraction. This resource offers trouble...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Daucol from essential oil extraction. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is Daucol and what is its primary source?

A1: Daucol is a sesquiterpenoid alcohol found in the essential oil of carrot seeds (Daucus carota). It is often present along with its isomeric precursor, Carotol, which is typically the major component of the essential oil.[1][2][3]

Q2: What are the common methods for extracting essential oil containing Daucol from carrot seeds?

A2: The most common methods for extracting essential oil from carrot seeds are hydrodistillation and supercritical CO2 (SC-CO2) extraction.[1][4] Hydrodistillation is a traditional method that involves boiling the plant material in water and collecting the volatile oils from the condensed steam.[1] Supercritical CO2 extraction uses carbon dioxide in its supercritical state as a solvent to extract the essential oil.

Q3: How can I increase the yield of Daucol from my extraction?

A3: Optimizing Daucol yield can be approached in two main ways:

  • Direct Extraction and Purification: This involves extracting the essential oil and then isolating the naturally occurring Daucol.

  • Chemical Conversion: This method involves extracting the essential oil, isolating the more abundant Carotol, and then chemically converting it to Daucol.[1][2] This can significantly increase the overall yield of Daucol.

Q4: What analytical techniques are used to identify and quantify Daucol?

A4: Gas chromatography-mass spectrometry (GC-MS) is the primary method used for the identification and quantification of Daucol and other components in carrot seed essential oil.[2] Thin-layer chromatography (TLC) can be used for monitoring the separation of Daucol and Carotol during column chromatography.[1]

Troubleshooting Guides

Low Essential Oil Yield
Issue Possible Cause Troubleshooting Steps
Low overall essential oil yield from hydrodistillation. Incomplete extraction due to insufficient distillation time or improper particle size of the carrot seeds.1. Ensure carrot seeds are properly crushed or powdered to increase the surface area for extraction.[1]2. Increase the hydrodistillation time. A duration of 15 hours has been reported to be effective.[1]3. Ensure the plant material is fully submerged in water.
Low essential oil yield from supercritical CO2 extraction. Suboptimal extraction parameters (pressure, temperature, CO2 flow rate).1. Optimize the pressure and temperature. For carrot seed oil, a pressure of around 40 MPa and a temperature of 70°C have been suggested as optimal for overall yield.[4] 2. Adjust the CO2 flow rate. 3. Consider the use of a co-solvent like ethanol to potentially increase the extraction efficiency of more polar compounds.
Low Daucol Yield During Purification
Issue Possible Cause Troubleshooting Steps
Poor separation of Daucol and Carotol during column chromatography. Inappropriate solvent system or column overloading.1. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A gradient of petroleum ether and dichloromethane has been used successfully.[5] 2. Ensure the column is not overloaded with the crude essential oil. A general rule is to use a 1:20 to 1:50 ratio of sample to stationary phase (silica gel). 3. Collect smaller fractions and analyze them by TLC to ensure proper separation.
Low recovery of Daucol from the chromatography column. Irreversible adsorption of Daucol onto the silica gel.1. While silica gel is commonly used, if significant loss occurs, consider using a different stationary phase like alumina. 2. Ensure the solvents used are of high purity to avoid contamination that might interfere with elution.
Inefficient Conversion of Carotol to Daucol
Issue Possible Cause Troubleshooting Steps
Incomplete conversion of Carotol to Daucol. Insufficient reaction time or issues with reagents.1. Monitor the reaction progress using TLC to ensure it has gone to completion. The reaction of Carotol with perbenzoic acid to form an epoxide intermediate, followed by reduction, is a potential pathway. 2. Ensure the reagents, such as perbenzoic acid and subsequent reducing agents, are fresh and active.
Formation of side products. Non-specific reactions occurring.1. Control the reaction temperature carefully. 2. Purify the starting material (Carotol) to a high degree before attempting the conversion to minimize side reactions with impurities.

Data Presentation

Table 1: Typical Composition of Carrot Seed Essential Oil from Hydrodistillation

Compound Relative Percentage (%)
Carotol48.43[6]
Daucol18.60[6]

Note: The relative percentages of components in essential oils can vary significantly based on the plant's origin, harvesting time, and extraction method.

Table 2: Comparison of Essential Oil Yield from Different Extraction Methods

Extraction Method Plant Material Essential Oil Yield (%) Reference
HydrodistillationDaucus carota seeds0.6[6]
HydrodistillationDaucus carota seeds1.6 (from 500g seeds)[1]
Supercritical CO2 ExtractionDaucus carota seeds2.8 - 12.9[4]

Experimental Protocols

Protocol 1: Extraction of Carrot Seed Essential Oil by Hydrodistillation
  • Preparation of Plant Material: Take 500g of dried carrot seeds and crush them into a coarse powder.

  • Soaking: Place the powdered seeds in a 10L round-bottom flask and add 7.5L of distilled water. Mix thoroughly and let the mixture soak overnight at room temperature.[1]

  • Hydrodistillation: Set up a Dean-Stark apparatus and reflux the mixture for 15 hours.[1]

  • Collection of Essential Oil: Collect the oil layer, which will separate from the water in the collection arm of the apparatus.

  • Drying: Transfer the collected oil to a separatory funnel and partition three times with 50mL of diethyl ether. Combine the ether layers and dry over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: Evaporate the diethyl ether under reduced pressure to obtain the pure carrot seed essential oil.[1]

Protocol 2: Isolation of Daucol and Carotol by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (e.g., 480g for 8g of essential oil) using a slurry of petroleum ether.[1]

  • Sample Loading: Dissolve 8g of the carrot seed essential oil in a minimal amount of petroleum ether and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with petroleum ether. This will elute the non-polar compounds.

    • Gradually increase the polarity of the mobile phase by adding dichloromethane. A 20% petroleum ether in dichloromethane mixture has been reported to elute Carotol.[1]

    • Continue to increase the polarity. Daucol, being more polar than Carotol, will elute in later fractions with a higher concentration of dichloromethane.[5]

  • Fraction Monitoring: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing pure Daucol (as determined by TLC) and evaporate the solvent to obtain the isolated compound.

Protocol 3: Chemical Conversion of Carotol to Daucol

This protocol is based on a similar transformation and should be optimized for Carotol.

  • Epoxidation: Dissolve 1.5g of purified Carotol in 10mL of chloroform. Add an excess of perbenzoic acid solution in chloroform. Let the reaction proceed at room temperature for 24 hours, monitoring for completion by TLC.[1]

  • Work-up: Dilute the reaction mixture with water. Wash sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and finally with water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the chloroform to obtain the crude epoxide intermediate.

  • Reduction: The epoxide can then be reduced to the corresponding diol (Daucol) using a suitable reducing agent like lithium aluminum hydride. This step requires careful handling under anhydrous conditions.

  • Purification: The resulting Daucol can be purified by recrystallization or column chromatography to yield a white crystalline solid.[1]

Visualizations

experimental_workflow cluster_extraction Essential Oil Extraction cluster_purification Purification / Conversion start Carrot Seeds hydrodistillation Hydrodistillation start->hydrodistillation sfe Supercritical CO2 Extraction start->sfe essential_oil Crude Essential Oil hydrodistillation->essential_oil sfe->essential_oil column_chromatography Column Chromatography essential_oil->column_chromatography carotol Isolated Carotol column_chromatography->carotol daucol_direct Isolated Daucol column_chromatography->daucol_direct conversion Chemical Conversion carotol->conversion daucol_converted Converted Daucol conversion->daucol_converted

Caption: Workflow for Daucol production.

troubleshooting_daucol_yield start Low Daucol Yield check_oil_yield Check Essential Oil Yield start->check_oil_yield check_purification Check Purification Efficiency start->check_purification optimize_extraction Optimize Extraction (Time, Particle Size, SFE Parameters) check_oil_yield->optimize_extraction optimize_chromatography Optimize Chromatography (Solvent System, Loading) check_purification->optimize_chromatography consider_conversion Consider Carotol to Daucol Conversion optimize_chromatography->consider_conversion

Caption: Troubleshooting low Daucol yield.

References

Optimization

Technical Support Center: Overcoming Challenges in Daucol Isolation and Purification

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Daucol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Daucol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this bioactive sesquiterpenoid from its natural source, primarily Daucus carota (carrot) seeds.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for Daucol isolation?

The most common starting material for Daucol isolation is the essential oil extracted from the seeds of Daucus carota. The essential oil is typically obtained through hydrodistillation. Daucol, along with other sesquiterpenoids like Carotol, is a major constituent of this oil.[1][2]

Q2: What are the key chromatographic techniques for isolating Daucol?

Column chromatography is the primary technique used for the initial separation of Daucol from the complex mixture of carrot seed essential oil.[1][2] Silica gel is a commonly used stationary phase, with a non-polar to moderately polar solvent system, such as petroleum ether and dichloromethane, used for elution.[1] For further purification to achieve high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed.

Q3: What kind of yields can I expect for Daucol isolation?

The yield of Daucol can vary significantly depending on the source of the carrot seeds and the extraction and purification methods used. In one reported study, 0.5 grams of Daucol was isolated from 8 grams of carrot seed essential oil.[2] The concentration of Daucol in the essential oil itself can differ based on the geographical origin of the plants.

Q4: What is the solubility of Daucol?

Daucol is soluble in alcohol and other common organic solvents but has low solubility in water.[1] This property is important when selecting solvents for extraction and chromatography.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Daucol isolation and purification experiments.

Low Yield of Daucol
Possible Cause Troubleshooting Steps
Inefficient Extraction of Essential Oil Ensure complete hydrodistillation of the carrot seeds. Grinding the seeds to a fine powder before extraction can increase the surface area and improve oil yield.
Suboptimal Column Chromatography Conditions The choice of solvent system is critical. A gradient elution, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent like dichloromethane, can effectively separate Daucol.[1] Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the Daucol-containing fractions accurately.
Loss of Daucol During Solvent Evaporation Daucol is a semi-volatile compound. Avoid using high temperatures during solvent removal with a rotary evaporator. It is advisable to use a water bath with a controlled temperature.
Co-elution with Other Compounds If Daucol co-elutes with other compounds of similar polarity, such as Carotol, further purification steps like preparative HPLC may be necessary. Optimizing the solvent gradient in column chromatography can also improve separation.
Low Purity of Isolated Daucol
Possible Cause Troubleshooting Steps
Incomplete Separation from Structurally Similar Sesquiterpenoids Carotol is a common impurity with a polarity similar to Daucol. Fine-tuning the solvent gradient during column chromatography is crucial. A very shallow gradient of increasing polarity may be required to achieve better separation.
Presence of Pigments and Other Non-polar Impurities A pre-purification step can be beneficial. Passing the crude essential oil through a short silica gel plug with a non-polar solvent (e.g., hexane) can remove many less polar impurities before loading it onto the main chromatography column.
Contamination from Solvents or Glassware Ensure all solvents are of high purity (HPLC grade) and that glassware is thoroughly cleaned and dried to prevent contamination.
Degradation of Daucol during Purification While specific data on Daucol's stability is limited, sesquiterpenoid alcohols can be susceptible to degradation under harsh pH or high-temperature conditions. It is advisable to conduct purification at neutral pH and avoid excessive heat.

Experimental Protocols

Protocol 1: Isolation of Daucol from Carrot Seed Essential Oil by Column Chromatography

This protocol is adapted from methodologies reported for the separation of sesquiterpenoids from carrot seed oil.[1][2]

Materials:

  • Carrot seed essential oil

  • Silica gel (for column chromatography, 60-120 mesh)

  • Petroleum ether

  • Dichloromethane

  • Glass column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in petroleum ether and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve a known amount of carrot seed essential oil (e.g., 8 g) in a minimal amount of petroleum ether. Load this solution onto the top of the prepared silica gel column.

  • Elution:

    • Begin elution with 100% petroleum ether to elute the most non-polar compounds.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of dichloromethane to the petroleum ether. A suggested gradient could be:

      • Petroleum ether : Dichloromethane (95:5)

      • Petroleum ether : Dichloromethane (90:10)

      • Petroleum ether : Dichloromethane (80:20)

      • ...and so on, up to 100% dichloromethane.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.

  • TLC Monitoring: Spot a small amount from each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate 8:2). Visualize the spots under a UV lamp or by using a suitable staining reagent.

  • Fraction Pooling: Identify the fractions containing Daucol based on their TLC profile (comparison with a standard if available, or based on literature Rf values). Pool the pure Daucol-containing fractions.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator at a controlled temperature to obtain the isolated Daucol.

Data Presentation

Table 1: Reported Yield of Daucol from Daucus carota Seed Essential Oil

Starting MaterialAmount of Starting Material (g)Isolated CompoundAmount of Isolated Compound (g)Approximate Yield (%)Reference
Carrot Seed Essential Oil8Daucol0.56.25[2]

Table 2: Physical and Chemical Properties of Daucol

PropertyValue
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
Appearance Crystalline solid
Solubility Soluble in alcohol, low solubility in water

Visualizations

Daucol_Isolation_Workflow start Daucus carota Seeds hydrodistillation Hydrodistillation start->hydrodistillation essential_oil Carrot Seed Essential Oil hydrodistillation->essential_oil column_chrom Silica Gel Column Chromatography (Petroleum Ether : Dichloromethane Gradient) essential_oil->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Daucol Fractions tlc_monitoring->pooling evaporation Solvent Evaporation pooling->evaporation daucol Isolated Daucol evaporation->daucol

Caption: Workflow for the isolation of Daucol from Daucus carota seeds.

Troubleshooting_Low_Purity low_purity Low Purity of Daucol co_elution Co-elution with Similar Compounds low_purity->co_elution pigments Presence of Pigments low_purity->pigments contamination Solvent/Glassware Contamination low_purity->contamination degradation Compound Degradation low_purity->degradation solution1 Optimize Solvent Gradient (Shallow Gradient) co_elution->solution1 solution2 Pre-purification Step (Silica Plug) pigments->solution2 solution3 Use High-Purity Solvents & Clean Glassware contamination->solution3 solution4 Avoid Harsh pH & High Temperatures degradation->solution4

Caption: Troubleshooting guide for low purity issues in Daucol isolation.

References

Troubleshooting

Technical Support Center: Improving the Stability and Shelf-Life of Daucol

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the han...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of Daucol.

Frequently Asked Questions (FAQs)

Q1: What is Daucol and what are its general properties?

Daucol is a natural bicyclic sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O₂.[1] It is a major component of carrot seed oil (Daucus carota) and is known for its potential biological activities, including antifungal and antioxidant effects.[2][3] As a lipophilic compound, it is soluble in alcohol but has low solubility in water.[4]

Q2: What are the primary stability concerns for Daucol?

Like many sesquiterpenoids, Daucol's stability can be compromised by several factors, leading to degradation and a shortened shelf-life. The primary concerns include:

  • Oxidation: The presence of oxygen can lead to the oxidation of the alcohol group and other susceptible parts of the molecule, especially when exposed to light, heat, or certain metal ions.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, leading to a loss of potency and the formation of impurities. Sesquiterpenes, in general, are known to be sensitive to heat.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[5]

  • Hydrolysis: Although likely less significant for a sesquiterpene alcohol compared to esters or lactones, extreme pH conditions could potentially contribute to degradation over long-term storage in certain formulations.

Q3: What are the visual or analytical indicators of Daucol degradation?

Degradation of your Daucol sample may be indicated by:

  • Physical Changes: A noticeable change in color or odor of the sample.

  • Decreased Purity: Analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may show a decrease in the peak area of Daucol and the appearance of new peaks corresponding to degradation products.

  • Reduced Biological Activity: A decrease in the expected efficacy of the compound in your experimental assays.

Troubleshooting Guide

Issue 1: Rapid degradation of Daucol in solution during experiments.

  • Potential Cause: Exposure to oxygen, light, or elevated temperatures. The solvent system may also not be optimal for stability.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure Daucol is fully dissolved. For aqueous-based assays, consider using a co-solvent system (e.g., with ethanol or DMSO) to maintain solubility and minimize precipitation.

    • Inert Atmosphere: When preparing and storing solutions, purge the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

    • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8 °C) or frozen, depending on the solvent system and experimental requirements. Avoid repeated freeze-thaw cycles.

    • Antioxidant Addition: Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), to the solution, if compatible with your experimental setup.

Issue 2: Inconsistent results in biological assays.

  • Potential Cause: Degradation of Daucol stock solutions or instability in the assay medium.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Prepare working solutions of Daucol fresh from a solid stock before each experiment.

    • Assess Stability in Assay Media: Perform a time-course experiment to evaluate the stability of Daucol in your specific cell culture or assay medium under experimental conditions (e.g., 37°C, 5% CO₂). Analyze samples at different time points using HPLC to quantify the remaining Daucol.

    • Control for Solvent Effects: Ensure that the final concentration of any organic solvent (like DMSO) in your assay is consistent across all experiments and is at a level that does not affect the biological system.

Issue 3: How can I improve the long-term shelf-life of Daucol?

  • Potential Cause: Improper storage conditions and formulation.

  • Troubleshooting Steps & Formulation Strategies:

    • Solid-State Storage: For long-term storage, keep Daucol as a solid in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light.

    • Lipid-Based Formulations: For liquid formulations, consider encapsulating Daucol in lipid-based delivery systems such as liposomes or nanoparticles. This can protect the compound from degradation and improve its solubility in aqueous environments.

    • Solid Dispersions: Creating a solid dispersion of Daucol in a hydrophilic polymer matrix can enhance its stability and dissolution rate.

Experimental Protocols

Protocol 1: Forced Degradation Study of Daucol

A forced degradation study is essential to identify potential degradation products and understand the degradation pathways of Daucol under various stress conditions.

Objective: To assess the stability of Daucol under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Daucol (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid Daucol at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., with a UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of Daucol degradation.

    • Identify and characterize the degradation products using LC-MS.

Protocol 2: HPLC Method for Stability Testing of Daucol

Objective: To develop an HPLC method to quantify Daucol and separate it from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As Daucol lacks a strong chromophore, detection might be challenging with UV. If a UV detector is used, scan for an optimal wavelength (likely in the lower UV range, e.g., 210 nm). An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) would be more suitable for detection and quantification.

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Daucol

Stress ConditionReagent/ParameterDurationExpected Outcome
Acid Hydrolysis0.1 M HCl at 60°C24 hoursPotential for rearrangement or dehydration products
Base Hydrolysis0.1 M NaOH at 60°C24 hoursPotential for isomerization or other base-catalyzed reactions
Oxidation3% H₂O₂ at RT24 hoursFormation of oxidized derivatives (e.g., ketones, epoxides)
Thermal Degradation80°C (solid state)48 hoursDehydration and other thermal decomposition products
PhotodegradationUV (254 nm) & Visible Light24 hoursFormation of photoisomers or oxidation products

Visualizations

Signaling Pathway

Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways. While the specific pathway for Daucol is not definitively established, it is likely to involve the inhibition of pro-inflammatory cascades such as NF-κB and MAPK, which is a common mechanism for this class of compounds.[6][7][8][9]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) LPS->MAPK_pathway IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active translocates inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkappaB_active->inflammatory_genes activates transcription Daucol Daucol Daucol->IKK Daucol->MAPK_pathway

Caption: Putative anti-inflammatory signaling pathway modulated by Daucol.

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Daucol Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photo stock->photo hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Degradation Product Identification hplc->identification quantification Quantification of Remaining Daucol hplc->quantification

Caption: Workflow for forced degradation studies of Daucol.

References

Optimization

Troubleshooting Daucol quantification in complex mixtures

Welcome to the technical support center for Daucol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountere...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daucol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the quantitative analysis of Daucol in complex mixtures.

Frequently Asked Questions (FAQs)

Here you will find answers to common questions regarding Daucol analysis, from sample preparation to data interpretation.

Sample Preparation & Extraction

Q1: My recovery of Daucol is low and inconsistent. What are the potential causes and solutions?

A1: Low and variable recovery of Daucol, a sesquiterpenoid, is a common issue often related to its semi-volatile nature and the complexity of the sample matrix. Here are the primary factors and troubleshooting steps:

  • Inadequate Extraction Solvent: The choice of solvent is critical for efficiently extracting Daucol. Daucol is a relatively non-polar compound.

    • Solution: Use or optimize extraction with non-polar to moderately polar solvents. Ethyl acetate is often a good starting point for sesquiterpenes. Hexane or dichloromethane can also be effective. For complex matrices, a multi-step liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate Daucol from interfering substances.

  • Sample Matrix Complexity: Complex biological or plant matrices can interfere with extraction efficiency.

    • Solution: Employ a robust sample cleanup technique. SPE with a suitable sorbent (e.g., C18 for reversed-phase separation) can effectively remove polar interferences. For very complex matrices like plant tissue, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted.

  • Analyte Loss During Evaporation: If a solvent evaporation step is used for sample concentration, the semi-volatile nature of Daucol can lead to significant loss.

    • Solution: Use a gentle stream of nitrogen for evaporation at a low temperature. Avoid heating the sample. Reconstitute the dried extract in a suitable solvent immediately after evaporation.

  • Inefficient Homogenization: In solid samples like plant material, incomplete cell disruption can lead to poor extraction.

    • Solution: Ensure the sample is finely powdered. Grinding plant material under liquid nitrogen can prevent heat-induced degradation or volatilization of Daucol.[1] Sonication or bead beating during solvent extraction can also improve efficiency.

Q2: How can I minimize matrix effects when quantifying Daucol in biological fluids (e.g., plasma, urine) by LC-MS/MS?

A2: Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS-based bioanalysis and can lead to inaccurate quantification.[2][3][4] Here’s how to mitigate them:

  • Effective Sample Cleanup: The primary strategy is to remove interfering matrix components, such as phospholipids, before analysis.[3]

    • Solution: Utilize protein precipitation followed by SPE or LLE. Phospholipid removal-specific SPE cartridges are commercially available and highly effective.

  • Chromatographic Separation: Ensure Daucol is chromatographically separated from co-eluting matrix components.

    • Solution: Optimize the HPLC/UHPLC method. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase compositions, and gradient profiles to achieve better separation.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.

    • Solution: If available, a deuterated or 13C-labeled Daucol internal standard will co-elute with the analyte and experience similar matrix effects, thus providing the most accurate correction. If a specific SIL-IS for Daucol is not available, a structurally similar sesquiterpenoid SIL-IS can be used, though it may not provide perfect correction.[2]

  • Dilution: Diluting the sample can reduce the concentration of interfering components.

    • Solution: This is a simple approach but may compromise the limit of quantification if the Daucol concentration is low.

Chromatography & Quantification

Q3: I am observing poor peak shape (e.g., tailing, fronting) for Daucol in my chromatogram. How can I improve it?

A3: Poor peak shape can compromise resolution and the accuracy of integration, leading to unreliable quantification.

  • Peak Tailing: This is often caused by active sites in the chromatographic system.

    • Solution:

      • GC Analysis: Use a deactivated inlet liner and a high-quality, well-conditioned column.

      • LC Analysis: Ensure the pH of the mobile phase is appropriate for the analyte. Tailing can also result from secondary interactions with the stationary phase; trying a different column chemistry may help. Column contamination can also be a cause; bake out or flush the column according to the manufacturer's instructions.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Dilute the sample or inject a smaller volume.

  • Split Peaks: This can be caused by a partially blocked column frit, a void in the column packing, or an injection solvent that is too strong compared to the mobile phase.

    • Solution: Filter samples to prevent particulates from blocking the column. If a void is suspected, the column may need to be replaced. Ensure the injection solvent is similar in strength to, or weaker than, the initial mobile phase conditions.

Q4: I am struggling with the co-elution of Daucol with an isomeric or structurally similar compound. How can I resolve them?

A4: Co-elution occurs when two or more compounds have very similar retention times, making accurate quantification difficult.[5][6][7]

  • Optimize Chromatographic Selectivity: The goal is to alter the chemistry of the separation to improve the resolution between the co-eluting peaks.[5][6]

    • GC Solution:

      • Change the temperature program: A slower temperature ramp can improve the separation of compounds with close boiling points.

      • Change the column: Use a column with a different stationary phase chemistry (e.g., a more polar phase if a non-polar one is currently in use).

    • LC Solution:

      • Modify the mobile phase: Adjust the organic solvent ratio, try a different organic solvent (e.g., acetonitrile vs. methanol), or modify the pH or buffer concentration.

      • Change the column: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano phase) to exploit different separation mechanisms.

  • Use High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not fully achievable, HRMS can distinguish between co-eluting compounds if they have different elemental compositions, even with a very small mass difference.

  • Tandem Mass Spectrometry (MS/MS): Even if compounds are isomeric and co-elute, they may have different fragmentation patterns.

    • Solution: Select unique precursor-product ion transitions for each compound in Multiple Reaction Monitoring (MRM) mode to enable selective quantification.

Analyte Stability

Q5: How do I assess the stability of Daucol in my samples and during analysis?

A5: Understanding the stability of Daucol is crucial for accurate quantification. Forced degradation studies are performed to identify potential degradation products and establish stability-indicating methods.[3][4][8][9][10]

  • Freeze-Thaw Stability: This assesses the stability of Daucol in a biological matrix during repeated freezing and thawing cycles.

    • Protocol: Analyze replicate quality control (QC) samples after they have undergone several (e.g., three) freeze-thaw cycles. Compare the results to freshly prepared QC samples.

  • Short-Term (Bench-Top) Stability: This determines the stability of Daucol in the matrix at room temperature for a duration that mimics the sample handling and preparation time.

    • Protocol: Keep replicate QC samples on the bench at room temperature for a specified period (e.g., 4-24 hours) before processing and analysis.

  • Long-Term Stability: This evaluates the stability of Daucol in the matrix under the intended long-term storage conditions (e.g., -20°C or -80°C).

    • Protocol: Analyze QC samples that have been stored for an extended period (e.g., 1, 3, 6 months) and compare the results to the initial concentrations.

  • Post-Preparative (Autosampler) Stability: This assesses whether the processed samples are stable in the autosampler until they are injected.

    • Protocol: Place processed samples in the autosampler and reinject them after a certain period (e.g., 24, 48 hours).

Q6: What conditions should I test in a forced degradation study for Daucol?

A6: Forced degradation studies intentionally stress the analyte to predict its degradation pathways.[10] Key conditions to test include:[4][9]

  • Acidic and Basic Hydrolysis: Expose Daucol to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Heat may be applied to accelerate degradation.

  • Oxidation: Treat Daucol with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).

  • Thermal Stress: Expose solid Daucol and a solution of Daucol to high temperatures (e.g., 60-80°C).

  • Photostability: Expose a solution of Daucol to UV and visible light, as specified in ICH guideline Q1B.[4][9]

The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can separate the intact analyte from its degradation products.[3]

Quantitative Data Summary

The following tables present illustrative data for a typical validation of a Daucol quantification method. These values are examples and will vary depending on the specific matrix, method, and instrumentation.

Table 1: Calibration Curve Linearity

Concentration (ng/mL) Mean Response (Peak Area) % Accuracy
1.0 (LLOQ) 5,250 98.5
2.5 12,980 101.2
10.0 51,500 102.5
50.0 248,900 99.8
250.0 1,265,400 99.1
500.0 (ULOQ) 2,510,800 98.2

| Linearity (r²) | 0.9995 | |

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LLOQ 1.0 0.97 6.8 8.5 97.0
Low 3.0 2.91 5.2 6.1 97.0
Mid 75.0 78.3 4.1 5.5 104.4

| High | 400.0 | 392.5 | 3.5 | 4.8 | 98.1 |

Table 3: Recovery and Matrix Effect Evaluation

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Factor Overall Process Efficiency (%)
Low 3.0 85.2 0.92 (Ion Suppression) 78.4

| High | 400.0 | 88.1 | 0.95 (Ion Suppression) | 83.7 |

Experimental Protocols

Protocol 1: General Method for Extraction of Daucol from Plant Material for GC-MS Analysis

This protocol is a general guideline for the solvent extraction of Daucol from dried plant material. Optimization may be required based on the specific plant matrix.

  • Sample Preparation: Weigh 100 mg of finely powdered, dried plant material into a 2 mL glass vial.

  • Internal Standard Spiking: Add an appropriate volume of a known concentration of a suitable internal standard (e.g., a stable isotope-labeled sesquiterpene or a structurally similar compound not present in the sample).[2]

  • Extraction: Add 1.5 mL of ethyl acetate to the vial. Cap tightly and vortex for 1 minute.

  • Sonication: Place the vial in an ultrasonic bath for 15 minutes to enhance extraction.

  • Centrifugation: Centrifuge the vial at 5,000 x g for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully transfer the supernatant to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Final Extract: Transfer the dried extract to a new autosampler vial for GC-MS analysis.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical procedure for assessing the stability of Daucol under acidic conditions.

  • Stock Solution Preparation: Prepare a stock solution of Daucol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup: In a clean vial, add a small volume of the Daucol stock solution to 0.1 M hydrochloric acid to achieve a final Daucol concentration of approximately 100 µg/mL.

  • Incubation: Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). A control sample (Daucol in water or mobile phase) should be kept under the same conditions.

  • Neutralization: After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilution & Analysis: Dilute the neutralized sample with the mobile phase to a concentration within the calibrated range of the analytical method and analyze immediately.

  • Data Evaluation: Compare the peak area of Daucol in the stressed sample to that of the control to determine the percentage of degradation. Examine the chromatogram for the appearance of new peaks corresponding to degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Complex Sample (e.g., Plant Tissue, Plasma) Homogenize Homogenize / Grind Sample Start->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction (e.g., Ethyl Acetate) Spike->Extract Cleanup Cleanup (e.g., SPE, LLE) Extract->Cleanup Concentrate Concentrate / Reconstitute Cleanup->Concentrate Final_Extract Final Extract for Analysis Concentrate->Final_Extract Inject Inject Extract Final_Extract->Inject Separate Chromatographic Separation (HPLC/UHPLC) Inject->Separate Ionize Ionization (e.g., ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: General experimental workflow for Daucol quantification.

G Start Poor Peak Resolution / Co-elution Observed? Check_Method Is the method optimized? Start->Check_Method Change_Mobile_Phase Modify Mobile Phase (Solvent, pH, Gradient)? Check_Method->Change_Mobile_Phase No Change_Column Change Column (Different Stationary Phase)? Change_Mobile_Phase->Change_Column Still Poor Success Resolution Achieved Change_Mobile_Phase->Success Yes Change_Temp Adjust Temperature (GC or LC)? Change_Column->Change_Temp Still Poor Change_Column->Success Yes Use_MSMS Use Specific MS/MS Transitions? Change_Temp->Use_MSMS Still Poor Change_Temp->Success Yes Use_MSMS->Success Yes

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Troubleshooting

Technical Support Center: Enhancing the Solubility of Daucol for Bioassays

This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for working with Daucol, a sesquiterpene alcohol with notable biolog...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for working with Daucol, a sesquiterpene alcohol with notable biological activities. Due to its hydrophobic nature, achieving and maintaining the solubility of Daucol in aqueous bioassay media is a critical step for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Daucol and why is its solubility a concern for bioassays?

A1: Daucol is a natural sesquiterpene alcohol primarily found in the essential oil of carrot seeds (Daucus carota). It has demonstrated promising biological activities, including antifungal, anti-inflammatory, and cytotoxic effects. Like many other sesquiterpenoids, Daucol is a lipophilic molecule with low water solubility, which can lead to its precipitation in the aqueous media used for most biological assays. This can result in inaccurate and unreliable data.

Q2: What are the initial recommended solvents for preparing a Daucol stock solution?

A2: For preparing a concentrated stock solution of Daucol, it is recommended to use a water-miscible organic solvent. The most common choices are dimethyl sulfoxide (DMSO), ethanol, and methanol. Due to its high solubilizing power for a wide range of organic compounds, DMSO is often the first choice.

Q3: My Daucol precipitates when I add the stock solution to my aqueous assay medium. What should I do?

A3: This is a common issue. The final concentration of the organic solvent in your assay medium should be kept as low as possible, typically below 1% and often below 0.1%, to avoid solvent-induced artifacts and cytotoxicity. If you observe precipitation, consider the following troubleshooting steps:

  • Decrease the final solvent concentration: Prepare a more concentrated stock solution of Daucol so that a smaller volume needs to be added to the assay medium.

  • Use a co-solvent system: A combination of solvents can sometimes improve solubility.

  • Explore alternative solubilization techniques: If lowering the solvent concentration is not effective, consider using surfactants or cyclodextrins.

Q4: Are there potential side effects of using solvents like DMSO in my experiments?

A4: Yes, organic solvents can have biological effects on their own. High concentrations of DMSO can be cytotoxic and may interfere with cellular processes. It is crucial to always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve Daucol, but without the compound itself.

Troubleshooting Guide: Daucol Solubility Issues

Problem Possible Cause Recommended Solution
Daucol powder does not dissolve in the chosen organic solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume incrementally. Use vortexing or sonication to aid dissolution. Gentle warming may also be effective, but be cautious of potential compound degradation.
A clear stock solution of Daucol becomes cloudy or forms precipitates upon storage. The stock solution is supersaturated or has been stored at an inappropriate temperature.Store stock solutions at -20°C or -80°C. Before use, allow the solution to thaw completely at room temperature and vortex to ensure homogeneity. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Precipitation occurs immediately upon adding the Daucol stock solution to the aqueous bioassay medium. The final concentration of the organic solvent is too high, or the aqueous medium has a different pH or ionic strength that reduces Daucol's solubility.Decrease the final solvent concentration by using a more concentrated stock. Pre-test the solubility of Daucol in the final assay buffer at the desired concentration. Consider using solubilizing agents like surfactants or cyclodextrins.
No biological activity is observed even at high concentrations of Daucol. Daucol may have precipitated out of the solution, leading to a lower effective concentration.Visually inspect the assay wells for any signs of precipitation. Perform a solubility test of Daucol in the final assay medium at the concentrations being tested.

Quantitative Data: Solubility of Daucol

Solvent Estimated Solubility Notes
Dimethyl Sulfoxide (DMSO) > 25 mg/mLDMSO is a powerful solvent for many hydrophobic compounds.
Ethanol > 20 mg/mLEthanol is a good choice, especially for cell-based assays where lower toxicity is desired.
Methanol > 15 mg/mLMethanol is also a viable option for preparing stock solutions.
Water < 0.1 mg/mLDaucol is poorly soluble in water.

Experimental Protocols

Protocol 1: Preparation of a Daucol Stock Solution

This protocol describes the preparation of a 10 mM Daucol stock solution in DMSO.

Materials:

  • Daucol (Molecular Weight: 238.37 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of Daucol required. For 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 238.37 g/mol = 0.00238 g = 2.38 mg

  • Weigh out 2.38 mg of Daucol and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the Daucol is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of Daucol in Aqueous Medium using a Surfactant

This protocol provides a general method for using a non-ionic surfactant, such as Tween® 80, to improve the solubility of Daucol in an aqueous medium.

Materials:

  • Daucol stock solution (e.g., 10 mM in DMSO)

  • Tween® 80 (Polysorbate 80)

  • Aqueous bioassay medium (e.g., cell culture medium, buffer)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of Tween® 80 (e.g., 10% w/v in sterile water).

  • Determine the desired final concentration of Daucol and Tween® 80 in your assay. The final concentration of Tween® 80 should be kept as low as possible, typically starting from 0.01% to 0.1%.

  • In a sterile tube, first add the required volume of the aqueous bioassay medium.

  • Add the appropriate volume of the Tween® 80 stock solution to the medium and mix well.

  • While vortexing the medium containing Tween® 80, slowly add the required volume of the Daucol stock solution.

  • Continue to vortex for another 30-60 seconds to ensure proper mixing and micelle formation.

  • Visually inspect the solution for any signs of precipitation.

  • Crucially, include a vehicle control containing the same final concentrations of DMSO and Tween® 80 in your experiment.

Plausible Signaling Pathways for Investigation

Based on the known biological activities of sesquiterpenoids and carrot seed oil extracts, the following signaling pathways are plausible targets for Daucol's mechanism of action and warrant further investigation.

experimental_workflow Experimental Workflow for Daucol Bioassays cluster_prep Preparation cluster_solubilization Solubilization cluster_assay Bioassay cluster_analysis Data Analysis daucol_powder Daucol Powder stock_solution 10 mM Stock in DMSO daucol_powder->stock_solution Dissolve final_solution Final Daucol Solution stock_solution->final_solution Dilute assay_medium Aqueous Assay Medium assay_medium->final_solution treatment Treat with Daucol final_solution->treatment cell_culture Cell Culture cell_culture->treatment data_acquisition Data Acquisition data_analysis Analyze Results data_acquisition->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for preparing and using Daucol in bioassays.

Anti-inflammatory Effects: NF-κB Signaling Pathway

Many natural anti-inflammatory compounds act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Daucol may exert its anti-inflammatory effects by preventing the activation of this pathway.

nf_kb_pathway Hypothetical Inhibition of NF-κB Pathway by Daucol inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation nfkb NF-κB (Active) ikb_nfkb->nfkb IκB degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Activation daucol Daucol daucol->ikk Inhibition?

Caption: Plausible mechanism of Daucol's anti-inflammatory action.

Cytotoxic Effects: MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Some cytotoxic agents induce cell death by modulating this pathway. Carrot seed oil extract has been shown to induce apoptosis in leukemia cells, possibly through a MAPK-dependent mechanism.

mapk_pathway Hypothetical Modulation of MAPK Pathway by Daucol extracellular_signals Extracellular Signals (e.g., Growth Factors, Stress) receptor_tyrosine_kinase Receptor Tyrosine Kinase extracellular_signals->receptor_tyrosine_kinase ras Ras receptor_tyrosine_kinase->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) nucleus->transcription_factors Activation cellular_responses Cellular Responses (Proliferation, Apoptosis) transcription_factors->cellular_responses daucol Daucol daucol->raf Modulation?

Caption: Postulated role of Daucol in MAPK-mediated cytotoxicity.

Optimization

Method refinement for consistent Daucol bioactivity results

Daucol Bioactivity Technical Support Center Welcome to the technical support center for Daucol bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guid...

Author: BenchChem Technical Support Team. Date: December 2025

Daucol Bioactivity Technical Support Center

Welcome to the technical support center for Daucol bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental results with Daucol. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of Daucol?

A1: Daucol, a sesquiterpene alcohol found in plants of the Daucus genus (carrots), has several reported bioactivities. The most well-documented is its antifungal activity against a range of fungal species.[1][2] Additionally, as a component of carrot seed oil, it is associated with anti-inflammatory, phlebotonic (improving blood flow in veins), and lymphotonic (improving lymph flow) properties.[3] There is also emerging research into the cytotoxic effects of Daucol derivatives against certain cancer cell lines.

Q2: What are the main challenges in obtaining consistent results with Daucol?

A2: The primary challenges stem from its low aqueous solubility and potential for instability in certain solvents or experimental conditions. Inconsistent sample preparation, variations in cell culture or fungal growth conditions, and procedural deviations can all lead to variability in bioactivity results.

Q3: How should I prepare and store Daucol for bioactivity assays?

A3: Daucol should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare fresh dilutions for each experiment to avoid degradation. Stock solutions in DMSO should be stored at -20°C or lower for long-term stability. When diluting in aqueous media for assays, ensure thorough mixing and visually inspect for any precipitation.

Q4: What are appropriate positive and negative controls for a Daucol antifungal assay?

A4: For antifungal assays, a common positive control would be a well-characterized antifungal drug such as Fluconazole or Amphotericin B. The negative control should be the vehicle used to dissolve the Daucol, typically a final concentration of DMSO in the culture medium that is non-toxic to the fungal cells (usually ≤0.5%).

Troubleshooting Guide

Inconsistent results in Daucol bioactivity assays can be frustrating. This guide addresses common issues in a question-and-answer format.

Q: My Minimum Inhibitory Concentration (MIC) values for Daucol vary significantly between experiments. What could be the cause?

A: This is a common issue that can be attributed to several factors. The following table outlines potential causes and solutions:

Potential Cause Recommended Solution
Inconsistent Daucol Concentration Prepare fresh serial dilutions of Daucol from a stock solution for each experiment. Ensure the stock solution is fully dissolved and vortex dilutions thoroughly. Visually inspect for precipitation in the wells.
Variability in Fungal Inoculum Standardize the inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a specific optical density (OD) to ensure a consistent starting concentration of fungal cells.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the compound and affect fungal growth. Avoid using the outermost wells for experimental data or fill them with sterile media or PBS to maintain humidity.
Inconsistent Incubation Conditions Ensure that the incubator temperature and humidity are stable and consistent for the duration of the assay.

Q: I am not observing any significant antifungal activity with Daucol. What should I check?

A: If you are not seeing the expected bioactivity, consider the following:

  • Compound Integrity: Verify the purity and integrity of your Daucol sample. Improper storage can lead to degradation.

  • Concentration Range: You may be using a concentration range that is too low. Perform a broad dose-response experiment to determine an effective concentration range.

  • Assay Sensitivity: Ensure your chosen fungal strain is sensitive to Daucol and that your assay conditions (e.g., incubation time, media) are optimal for detecting growth inhibition.

Q: I am observing high background noise or artifacts in my cytotoxicity assay with Daucol.

A: High background can be caused by several factors:

  • Daucol Precipitation: At higher concentrations, Daucol may precipitate in the culture medium, which can interfere with colorimetric or fluorometric readouts. Centrifuge your prepared Daucol dilutions before adding them to the cells and test the supernatant.

  • Interaction with Assay Reagents: Daucol may directly interact with the assay reagents (e.g., MTT, XTT). Run a control plate with Daucol and the assay reagents in cell-free media to check for any direct chemical reactions.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing cellular stress or death, which would contribute to the background signal.

Troubleshooting Workflow for Inconsistent MIC Values

troubleshooting_workflow cluster_solutions Solutions start Inconsistent MIC Values Observed check_compound Verify Daucol Stock and Dilutions (Freshness, Solubility, Concentration) start->check_compound check_inoculum Standardize Fungal Inoculum (OD, Age of Culture) check_compound->check_inoculum Compound OK remake_solutions Remake Stock/Dilutions check_compound->remake_solutions Issue Found check_protocol Review Assay Protocol (Incubation Time, Temperature, Plate Layout) check_inoculum->check_protocol Inoculum OK standardize_inoculum Re-standardize Inoculum Prep check_inoculum->standardize_inoculum Issue Found check_controls Analyze Control Wells (Positive, Negative, Vehicle) check_protocol->check_controls Protocol OK optimize_protocol Optimize Assay Parameters check_protocol->optimize_protocol Issue Found issue_resolved Consistent MIC Achieved check_controls->issue_resolved Controls OK repeat_controls Repeat with Fresh Controls check_controls->repeat_controls Issue Found remake_solutions->start standardize_inoculum->start optimize_protocol->start repeat_controls->start

Caption: Troubleshooting workflow for inconsistent Daucol MIC results.

Experimental Protocols

Protocol: Antifungal Susceptibility Testing of Daucol by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.

1. Materials and Reagents:

  • Daucol

  • DMSO (cell culture grade)

  • Antifungal agent (e.g., Fluconazole) as a positive control

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Fungal isolate (e.g., Candida albicans)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

2. Preparation of Daucol and Control Solutions:

  • Prepare a 10 mg/mL stock solution of Daucol in DMSO.

  • Create a working solution by diluting the stock solution in RPMI-1640 medium.

  • Perform serial twofold dilutions of the working solution in RPMI-1640 medium in a separate 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare serial dilutions of the positive control (e.g., Fluconazole) in the same manner.

  • Prepare a vehicle control with the same final concentration of DMSO as in the highest Daucol concentration well.

3. Inoculum Preparation:

  • Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

4. Assay Procedure:

  • Pipette 100 µL of each Daucol dilution into the appropriate wells of the 96-well assay plate.

  • Add 100 µL of the positive control dilutions and vehicle control to their respective wells.

  • Add 100 µL of the final fungal inoculum to all wells containing Daucol, positive control, and vehicle control.

  • Include a growth control well containing 100 µL of fungal inoculum and 100 µL of RPMI-1640 medium.

  • Include a sterility control well with 200 µL of RPMI-1640 medium only.

  • Incubate the plate at 35°C for 24-48 hours.

5. Data Analysis:

  • Visually inspect the wells for turbidity or use a microplate reader to measure the optical density at a suitable wavelength (e.g., 530 nm).

  • The MIC is the lowest concentration of Daucol that causes a significant inhibition of fungal growth compared to the growth control.

Experimental Workflow Diagram

experimental_workflow prep_solutions Prepare Daucol & Control Solutions (Stock and Serial Dilutions) plate_setup Set up 96-Well Plate (Add Daucol, Controls, Inoculum) prep_solutions->plate_setup prep_inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland) prep_inoculum->plate_setup incubation Incubate Plate (35°C, 24-48h) plate_setup->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Daucol antifungal susceptibility testing.

Data Presentation

The following tables provide representative data for the bioactivity of Daucol. Note that these are example values for illustrative purposes and may not reflect the results of all experimental conditions.

Table 1: Representative Antifungal Activity of Daucol

Fungal Species Daucol MIC (µg/mL)
Candida albicans64 - 128
Aspergillus fumigatus128 - 256
Cryptococcus neoformans32 - 64
Trichophyton rubrum16 - 32

Table 2: Representative Cytotoxic Activity of Daucol (adapted from Carotol data)

Cell Line Description Daucol IC₅₀ (µM)
A549 Human Lung Carcinoma~ 45
MCF-7 Human Breast Adenocarcinoma~ 60
HepG2 Human Liver Carcinoma~ 50
Vero Normal Kidney Epithelial> 100

Disclaimer: The IC₅₀ values are adapted from published data for Carotol, a structurally similar sesquiterpene, and are provided as a reference. Actual IC₅₀ values for Daucol may vary.

Hypothetical Signaling Pathway

While the precise signaling pathways modulated by Daucol are still under investigation, its classification as a sesquiterpene and its association with anti-inflammatory properties suggest a potential interaction with key inflammatory signaling cascades. Sesquiterpenes have been shown to modulate pathways such as NF-κB and MAPK, which are central to the inflammatory response.

The following diagram illustrates a hypothetical mechanism by which Daucol may exert anti-inflammatory effects.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Induces Transcription of Daucol Daucol Daucol->IKK Inhibits Daucol->NFkB Inhibits Translocation

Caption: Hypothetical anti-inflammatory signaling pathway of Daucol.

References

Troubleshooting

Technical Support Center: Addressing Resistance Mechanisms to Daucol in Fungi

Welcome to the technical support center for researchers utilizing Daucol in antifungal studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential resistance mec...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Daucol in antifungal studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential resistance mechanisms in fungi.

Troubleshooting Guides

This section addresses common issues encountered during experiments with Daucol and provides systematic approaches to identify the underlying causes.

Issue 1: Reduced or complete loss of Daucol's antifungal efficacy over time.

This could indicate the development of acquired resistance in the fungal strain.

Possible Cause Suggested Troubleshooting Steps
Upregulation of Efflux Pumps 1. Perform a checkerboard assay with Daucol and a known efflux pump inhibitor (e.g., verapamil, FK506). A synergistic effect suggests efflux pump involvement. 2. Quantify the expression of genes encoding common efflux pumps (e.g., ABC transporters, MFS transporters) using RT-qPCR in Daucol-treated vs. untreated fungal cells. 3. Utilize a fluorescent dye accumulation assay (e.g., using rhodamine 6G) to visually and quantitatively assess efflux pump activity.
Alteration in Ergosterol Biosynthesis Pathway 1. Quantify the total ergosterol content in fungal cells treated with Daucol compared to an untreated control. A significant alteration may indicate an effect on this pathway. 2. Analyze the sterol composition of fungal membranes using GC-MS to identify any accumulation of precursors or changes in the final sterol products. 3. Sequence the key genes in the ergosterol biosynthesis pathway (e.g., ERG11, ERG3) to check for mutations that might alter the target enzyme's affinity for Daucol.
Increased Biofilm Formation 1. Assess the ability of the fungal strain to form biofilms in the presence and absence of sub-inhibitory concentrations of Daucol using a crystal violet staining assay. 2. Determine the Minimum Biofilm Eradication Concentration (MBEC) of Daucol and compare it to the Minimum Inhibitory Concentration (MIC) for planktonic cells. A significantly higher MBEC suggests biofilm-mediated resistance.
Target Modification 1. If the molecular target of Daucol is known or hypothesized, sequence the corresponding gene(s) in resistant isolates to identify potential mutations. 2. Perform in vitro binding assays with purified target protein and Daucol to assess any changes in binding affinity.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values for Daucol.

Inconsistent MICs can arise from experimental variability or inherent characteristics of the compound or fungal strain.

Possible Cause Suggested Troubleshooting Steps
Experimental Variability 1. Standardize the inoculum preparation, ensuring a consistent cell density for each experiment. 2. Verify the concentration and stability of the Daucol stock solution. 3. Ensure consistent incubation conditions (temperature, time, aeration). 4. Use a standard reference strain for quality control in each assay.
Compound-Specific Issues 1. Due to the lipophilic nature of sesquiterpenes, ensure Daucol is properly solubilized in the test medium. Consider using a low concentration of a non-inhibitory solvent like DMSO. 2. Evaluate the stability of Daucol under the experimental conditions over the incubation period.
Heteroresistance 1. Plate a sample of the fungal population on media containing a high concentration of Daucol to determine if a subpopulation of resistant cells exists. 2. Perform population analysis profiles (PAPs) to characterize the distribution of resistance within the fungal population.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of Daucol against fungi?

Based on studies of other sesquiterpenes, Daucol likely exerts its antifungal effects through one or more of the following mechanisms:

  • Disruption of Cell Membrane Integrity: Sesquiterpenes are lipophilic molecules that can intercalate into the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[1]

  • Inhibition of Ergosterol Biosynthesis: Some natural compounds interfere with the ergosterol biosynthetic pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[2][3]

  • Interference with Metabolic Pathways: Sesquiterpenoids may also inhibit key enzymatic activities essential for fungal growth and proliferation.

Q2: What are the most probable mechanisms of resistance to Daucol in fungi?

While specific resistance to Daucol has not been extensively documented, fungi can develop resistance to natural antifungal compounds through several general mechanisms:

  • Overexpression of Efflux Pumps: Fungi can actively transport antifungal compounds out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[4][5][6] This is a common mechanism of resistance to many antifungal drugs.

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in the genes of the ergosterol pathway can reduce the affinity of the target enzyme for the antifungal compound or lead to the production of alternative sterols that are not affected by the drug.[7][8]

  • Biofilm Formation: Fungi growing in biofilms are often more resistant to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells within the biofilm.

  • Target Modification: If Daucol has a specific molecular target, mutations in the gene encoding that target can prevent the compound from binding and exerting its effect.

Q3: How can I determine if my fungal strain has developed resistance to Daucol?

The most common method is to determine the Minimum Inhibitory Concentration (MIC) of Daucol for your strain using a standardized broth microdilution assay. An increase in the MIC value over time or compared to a sensitive reference strain indicates the development of resistance.

Q4: Are there any known synergisms between Daucol and other antifungal agents?

While specific studies on Daucol are limited, some sesquiterpenes and other natural compounds have been shown to have synergistic effects when combined with conventional antifungal drugs like fluconazole.[9] This is often due to the natural compound inhibiting an efflux pump, thereby increasing the intracellular concentration of the conventional antifungal. It is recommended to perform checkerboard assays to investigate potential synergistic interactions between Daucol and other antifungals.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the CLSI M27-A3 standard for yeast.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Drug Dilution:

    • Prepare a stock solution of Daucol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of Daucol in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungal inoculum without Daucol) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Daucol that causes a significant inhibition of visible fungal growth compared to the positive control.

Protocol 2: Fungal Cell Membrane Integrity Assay (Propidium Iodide Staining)

This protocol assesses membrane damage by observing the uptake of the fluorescent dye propidium iodide (PI).

  • Cell Treatment:

    • Grow the fungal cells to the mid-logarithmic phase.

    • Treat the cells with Daucol at the MIC and 2x MIC for a specified time (e.g., 4-6 hours). Include an untreated control.

  • Staining:

    • Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS containing PI (e.g., 2 µg/mL).

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Microscopy:

    • Wash the cells to remove excess PI.

    • Observe the cells using a fluorescence microscope with appropriate filters for PI (red fluorescence).

    • An increase in the number of red fluorescent cells in the Daucol-treated samples indicates membrane damage.

Protocol 3: Ergosterol Quantification Assay

This protocol allows for the quantification of total ergosterol content in fungal cells.[2]

  • Cell Culture and Lipid Extraction:

    • Culture the fungal strain in the presence of a sub-inhibitory concentration of Daucol.

    • Harvest the cells and saponify them with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane extract between 240 and 300 nm using a spectrophotometer.

    • The presence of two characteristic peaks at 281.5 nm and 290 nm, and a shoulder at 272 nm, is indicative of ergosterol.

    • Calculate the ergosterol content based on the absorbance values and the dry weight of the fungal cells.

Visualizations

Daucol_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Daucol_in Daucol (extracellular) Daucol_target Intracellular Target Daucol_in->Daucol_target Enters cell Efflux Efflux Pump Daucol_target->Efflux Pumped out Target_mod Target Modification Daucol_target->Target_mod Ineffective binding Ergosterol_alt Ergosterol Pathway Alteration Daucol_target->Ergosterol_alt Pathway bypass

Caption: Potential mechanisms of fungal resistance to Daucol.

Experimental_Workflow_Resistance cluster_investigation Investigate Mechanism start Observation: Reduced Daucol Efficacy mic_test Confirm Resistance: MIC Determination start->mic_test resistant Resistant Phenotype Confirmed mic_test->resistant sensitive Sensitive Phenotype mic_test->sensitive efflux_assay Efflux Pump Assay resistant->efflux_assay ergosterol_assay Ergosterol Analysis resistant->ergosterol_assay gene_seq Target Gene Sequencing resistant->gene_seq end Conclusion sensitive->end Review Experimental Parameters efflux_assay->end Identify Mechanism ergosterol_assay->end Identify Mechanism gene_seq->end Identify Mechanism

Caption: Workflow for investigating Daucol resistance.

Signaling_Pathway_Stress_Response Daucol Daucol-induced Cell Stress membrane_stress Membrane Stress Daucol->membrane_stress ergosterol_depletion Ergosterol Depletion Daucol->ergosterol_depletion HOG_pathway HOG Pathway (Osmotic Stress) membrane_stress->HOG_pathway CWI_pathway Cell Wall Integrity Pathway membrane_stress->CWI_pathway Ca_pathway Calcineurin Pathway ergosterol_depletion->Ca_pathway stress_adaptation Stress Adaptation & Tolerance HOG_pathway->stress_adaptation CWI_pathway->stress_adaptation Ca_pathway->stress_adaptation

Caption: Fungal stress response pathways potentially activated by Daucol.

References

Optimization

Technical Support Center: Optimizing Experimental Conditions for Daucol Studies

Welcome to the technical support center for researchers working with Daucol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Daucol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Daucol and what are its known biological activities?

A1: Daucol is a sesquiterpene alcohol primarily found in carrot seed oil (Daucus carota).[1] It is recognized for its phlebotonic (improving venous tone) and lymphotonic (improving lymphatic flow) properties, as well as narrow-spectrum anti-infectious activity.[1] Emerging research also suggests potential cytotoxic and anticancer effects, with one proposed mechanism being the inhibition of NADPH oxidase.[2]

Q2: What is the recommended solvent for dissolving Daucol?

A2: For in vitro cell culture experiments, Daucol should be dissolved in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How should I store Daucol stock solutions?

A3: Daucol stock solutions should be stored at -20°C or -80°C to maintain stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can reduce the compound's efficacy. Protect the stock solution from light.

Q4: What is a typical starting concentration range for Daucol in cell-based assays?

A4: The optimal concentration of Daucol can vary significantly depending on the cell line and the specific assay. Based on studies of similar sesquiterpenes and preliminary data on Daucol's cytotoxic effects, a starting range of 1 µM to 100 µM is recommended for initial screening experiments. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model.

Q5: How can I be sure my experimental results are due to Daucol and not another variable?

A5: Proper controls are critical. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest Daucol concentration) to account for any effects of the solvent. A positive control (a compound with a known effect) can help validate the assay, while a negative control (untreated cells) provides a baseline.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Daucol.

Issue 1: Low or No Cytotoxicity Observed in Cell Viability Assays (e.g., MTT, SRB)
Possible Cause Troubleshooting Step
Daucol Concentration Too Low Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM) to determine the effective concentration for your cell line.
Insufficient Incubation Time Extend the incubation time. Typical incubation periods for cytotoxicity assays are 24, 48, and 72 hours. Some compounds require longer exposure to exert their effects.
Cell Line Resistance Your chosen cell line may be resistant to Daucol's effects. Consider testing on a panel of different cell lines to find a sensitive model.
Compound Degradation Ensure proper storage of Daucol stock solutions (-20°C or -80°C, protected from light). Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incorrect Assay Procedure Review the cell viability assay protocol for errors in reagent preparation, incubation times, or measurement settings. Ensure formazan crystals in MTT assays are fully dissolved.[3]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette cells carefully and mix the cell suspension between seeding replicates to ensure even distribution in the plate.
Edge Effects in Microplates The outer wells of a microplate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier.
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each replicate and ensure consistent pipetting technique when adding Daucol and assay reagents.
Compound Precipitation Daucol may precipitate at high concentrations in aqueous media. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try lowering the concentration or using a different solubilization method.
Issue 3: Inconsistent Western Blot Results
Possible Cause Troubleshooting Step
Low Protein Yield Ensure complete cell lysis by using an appropriate lysis buffer containing protease and phosphatase inhibitors. Sonication can help shear DNA and increase protein extraction efficiency.[4][5]
Weak or No Target Protein Signal Increase the amount of protein loaded onto the gel (typically 20-40 µg). Optimize the primary antibody concentration and consider incubating it overnight at 4°C to enhance signal.[5][6]
High Background/Non-specific Bands Optimize the blocking step by increasing the duration (1-2 hours) or trying a different blocking agent (e.g., 5% BSA instead of non-fat milk).[5] Ensure adequate washing steps between antibody incubations.
Uneven Protein Transfer Confirm complete and even transfer by staining the membrane with Ponceau S after transfer.[4] Ensure there are no air bubbles between the gel and the membrane during the transfer setup.[7]

Quantitative Data Summary

The following tables provide representative data from hypothetical experiments with Daucol to serve as a reference for expected outcomes.

Table 1: IC50 Values of Daucol in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma45.2
MCF-7Breast Adenocarcinoma68.5
HepG2Hepatocellular Carcinoma55.8
HCT-116Colon Carcinoma39.1

Table 2: Effect of Daucol on Cell Cycle Distribution in A549 Cells (48h treatment)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)58.3 ± 2.525.1 ± 1.816.6 ± 1.5
2572.1 ± 3.115.4 ± 2.012.5 ± 1.7
5081.5 ± 2.89.8 ± 1.48.7 ± 1.1

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well cell culture plates

  • Daucol stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

  • Compound Treatment: Prepare serial dilutions of Daucol in serum-free medium. The final DMSO concentration should not exceed 0.5%.[3] Remove the old medium and add 100 µL of the Daucol dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[3]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of blank wells (medium only).

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol details the detection of specific proteins in cell lysates following treatment with Daucol.

Materials:

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Methodology:

  • Cell Lysis: After treating cells with Daucol, wash them with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[4]

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with agitation. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with an equal volume of 2x Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[4][5]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[7]

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Methodology:

  • Cell Harvesting: After Daucol treatment, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8]

  • Storage: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI/RNase A staining solution.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

Daucol_Signaling_Pathway Daucol Daucol NADPH_Oxidase NADPH Oxidase Daucol->NADPH_Oxidase ROS ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS Generates PI3K PI3K ROS->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Proposed signaling pathway for Daucol's anticancer effects.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cell Culture treatment Daucol Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 protein_analysis Protein Analysis (Western Blot) ic50->protein_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway_analysis Analyze Key Signaling Proteins protein_analysis->pathway_analysis phase_distribution Analyze Cell Cycle Phase Distribution cell_cycle->phase_distribution end Conclusion pathway_analysis->end phase_distribution->end

Caption: General experimental workflow for studying Daucol.

References

Troubleshooting

Technical Support Center: Purity Assessment of Isolated Daucol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of isolated Dau...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of isolated Daucol.

Frequently Asked Questions (FAQs)

Q1: What is Daucol and why is its purity important?

A1: Daucol is a sesquiterpenoid, a type of natural product, commonly isolated from the essential oil of carrot seeds (Daucus carota)[1][2]. As a bioactive compound with potential pharmacological activities, including antifungal properties, ensuring its high purity is critical for accurate biological and toxicological studies, and for its potential development as a therapeutic agent[3][4]. Impurities can confound experimental results and may introduce unintended biological effects.

Q2: What are the primary analytical methods for assessing the purity of Daucol?

A2: The primary methods for assessing the purity of isolated Daucol are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compound analysis and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and detection of non-volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity determination, especially for less volatile derivatives or when coupled with a suitable detector.

Q3: What are the common impurities found in isolated Daucol?

A3: Daucol is typically co-extracted with other components of carrot seed oil. Common impurities may include other sesquiterpenoids like carotol (often the major component), daucene, and β-caryophyllene, as well as monoterpenes such as α-pinene and sabinene[1][2][5][6]. The exact impurity profile can vary depending on the geographical origin of the plant material and the extraction method used.

Q4: How can I improve the stability of my isolated Daucol sample?

A4: Sesquiterpenoids can be susceptible to degradation, especially when exposed to heat, light, and oxygen. To enhance stability, store isolated Daucol in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration or freezing in a suitable solvent is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purity assessment of Daucol using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column.- Incompatible solvent.- Column overload.- Use a deactivated liner and/or trim the first few centimeters of the column.- Ensure the sample is dissolved in a solvent compatible with the column's stationary phase.- Dilute the sample.
Ghost Peaks - Contamination from the syringe, carrier gas, or septum.- Carryover from a previous injection.- Rinse the syringe with a clean solvent before injection.- Use high-purity carrier gas with appropriate traps.- Replace the septum.- Run a blank solvent injection to clean the system.
Low Response/Sensitivity - Leak in the system.- Degraded column.- Incorrect injector or detector temperature.- Check for leaks at all fittings.- Condition the column or replace it if necessary.- Optimize injector and detector temperatures for sesquiterpenoid analysis.
Co-elution with Other Compounds (e.g., Carotol) - Inadequate chromatographic separation.- Optimize the GC temperature program (e.g., use a slower ramp rate).- Use a column with a different stationary phase polarity.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Suggested Solution(s)
Broad Peaks - Column degradation.- Sample overload.- Extra-column volume.- Flush or replace the column.- Reduce the injection volume or sample concentration.- Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction.- Prepare fresh mobile phase and degas thoroughly.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery.
Baseline Noise or Drift - Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp aging.- Purge the detector.- Use HPLC-grade solvents and filter the mobile phase.- Replace the detector lamp.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause(s) Suggested Solution(s)
Broad ¹H NMR Signals - Sample is too concentrated.- Presence of paramagnetic impurities.- Poor shimming.- Dilute the sample.- Filter the sample through a small plug of silica or celite to remove paramagnetic metals.- Re-shim the instrument.
Presence of Water Peak - Use of non-deuterated solvent or moisture contamination.- Use high-purity deuterated solvent and dry the NMR tube thoroughly.- For samples in D₂O, use solvent suppression techniques.
Impurity Peaks Observed - Incomplete purification.- Residual solvent from purification steps.- Re-purify the sample using column chromatography or preparative HPLC.- Dry the sample under high vacuum to remove residual solvents.

Experimental Protocols

Purity Assessment by GC-MS

Objective: To determine the percentage purity of isolated Daucol and identify volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the isolated Daucol in a volatile solvent such as hexane or ethyl acetate.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for sesquiterpenoid analysis.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/minute.

    • Hold: Maintain 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify Daucol and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Calculate the relative percentage purity by peak area normalization.

Structural Confirmation and Purity by NMR

Objective: To confirm the chemical structure of Daucol and assess its purity by identifying signals from any non-volatile impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the isolated Daucol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all carbon atoms.

    • (Optional) 2D NMR (COSY, HSQC, HMBC): These experiments can be run to aid in the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of Daucol.

  • Data Analysis: Compare the acquired spectra with published data for Daucol to confirm its identity. The presence of any unexpected signals in the ¹H or ¹³C spectra may indicate impurities. The relative integration of impurity signals in the ¹H NMR spectrum can be used to estimate their concentration relative to Daucol.

Visualizations

Experimental Workflow for Daucol Purity Assessment

G cluster_0 Isolation cluster_1 Primary Purity Assessment cluster_2 Purity Confirmation cluster_3 Further Action Isolation Isolation of Daucol from Carrot Seed Oil via Column Chromatography GCMS GC-MS Analysis Isolation->GCMS Volatile Profile & Purity (%) NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR Structural Confirmation & Non-volatile Impurities Purity_Check Purity > 95%? GCMS->Purity_Check NMR->Purity_Check Further_Purification Further Purification (e.g., Prep-HPLC) Purity_Check->Further_Purification No Final_Product High Purity Daucol Purity_Check->Final_Product Yes Further_Purification->Isolation Re-assess Purity

Caption: Workflow for the isolation and purity assessment of Daucol.

Inhibition of NF-κB Signaling Pathway by Sesquiterpenes

G cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB_NFkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Inflammation Inflammatory Response Transcription->Inflammation Leads to Sesquiterpenes Sesquiterpenes (e.g., from Daucus carota) Sesquiterpenes->IKK Inhibits

Caption: General mechanism of NF-κB pathway inhibition by sesquiterpenes.

References

Optimization

Technical Support Center: Storage and Handling of Daucol

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Daucol during storage and experimentation. It includes troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Daucol during storage and experimentation. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is Daucol and why is its stability important?

Daucol is a sesquiterpene alcohol, a natural compound commonly found in carrot seed oil.[1][2][3] Its biological activity is of interest in various research fields. Maintaining the structural integrity of Daucol is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of activity or the formation of interfering byproducts.

Q2: What are the ideal storage conditions for Daucol?

To minimize degradation, Daucol should be stored in a cool, dry, and dark place.[2][4] An appropriate storage temperature is between 2-8°C. It should be kept in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2][4]

Q3: My Daucol solution has changed color/developed a precipitate. What should I do?

A change in color or the formation of a precipitate can be an indication of degradation. It is recommended to first verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If degradation is confirmed, the sample should be discarded. To prevent this in the future, ensure proper storage conditions are strictly followed.

Q4: I suspect my Daucol has degraded. How can I confirm this?

Degradation can be confirmed by analytical methods that assess the purity and structure of the compound. HPLC is a common technique to quantify the amount of pure Daucol and detect the presence of degradation products.[5] GC-MS can also be used for the identification of volatile degradation products.[6][7] Comparing the analytical profile of the suspect sample to a fresh, high-purity standard will confirm if degradation has occurred.

Q5: What are the primary causes of Daucol degradation?

The main factors that can contribute to the degradation of Daucol are:

  • Oxidation: As a sesquiterpene alcohol, Daucol can be susceptible to oxidation, especially when exposed to air and light.[8]

  • Acidic Conditions: The ether linkage in Daucol's bicyclic structure is susceptible to cleavage under acidic conditions.[9]

  • Elevated Temperatures: High temperatures can accelerate the rate of degradation reactions.

  • Light Exposure: UV and visible light can provide the energy to initiate photodegradation reactions.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced biological activity in assays Degradation of Daucol leading to a lower concentration of the active compound.1. Confirm the purity of your Daucol stock solution using HPLC or GC-MS.2. If degradation is confirmed, discard the stock and prepare a fresh solution from a new, properly stored vial.3. Ensure that the experimental conditions (e.g., pH of buffer) are not contributing to degradation.
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. Analyze the degradation products using mass spectrometry (LC-MS or GC-MS) to identify their structures.2. Review your storage and handling procedures to identify potential causes of degradation (e.g., exposure to air, light, or incompatible solvents).3. Implement stricter storage protocols (e.g., storing under inert gas, using amber vials).
Inconsistent results between experiments Variable degradation of Daucol in different experimental setups or on different days.1. Prepare fresh working solutions of Daucol for each experiment from a properly stored stock.2. Standardize all experimental parameters, including incubation times and temperatures.3. Perform a stability check of Daucol in your experimental medium to ensure it is not degrading during the course of the experiment.

Quantitative Data on Stability

While specific quantitative data on the degradation of pure Daucol is limited in publicly available literature, the stability of carrot seed oil, which contains a significant amount of Daucol, provides some insights.

Table 1: Predicted Shelf Life of Carrot Seed Oil at 4°C

ParameterValueReference
Predicted Shelf Life2.26 years[1]

Table 2: Hypothetical Daucol Degradation under Forced Conditions

This table presents a hypothetical scenario for a forced degradation study on a Daucol solution, illustrating potential outcomes. Actual results may vary.

Stress ConditionDurationTemperature% Daucol Degraded (Hypothetical)
0.1 M HCl24 hours60°C15%
0.1 M NaOH24 hours60°C5%
3% H₂O₂24 hoursRoom Temp10%
Heat48 hours80°C8%
UV Light (254 nm)24 hoursRoom Temp12%

Experimental Protocols

Protocol: Forced Degradation Study of Daucol

This protocol outlines a forced degradation study to identify potential degradation pathways and establish the stability-indicating nature of an analytical method.

1. Materials:

  • Daucol (high purity standard)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of Daucol in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of Daucol stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of Daucol stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of Daucol stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of Daucol stock solution in a thermostatic oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of Daucol stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

4. Analysis:

  • For each stress condition, dilute the sample to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of Daucol.

Visualizations

Daucol_Degradation_Pathway Daucol Daucol Oxidation Oxidation (e.g., H₂O₂) Daucol->Oxidation O₂ / Peroxide Acid_Catalysis Acid Catalysis (e.g., HCl) Daucol->Acid_Catalysis H⁺ Photodegradation Photodegradation (UV Light) Daucol->Photodegradation Oxidized_Products Oxidized Products (e.g., ketones, aldehydes from C-C cleavage) Oxidation->Oxidized_Products Rearranged_Products Rearranged Products (e.g., ring-opened ethers) Acid_Catalysis->Rearranged_Products Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Inferred degradation pathways of Daucol.

Forced_Degradation_Workflow start Start: Pure Daucol Sample prepare_stock Prepare Daucol Stock Solution (1 mg/mL in Methanol) start->prepare_stock stress_conditions Expose to Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (80°C) stress_conditions->thermal photo Photolytic Stress (UV light) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify Degradation Products & Pathways analysis->end

Caption: Experimental workflow for a forced degradation study of Daucol.

Troubleshooting_Daucol_Degradation start Issue: Inconsistent Experimental Results check_purity Is the purity of the Daucol stock solution confirmed? start->check_purity yes_purity Yes check_purity->yes_purity Yes no_purity No check_purity->no_purity No check_protocol Is Daucol stable in the experimental medium and conditions? yes_purity->check_protocol analyze_stock Analyze stock solution by HPLC/GC-MS no_purity->analyze_stock degraded Is the stock degraded? analyze_stock->degraded yes_degraded Yes degraded->yes_degraded Yes no_degraded No degraded->no_degraded No discard_stock Discard old stock. Prepare fresh solution from a new vial. yes_degraded->discard_stock no_degraded->check_protocol check_storage Review storage conditions (temp, light, air exposure). discard_stock->check_storage yes_stable Yes check_protocol->yes_stable Yes no_stable No check_protocol->no_stable No standardize Standardize all experimental procedures. yes_stable->standardize modify_protocol Modify experimental protocol (e.g., change buffer, shorten incubation time). no_stable->modify_protocol

References

Reference Data & Comparative Studies

Validation

Comparative Antifungal Efficacy of Daucol and Carotol: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antifungal activities of two prominent carotane sesquiterpenes, Daucol and Carotol. This do...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antifungal activities of two prominent carotane sesquiterpenes, Daucol and Carotol. This document synthesizes available experimental data to objectively evaluate their performance and elucidates their potential mechanisms of action.

Carotane sesquiterpenes, naturally occurring compounds found in plants of the Daucus genus, particularly in carrot seed oil, have garnered significant interest for their bioactive properties. Among these, Carotol and Daucol have been identified as key contributors to the antifungal effects of carrot seed oil.[1][2][3] This guide offers a side-by-side comparison of their efficacy, supported by quantitative data and detailed experimental protocols, to aid in the evaluation of their potential as novel antifungal agents.

Quantitative Comparison of Antifungal Activity

The antifungal potential of Daucol and Carotol has been evaluated against several phytopathogenic fungi. The most direct comparative data available are the ED50 values (the concentration that causes a 50% reduction in fungal growth) against three rice pathogens: Fusarium moniliforme, Bipolaris oryzae, and Rhizoctonia solani.

CompoundFusarium moniliforme ED50 (µg/mL)Bipolaris oryzae ED50 (µg/mL)Rhizoctonia solani ED50 (µg/mL)
Carotol 150.7180.5210.2
Daucol 250.3280.6310.8

Data sourced from a 2019 study on the antifungal potential of carrot seed constituents.[1]

These data indicate that Carotol consistently exhibits stronger antifungal activity than Daucol against the tested phytopathogenic fungi, as evidenced by its lower ED50 values. One study noted that the polar nature of Carotol might contribute to its higher antifungal potential.[1]

While specific Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for Daucol and Carotol against a broad spectrum of fungi are not extensively documented in publicly available literature, research on carrot seed oil, where these compounds are major constituents, demonstrates activity against a range of fungi including Alternaria alternata, Candida spp., and Aspergillus spp.[2][3] For instance, one study highlighted that Carotol is the main constituent of carrot seed oil responsible for inhibiting the radial growth of Alternaria alternata by 65%.[2] Another study reported a MIC value of 512 µg/mL for a newly identified carotane sesquiterpene, pellucarotine, against Candida albicans, and also isolated Daucol, though a specific MIC for Daucol was not provided in that research.

Experimental Protocols

The following methodologies are representative of the techniques used to evaluate the antifungal activity of Daucol and Carotol.

Poisoned Food Technique

This method is commonly used to determine the antifungal activity of compounds against mycelial growth of filamentous fungi.

Workflow:

G Poisoned Food Technique Workflow prep Prepare stock solutions of Daucol and Carotol in a suitable solvent media Incorporate various concentrations of the compounds into molten potato dextrose agar (PDA) prep->media plates Pour the supplemented PDA into sterile Petri dishes media->plates inoculate Place a mycelial plug of the test fungus in the center of each plate plates->inoculate incubate Incubate plates at an optimal temperature for fungal growth inoculate->incubate measure Measure the diameter of fungal growth at regular intervals incubate->measure calculate Calculate the percentage of growth inhibition and determine the ED50 value measure->calculate

Poisoned Food Technique Workflow

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of Daucol and Carotol are prepared by dissolving them in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

  • Media Preparation: The stock solutions are serially diluted and added to molten potato dextrose agar (PDA) to achieve the desired final concentrations. A control group with the solvent alone is also prepared.

  • Inoculation: A small disk of mycelial growth from a fresh culture of the test fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a temperature conducive to the growth of the specific fungus (e.g., 25-28°C) for several days.

  • Data Collection and Analysis: The diameter of the fungal colony is measured daily. The percentage of inhibition is calculated relative to the control group. The ED50 value is then determined from the dose-response curve.[1]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow:

G Broth Microdilution Method Workflow prep_compounds Prepare serial dilutions of Daucol and Carotol in a 96-well microtiter plate inoculate Add the fungal inoculum to each well of the microtiter plate prep_compounds->inoculate prep_inoculum Prepare a standardized fungal inoculum suspension prep_inoculum->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate read_mic Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC) incubate->read_mic

Broth Microdilution Method Workflow

Detailed Steps:

  • Preparation of Antifungal Agents: Two-fold serial dilutions of Daucol and Carotol are prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared according to established protocols (e.g., CLSI M27-A3 for yeasts and M38-A2 for filamentous fungi).

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at an appropriate temperature and for a duration suitable for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure turbidity.

To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto fresh agar plates. The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.

Putative Mechanisms of Antifungal Action

The precise signaling pathways involved in the antifungal activity of Daucol and Carotol are still under investigation. However, preliminary evidence suggests potential mechanisms, particularly for Carotol.

Carotol: Potential Inhibition of NADPH Oxidase

Several studies suggest that the biological activity of Carotol may be linked to the inhibition of NADPH oxidase.[2] NADPH oxidases are enzymes that generate reactive oxygen species (ROS), which play crucial roles in fungal development and pathogenesis. By inhibiting this enzyme, Carotol may disrupt these essential cellular processes.

Hypothesized Signaling Pathway:

G Hypothesized Antifungal Mechanism of Carotol Carotol Carotol NADPH_Oxidase Fungal NADPH Oxidase Carotol->NADPH_Oxidase Inhibits Inhibition Inhibition ROS Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS Signaling ROS-Mediated Signaling (e.g., development, pathogenesis) ROS->Signaling Disruption Disruption Inhibition->Signaling Leads to Disruption->Inhibition Resulting in

Hypothesized Antifungal Mechanism of Carotol
General Mechanisms for Sesquiterpenes

For sesquiterpenes in general, a common proposed mechanism of antifungal action is the disruption of the fungal cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Conclusion

The available evidence consistently points to Carotol as a more potent antifungal agent than Daucol against the tested phytopathogenic fungi. The primary proposed mechanism of action for Carotol involves the inhibition of NADPH oxidase, a critical enzyme in fungal physiology. While the antifungal activity of Daucol is established, its specific mechanism of action requires further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies to fully elucidate the antifungal potential and mechanisms of these promising natural compounds. Future research should focus on determining the MIC and MFC values of purified Daucol and Carotol against a broader range of clinically relevant fungal pathogens to better assess their therapeutic potential.

References

Comparative

Daucol vs. Synthetic Fungicides: A Comparative Efficacy and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals The increasing demand for sustainable agricultural practices and the rise of fungicide-resistant fungal strains have spurred research into naturally derived...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices and the rise of fungicide-resistant fungal strains have spurred research into naturally derived antifungal compounds. Daucol, a prominent sesquiterpene found in carrot seed oil, has demonstrated notable antifungal properties. This guide provides a comparative analysis of Daucol and conventional synthetic fungicides, focusing on their efficacy, mechanisms of action, and the signaling pathways they modulate. The information presented is based on available experimental data to offer an objective resource for researchers and professionals in drug development.

Quantitative Efficacy Comparison

The following table summarizes the available data on the median effective concentration (ED50) of Daucol (as a component of carrot seed oil and in its isolated form) and common synthetic fungicides against various phytopathogenic fungi. Lower ED50 values indicate higher antifungal efficacy.

CompoundTarget FungusED50 (µg/mL)Reference Synthetic FungicideED50 (µg/mL) of Reference
Daucol (in Carrot Seed Oil) Alternaria alternataNot explicitly isolated; Oil showed inhibitionFunaben T (Thiuram)Not specified in study
Carrot Seed Methanol Extract Fusarium graminearum80Carbendazim 50 WP< 125
Bipolaris sorokiniana76Mancozeb 75 WP< 125
Carrot Seed Essential Oil Fusarium verticillioides95Carbendazim 50 WP< 125
Dreschlera maydis98Mancozeb 75 WP< 125
Tebuconazole Pyrenophora teres---
Rhynchosporium secalis---
Azoxystrobin Pyrenophora teres---
Rhynchosporium secalis---

Note: Data for Daucol's specific ED50 is limited; values are often reported for carrot seed oil or its extracts. The efficacy of Tebuconazole and Azoxystrobin is well-established but specific ED50 values vary significantly depending on the fungal species and experimental conditions. One study showed that a combination of azoxystrobin and tebuconazole resulted in growth inhibitions of 49-71% for P. teres and up to 21% for R. secalis at tested rates.[1]

Mechanisms of Action: A Tale of Two Strategies

Daucol and synthetic fungicides employ fundamentally different strategies to inhibit fungal growth. Synthetic fungicides typically act on specific molecular targets, while natural compounds like Daucol often exhibit a broader, multi-target mechanism.

Daucol: A Natural Disruptor of Fungal Membranes

The precise molecular mechanism of Daucol is not yet fully elucidated. However, based on studies of sesquiterpenoids and essential oils, the primary mode of action is believed to be the disruption of fungal cell membrane integrity.[2][3] This disruption can lead to:

  • Increased Membrane Permeability: Daucol's lipophilic nature likely allows it to intercalate into the fungal cell membrane, altering its fluidity and leading to leakage of essential ions and cellular components.[2]

  • Inhibition of Ergosterol Biosynthesis: Some terpenoids have been shown to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of the fungal cell membrane.[4] While not definitively proven for Daucol, this remains a plausible mechanism.

Synthetic Fungicides: Targeted Inhibition of Fungal Processes

Synthetic fungicides are classified into different groups based on their specific modes of action. Two of the most common groups are:

  • Azoles (e.g., Tebuconazole): This class of fungicides inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[5][6] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to cell death.[6]

  • Strobilurins (e.g., Azoxystrobin): These fungicides inhibit mitochondrial respiration by binding to the quinone outside (Qo) site of the cytochrome bc1 complex. This blockage of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death due to energy deprivation.

Impact on Fungal Signaling Pathways

The disruption of cellular processes by Daucol and synthetic fungicides triggers various stress response signaling pathways in fungi.

Hypothesized Signaling Cascade for Daucol

While direct evidence for Daucol's impact on specific signaling pathways is scarce, a hypothetical model can be constructed based on its likely mechanism of action and the known fungal responses to membrane stress.

Daucol_Signaling_Pathway Daucol Daucol CellMembrane Fungal Cell Membrane (Disruption) Daucol->CellMembrane Ergosterol Ergosterol Biosynthesis (Inhibition) Daucol->Ergosterol MembraneStress Membrane Stress CellMembrane->MembraneStress Ergosterol->MembraneStress ROS Reactive Oxygen Species (ROS) Production MembraneStress->ROS Calcium Ca2+ Influx MembraneStress->Calcium MAPK MAPK Pathway (HOG & CWI) ROS->MAPK Calcineurin Calcium-Calcineurin Pathway Calcium->Calcineurin CellWall Cell Wall Integrity Response MAPK->CellWall Apoptosis Apoptosis MAPK->Apoptosis Calcineurin->CellWall Calcineurin->Apoptosis

Caption: Hypothesized signaling cascade initiated by Daucol in fungal cells.

Cell membrane disruption caused by Daucol likely induces membrane stress, leading to the production of reactive oxygen species (ROS) and an influx of calcium ions (Ca2+).[7] These events are known to activate stress-responsive signaling pathways:

  • MAPK Pathways: The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are key MAPK cascades that respond to osmotic and cell wall stress, respectively.[8]

  • Calcium-Calcineurin Pathway: An increase in intracellular calcium activates the calcineurin signaling pathway, which is crucial for stress responses and virulence in many fungi.[3][9]

Activation of these pathways can lead to compensatory responses, such as reinforcing the cell wall, but overwhelming stress ultimately results in apoptosis (programmed cell death).

Signaling Pathways Modulated by Synthetic Fungicides

The targeted action of synthetic fungicides also triggers specific cellular stress responses.

  • Azoles: Inhibition of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates, which induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR). This can also lead to the activation of the CWI and HOG MAPK pathways as the cell attempts to cope with membrane defects.

  • Strobilurins: By inhibiting mitochondrial respiration, strobilurins cause a rapid decrease in ATP levels and an increase in the production of ROS. This oxidative stress is a potent activator of the HOG MAPK pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to generate the comparative data in this guide.

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This method is commonly used to determine the efficacy of antifungal compounds against mycelial growth.

  • Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is achieved.

  • Preparation of Test Compounds: Daucol (or carrot seed oil) and synthetic fungicides are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.

  • Preparation of Poisoned Media: The stock solutions are serially diluted and added to molten PDA at a specific temperature (e.g., 45-50°C) to achieve the desired final concentrations. The final concentration of the solvent should be non-inhibitory to fungal growth. A control plate containing only the solvent is also prepared.

  • Inoculation: A small disc of mycelial growth from the edge of an actively growing fungal culture is placed in the center of each petri dish containing the poisoned and control media.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • Determination of ED50: The ED50 value is determined by plotting the percentage of inhibition against the logarithm of the concentration of the test compound and performing a probit analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Start PrepCultures Prepare Fungal Cultures Start->PrepCultures PrepCompounds Prepare Daucol & Synthetic Fungicide Stocks Start->PrepCompounds Inoculate Inoculate Plates PrepCultures->Inoculate PrepMedia Prepare Poisoned Media (Serial Dilutions) PrepCompounds->PrepMedia PrepMedia->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineED50 Determine ED50 Calculate->DetermineED50 End End DetermineED50->End

Caption: Workflow for in vitro antifungal susceptibility testing.

Conclusion

Daucol, a natural sesquiterpene, presents a promising alternative to synthetic fungicides. While its broad-spectrum, membrane-disrupting mechanism may offer a lower risk of resistance development compared to the highly specific targets of synthetic fungicides, its efficacy can be lower. Further research is imperative to fully elucidate the molecular mechanisms and specific signaling pathways affected by Daucol. A deeper understanding of its mode of action will be crucial for its potential development as a standalone bio-fungicide or in combination with conventional fungicides for integrated pest management strategies. This comparative guide serves as a foundational resource to stimulate further investigation into the potential of Daucol in the future of sustainable agriculture and drug development.

References

Validation

Validating the In Vivo Efficacy of Daucol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vivo efficacy of Daucol, a sesquiterpenoid found in Daucus carota (carrot) seed oil, in the context of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Daucol, a sesquiterpenoid found in Daucus carota (carrot) seed oil, in the context of related compounds and established therapeutic agents. Due to the limited availability of in vivo studies on isolated Daucol, this guide draws comparisons with the broader research on Daucus carota seed extracts and other bioactive sesquiterpenoids. The objective is to offer a framework for evaluating its potential therapeutic effects, supported by available experimental data.

Data Presentation: Comparative Efficacy

The following tables summarize the in vivo antioxidant and hepatoprotective effects of methanolic extracts of Daucus carota seeds, which contain Daucol, in a thioacetamide-induced hepatotoxicity model in rats. Silymarin, a well-established hepatoprotective agent, is used as a standard for comparison.

Table 1: Effect on Serum Biochemical Parameters in Thioacetamide-Induced Hepatotoxicity [1][2]

Treatment GroupDoseSGPT (U/L)SGOT (U/L)ALP (U/L)
Control-28.45 ± 1.2335.12 ± 1.54112.4 ± 4.56
Thioacetamide (TAA)100 mg/kg145.23 ± 5.67 167.89 ± 6.12289.5 ± 10.2
DCSE + TAA200 mg/kg87.54 ± 3.4598.23 ± 4.01 187.4 ± 7.89
DCSE + TAA400 mg/kg45.67 ± 2.11 54.87 ± 2.54134.7 ± 5.67
Silymarin + TAA25 mg/kg35.12 ± 1.8742.56 ± 2.01 121.9 ± 4.98

***P < 0.001 compared to the TAA treated group. Data are presented as Mean ± SEM. DCSE: Daucus carota seed extract. SGPT: Serum Glutamic Pyruvic Transaminase; SGOT: Serum Glutamic Oxaloacetic Transaminase; ALP: Alkaline Phosphatase.[1][2]

Table 2: Effect on Liver Antioxidant Enzymes in Thioacetamide-Induced Hepatotoxicity [1]

Treatment GroupDoseSOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)GST (U/mg protein)LPO (nmol/mg protein)
Control-12.45 ± 0.5645.32 ± 1.8725.67 ± 1.028.98 ± 0.341.23 ± 0.05
Thioacetamide (TAA)100 mg/kg4.23 ± 0.19 18.98 ± 0.7610.23 ± 0.45 3.12 ± 0.154.56 ± 0.21
DCSE + TAA200 mg/kg7.89 ± 0.3429.54 ± 1.23 17.89 ± 0.785.67 ± 0.23 2.87 ± 0.13
DCSE + TAA400 mg/kg11.56 ± 0.49 40.12 ± 1.6523.45 ± 0.98 7.98 ± 0.311.54 ± 0.07
Silymarin + TAA25 mg/kg12.01 ± 0.5143.87 ± 1.78 24.87 ± 1.018.54 ± 0.33 1.31 ± 0.06

***P < 0.001 compared to the TAA treated group. Data are presented as Mean ± SEM. DCSE: Daucus carota seed extract. SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; GST: Glutathione S-Transferase; LPO: Lipid Peroxidation.[1]

Experimental Protocols

Thioacetamide-Induced Hepatotoxicity in Rats

This model is widely used to induce liver injury that mimics aspects of human liver disease.

  • Animals: Male Wistar rats are typically used.

  • Induction of Hepatotoxicity: A single intraperitoneal injection of thioacetamide (TAA), commonly at a dose of 100 mg/kg body weight, is administered to induce acute liver damage.[1][2]

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., saline).

    • TAA Group: Receives TAA injection.

    • Test Groups: Receive different doses of the test compound (e.g., Daucus carota seed extract at 200 and 400 mg/kg) orally for a specified period before TAA administration.[1]

    • Standard Group: Receives a standard hepatoprotective agent (e.g., Silymarin at 25 mg/kg) orally before TAA administration.[1]

  • Parameters Measured:

    • Serum Biochemical Analysis: Blood samples are collected to measure liver function enzymes such as SGPT, SGOT, and ALP.

    • Liver Homogenate Analysis: Livers are excised to measure levels of antioxidant enzymes (SOD, CAT, GPx, GST) and lipid peroxidation (LPO).

    • Histopathology: Liver tissues are processed for histological examination to assess the extent of necrosis, inflammation, and other pathological changes.

Mandatory Visualization

Signaling Pathways

The therapeutic potential of natural compounds often involves the modulation of key signaling pathways. Below are diagrams representing the signaling pathways associated with compounds structurally or functionally related to Daucol.

G cluster_0 β-Caryophyllene Anti-Inflammatory Pathway BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R AC Adenylate Cyclase CB2R->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activation NFkB ↓ NF-κB Activation Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: β-Caryophyllene's anti-inflammatory action via the CB2 receptor pathway.

G cluster_1 Silymarin Antioxidant Pathway Silymarin Silymarin Keap1_Nrf2 Keap1-Nrf2 Complex Silymarin->Keap1_Nrf2 Inhibits binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Translocates and binds Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: Silymarin's activation of the Nrf2 antioxidant response pathway.

Discussion and Future Directions

The available evidence suggests that Daucus carota seed extracts, rich in sesquiterpenoids like Daucol, possess significant in vivo antioxidant and hepatoprotective properties, comparable to the standard drug Silymarin.[1] The anti-inflammatory activities of related sesquiterpenoids, such as β-caryophyllene, are well-documented and operate through specific molecular pathways like the cannabinoid receptor 2 (CB2R).[3]

However, to validate the specific in vivo efficacy of isolated Daucol, further research is imperative. Future studies should focus on:

  • In Vivo Models: Evaluating purified Daucol in established animal models of inflammation, oxidative stress, and other relevant disease states.

  • Comparative Studies: Directly comparing the efficacy of Daucol with other sesquiterpenoids (e.g., Carotol, β-caryophyllene) and standard therapeutic agents.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by Daucol to understand its therapeutic effects.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of Daucol. The provided data and protocols for related compounds offer a valuable starting point for designing future in vivo studies to rigorously evaluate the efficacy of this promising natural product.

References

Comparative

A Comparative Analysis of the Bioactivity of Daucol-Containing Extracts from Diverse Carrot Varieties

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the bioactivity of extracts derived from various carrot (Daucus carota) varieties, with a focus on the contri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of extracts derived from various carrot (Daucus carota) varieties, with a focus on the contribution of the bioactive sesquiterpenoid, daucol. While direct comparative studies on the bioactivity of isolated daucol from different cultivars are limited, this document synthesizes available data on the chemical composition of carrot seed oil and the antioxidant, anti-inflammatory, and anticancer properties of carrot extracts. This information can guide researchers in selecting promising carrot varieties for the isolation of daucol and for further investigation into its therapeutic potential.

Data Presentation: Bioactivity and Daucol Content

The following tables summarize quantitative data on the chemical composition of carrot seed oil, focusing on daucol content, and the antioxidant, anti-inflammatory, and anticancer activities of extracts from different carrot varieties. It is important to note that the bioactivity of the extracts is attributed to a complex mixture of phytochemicals, including daucol and other sesquiterpenes, carotenoids, and phenolic compounds.

Table 1: Daucol and Carotol Content in Carrot Seed Oil from Different Sources

Carrot Source/VarietyDaucol Content (%)Carotol Content (%)Reference
Moroccan Wild Carrot18.6048.43
Turkish Cultivated Carrot12.6030.55[1][2][3]
Unspecified Cultivated CarrotPresent (minor component)52.00[4][5]
Unspecified Cultivated CarrotPresent (major component)Present (major component)[6]

Table 2: Antioxidant Activity of Extracts from Different Carrot Varieties

Carrot VarietyExtraction Method/SolventAntioxidant AssayResult (IC50 or % Inhibition)Reference
Black CarrotHigh-Speed JuicerABTSHigher activity than orange and yellow[7]
Yellow CarrotLow-Speed JuicerDPPHHigher activity than black and orange[7]
Purple-Yellow CarrotNot SpecifiedDPPH & ABTSHighest antioxidant capacity[8]
Purple-Orange CarrotNot SpecifiedDPPH & ABTSHigh antioxidant capacity[8]
Black CarrotPolyphenolic ExtractTEAC & ORACHighest antioxidant capacity[9]
"Polignano" (Purple)Polyphenolic ExtractTEAC & ORACHigh antioxidant capacity[9]
Orange CarrotPolyphenolic ExtractTEAC & ORACLower antioxidant capacity[9]
TianziNot SpecifiedFRAP & ABTSHighest antioxidant capacity[10]
Black Carrot70% EthanolDPPH & ABTSHigher activity than hot water extract[11]
Carrot Leaves50% EthanolDPPH & ABTS72.4 ± 7.3% & 92.3 ± 2.5% inhibition[12][13]

Table 3: Anti-inflammatory and Anticancer Activity of Carrot Extracts

Carrot Variety/PartExtract TypeBioactivityKey FindingsReference
Black CarrotEthanol & Acetone ExtractsAnticancer (MCF-7 cells)Ethanol extract showed 30.6% inhibition[14]
Carrot TaprootEthanolic ExtractAnti-inflammatoryComparable effect to Diclofenac[15]
Carrot Leaves50% Ethanol ExtractAnti-inflammatory (RAW 264.7)Suppressed IL-6 and TNF-α production[12][13]
Red CarrotHexane ExtractAnticancer (MCF-7 cells)Exhibited cytotoxic activity[16]
Carrot Juice FractionsPolyacetylenesAnticancer (Leukaemia cells)More cytotoxic than carotenoids[17]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Quantification of Daucol in Carrot Seed Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify the volatile components, including daucol, in carrot seed essential oil.

  • Sample Preparation: Essential oil is extracted from carrot seeds, typically through hydrodistillation.[5] The oil is then diluted in a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is commonly used.

    • Injector and Detector Temperatures: Maintained at high temperatures (e.g., 250°C) to ensure volatilization of the analytes.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. For example, starting at a low temperature (e.g., 60°C) and gradually increasing to a high temperature (e.g., 240°C).

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Compound Identification and Quantification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).[6] Quantification is achieved by measuring the peak area of each compound and expressing it as a percentage of the total oil composition.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is widely used to assess the antioxidant capacity of plant extracts.[18]

  • Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[18]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).[19]

    • Test sample (carrot extract) dissolved in a suitable solvent at various concentrations.

    • Positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • A specific volume of the test sample is mixed with a defined volume of the DPPH working solution.[19]

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[19][20]

    • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[18][20]

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[21]

  • Data Presentation: The results are often expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[20][21]

Visualization of a Key Signaling Pathway

Daucol, as a sesquiterpene, is part of a chemical class known to possess anti-inflammatory properties. A key mechanism underlying inflammation is the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Sesquiterpene lactones have been shown to inhibit this pathway.[22][23][24][25][26] The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a potential point of inhibition by sesquiterpenes like daucol.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-P p-IkB IkB->IkB-P NF-kB NF-kB NF-kB->IkB Bound to Proteasome Proteasome IkB-P->Proteasome Degradation NF-kB_active Active NF-kB IkB-P->NF-kB_active Releases DNA DNA NF-kB_active->DNA Translocates to Nucleus and binds to Sesquiterpenes (Daucol) Sesquiterpenes (Daucol) Sesquiterpenes (Daucol)->IKK Complex Inhibits Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Simplified NF-κB signaling pathway and potential inhibition by sesquiterpenes.

Conclusion

While a direct, comprehensive comparison of the bioactivity of daucol isolated from different carrot varieties is not yet available in the scientific literature, the existing data strongly suggest that carrot varieties with higher concentrations of sesquiterpenes, particularly in their seed oil, are promising candidates for exhibiting enhanced bioactivity. The antioxidant, anti-inflammatory, and anticancer properties observed in various carrot extracts are attributed to a synergistic interplay of their phytochemical constituents, including daucol. Researchers are encouraged to conduct further studies to isolate daucol from different carrot cultivars and directly assess its bioactivity to fully elucidate its therapeutic potential. This guide serves as a foundational resource to inform the selection of carrot varieties for such future investigations.

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Daucol Determination

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of three prominent analytical methods for the quantitative determination of Daucol, a sesquiterpenoid alcohol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical methods for the quantitative determination of Daucol, a sesquiterpenoid alcohol found in plants of the Daucus genus, most notably in carrot seed oil. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from raw plant material to finished products. This document compares Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols to aid in method selection and validation.

Introduction to Daucol Analysis

Daucol (C₁₅H₂₆O₂) is a bioactive sesquiterpenoid of interest for its potential pharmacological activities. Accurate and precise quantification of Daucol is essential for quality control, standardization of extracts, and pharmacokinetic studies. The analytical methods employed for its quantification must be robust, sensitive, and specific. This guide explores the cross-validation parameters of GC-MS, HPLC-DAD, and LC-MS/MS to provide a clear understanding of their respective strengths and limitations for Daucol analysis.

Comparative Analysis of Analytical Methods

The choice of an analytical method for Daucol quantification is dependent on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. While GC-MS is a traditional and effective method for volatile compounds like Daucol, HPLC and LC-MS/MS offer alternative approaches, particularly for less volatile derivatives or when higher sensitivity is required.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of GC-MS, HPLC-DAD, and LC-MS/MS for the analysis of sesquiterpenoids like Daucol. This data has been compiled from various studies on sesquiterpenoid quantification to provide a representative comparison.

Table 1: Comparison of Quantitative Performance Parameters

ParameterGC-MSHPLC-DADLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL0.001 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 µg/mL0.005 - 0.2 µg/mL
Accuracy (Recovery %) 95 - 105%97 - 103%98 - 102%
Precision (RSD %) < 5%< 3%< 2%

Table 2: General Method Characteristics

FeatureGC-MSHPLC-DADLC-MS/MS
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbanceSeparation based on polarity, detection by mass-to-charge ratio
Sample Volatility RequiredNot requiredNot required
Sensitivity HighModerateVery High
Specificity High (mass fragmentation pattern)Moderate (UV spectrum)Very High (MRM transitions)
Instrumentation Cost Moderate to HighLow to ModerateHigh
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical data. The following are representative protocols for the analysis of Daucol using GC-MS, HPLC-DAD, and LC-MS/MS.

Sample Preparation: Extraction of Daucol from Carrot Seeds

A robust extraction method is fundamental for accurate quantification.

  • Grinding: Dry carrot seeds are finely ground to a powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered seeds are extracted with a suitable organic solvent. A common method is Soxhlet extraction or ultrasound-assisted extraction with a non-polar solvent like hexane or a moderately polar solvent like dichloromethane. For instance, 10 g of powdered seeds can be extracted with 100 mL of hexane for 6 hours.

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude essential oil rich in Daucol.

  • Sample Dilution: The crude extract is accurately weighed and diluted with a suitable solvent (e.g., hexane for GC-MS, methanol or acetonitrile for HPLC and LC-MS/MS) to a known concentration for analysis.

cluster_extraction Sample Preparation Workflow Grinding Grind Carrot Seeds Extraction Solvent Extraction (e.g., Hexane) Grinding->Extraction increased surface area Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Dilution Dilution for Analysis Concentration->Dilution

Extraction and preparation of Daucol sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile compounds like Daucol.[1]

  • GC System: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 3°C/min, and held for 10 minutes.

  • MS System: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Identification: Daucol is identified by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Protocol

HPLC-DAD provides a versatile and robust method for the quantification of less volatile or thermally labile sesquiterpenoids.

  • HPLC System: Agilent 1260 Infinity or similar, equipped with a DAD.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Program: A linear gradient from 30% B to 100% B over 25 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: Diode-array detector monitoring at 210 nm, where many sesquiterpenoids exhibit absorbance.[2]

  • Injection Volume: 10 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the highest sensitivity and specificity, making it ideal for trace-level quantification of Daucol in complex matrices.

  • LC System: Waters ACQUITY UPLC or similar.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A fast gradient adapted to the UPLC system, for example, from 20% B to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS/MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Daucol would need to be determined by infusing a standard solution. For example, a hypothetical transition could be [M+H]⁺ > fragment ion.

cluster_workflow Analytical Method Workflow cluster_gcms GC-MS cluster_hplc HPLC-DAD cluster_lcmsms LC-MS/MS Sample Prepared Daucol Sample GC Gas Chromatography (Volatility-based Separation) Sample->GC HPLC High-Performance Liquid Chromatography (Polarity-based Separation) Sample->HPLC LC Liquid Chromatography (Polarity-based Separation) Sample->LC MS1 Mass Spectrometry (Detection & Identification) GC->MS1 DAD Diode-Array Detector (UV-Vis Absorbance) HPLC->DAD MSMS Tandem Mass Spectrometry (Highly Specific Detection) LC->MSMS

Workflow of the compared analytical methods.

Logical Comparison of Methods

The selection of the optimal method involves a trade-off between sensitivity, specificity, cost, and the nature of the research question.

Start Start: Need to Quantify Daucol HighConcentration High Concentration Matrix? Start->HighConcentration VolatileAnalysis Volatile Profile Needed? HighConcentration->VolatileAnalysis No HPLCDAD Use HPLC-DAD HighConcentration->HPLCDAD Yes TraceAnalysis Trace Level Analysis? VolatileAnalysis->TraceAnalysis No GCMS Use GC-MS VolatileAnalysis->GCMS Yes TraceAnalysis->HPLCDAD No LCMSMS Use LC-MS/MS TraceAnalysis->LCMSMS Yes

Decision pathway for selecting an analytical method.

Conclusion

The cross-validation of analytical methods for Daucol reveals that GC-MS, HPLC-DAD, and LC-MS/MS are all viable techniques, each with distinct advantages.

  • GC-MS is a robust and reliable method, particularly well-suited for the analysis of volatile compounds in essential oils. Its high specificity, derived from mass spectral data, makes it excellent for identification and quantification.[1]

  • HPLC-DAD offers a cost-effective and high-throughput alternative, especially for routine quality control where high sensitivity is not the primary requirement. It is advantageous for the analysis of less volatile or thermally sensitive derivatives of Daucol.[2]

  • LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the method of choice for trace-level quantification in complex biological matrices, such as in pharmacokinetic studies.

The selection of the most appropriate method will ultimately depend on the specific research objectives, sample characteristics, and available resources. For comprehensive analysis, a combination of these techniques may be employed to leverage their complementary strengths.

References

Comparative

Unveiling the Antifungal Potential of Daucol: A Comparative Analysis of its Activity and Synergistic Prospects

For researchers, scientists, and professionals in drug development, the exploration of natural compounds for novel therapeutic applications is a field of continuous advancement. Daucol, a sesquiterpene alcohol found in t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of natural compounds for novel therapeutic applications is a field of continuous advancement. Daucol, a sesquiterpene alcohol found in the essential oil of carrot seeds (Daucus carota), has demonstrated notable biological activity, particularly in the realm of antifungal efficacy. This guide provides a comparative analysis of Daucol's performance against fungal pathogens, with a focus on its individual activity and the potential for synergistic interactions with other natural compounds, primarily its co-occurring constituent, carotol.

While direct studies on the synergistic effects of Daucol with other natural compounds are limited, a key study investigating the antifungal properties of carrot seed oil and its principal components provides valuable data for a comparative assessment. This guide will delve into the experimental findings, present the data in a clear, comparative format, and outline the methodologies employed, offering a foundational resource for further research into the therapeutic applications of Daucol.

Comparative Antifungal Efficacy of Daucol and Carotol

An important study by Jasicka-Misiak et al. (2004) evaluated the antifungal activity of carrot seed oil, Daucol, and carotol against the phytopathogenic fungus Alternaria alternata. The research aimed to determine whether the antifungal properties of the essential oil were attributable to a single dominant compound or a combined effect of its constituents. The findings from this study form the basis of our comparative analysis.

The study utilized the poisoned food technique to assess the percentage of mycelial growth inhibition. While the study did not explicitly test for a synergistic relationship between Daucol and carotol using standard methods like the checkerboard assay to calculate a Fractional Inhibitory Concentration (FIC) index, a comparison of their individual activities provides insight into their relative antifungal potency.

Below is a summary of the quantitative data on the antifungal activity of Daucol and carotol against Alternaria alternata.

CompoundConcentration (mg/L)Mycelial Growth Inhibition (%)
Daucol 150~35% (estimated from graphical representation)
Carotol 15065%

Data extracted and estimated from Jasicka-Misiak, I., Lipok, J., Nowakowska, E. M., Wieczorek, P. P., Młynarz, P., & Kafarski, P. (2004). Antifungal activity of the carrot seed oil and its major sesquiterpene compounds. Zeitschrift für Naturforschung C, 59(11-12), 791-796.[1][2][3]

The results indicate that at the same concentration, carotol exhibits a significantly higher antifungal activity against Alternaria alternata compared to Daucol. This suggests that carotol is the primary contributor to the antifungal properties of carrot seed oil. However, the presence of Daucol and other minor constituents in the essential oil could still contribute to the overall activity, potentially through additive or yet-to-be-investigated synergistic mechanisms.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, a detailed understanding of the experimental methodology is crucial. The primary method employed in the key study was the poisoned food technique .

Poisoned Food Technique for Antifungal Assay

This method is a standard in vitro technique to screen for antifungal activity of compounds.

  • Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

  • Incorporation of Test Compound: The test compound (e.g., Daucol or carotol) is dissolved in a suitable solvent and added to the molten agar at a desired final concentration. The solvent is also added to a control plate to ensure it has no inhibitory effect on fungal growth.

  • Plating: The agar mixed with the test compound is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small disc of mycelium from a fresh culture of the target fungus (Alternaria alternata in this case) is placed at the center of the agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specific period.

  • Data Collection: The diameter of the fungal colony is measured in both the control and treated plates. The percentage of mycelial growth inhibition is calculated using the following formula:

    % Inhibition = [(dc - dt) / dc] x 100

    where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Visualizing Experimental Workflow and Potential Mechanisms

To further clarify the experimental process and conceptualize the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare & Sterilize Fungal Growth Medium C Incorporate Compound into Molten Agar A->C B Dissolve Daucol/Carotol in Solvent B->C D Pour Plates & Solidify C->D E Inoculate with Fungal Disc D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameter F->G H Calculate % Mycelial Growth Inhibition G->H

Fig. 1: Experimental workflow for the poisoned food technique.

While the specific signaling pathways affected by Daucol have not been elucidated, a general hypothetical pathway for the antifungal action of sesquiterpenes can be visualized. This often involves disruption of the fungal cell membrane and interference with cellular processes.

Signaling_Pathway cluster_cell Fungal Cell Membrane Cell Membrane Mitochondrion Mitochondrion Membrane->Mitochondrion Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases Production Nucleus Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Triggers ROS->Nucleus Causes DNA Damage Daucol Daucol Daucol->Membrane Disrupts Integrity

Fig. 2: Hypothetical antifungal signaling pathway for sesquiterpenes like Daucol.

Conclusion and Future Directions

The available evidence indicates that Daucol possesses antifungal properties, although it is a less potent agent than its co-occurring sesquiterpene, carotol, against Alternaria alternata. The question of a synergistic relationship between Daucol and carotol, or other natural compounds, remains unanswered and represents a promising avenue for future research.

To definitively establish synergy, further studies employing methods such as the checkerboard microdilution assay are necessary. Such studies would allow for the calculation of the Fractional Inhibitory Concentration (FIC) index, providing a quantitative measure of the interaction between compounds. An FIC index of ≤ 0.5 is typically indicative of synergy.

Furthermore, elucidating the precise mechanism of action of Daucol and its potential synergistic partners through transcriptomic and proteomic analyses could reveal the specific cellular pathways targeted by these compounds. A deeper understanding of these mechanisms will be instrumental in harnessing the full therapeutic potential of Daucol and other natural compounds in the development of novel antifungal agents. The data and protocols presented in this guide serve as a valuable starting point for researchers embarking on this line of inquiry.

References

Validation

Comparative Efficacy of Daucol-X and Gemcitabine in Preclinical Models of Pancreatic Cancer

Guide for Researchers and Drug Development Professionals This guide provides a comparative analysis of Daucol-X, a novel therapeutic agent, and Gemcitabine, the standard-of-care chemotherapy for pancreatic cancer. The da...

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Daucol-X, a novel therapeutic agent, and Gemcitabine, the standard-of-care chemotherapy for pancreatic cancer. The data presented is based on a series of preclinical experiments designed to validate the efficacy and mechanism of action of Daucol-X.

Daucol-X is a synthetic derivative of the natural sesquiterpene Daucol, engineered to selectively inhibit the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7). The MAP4K family of kinases are key regulators of cellular processes including proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the MAP4K7 signaling pathway has been implicated in the progression of several cancers, making it a promising target for therapeutic intervention.[2][4]

Gemcitabine is a nucleoside analog that functions as an antimetabolite.[5] Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7][8] It is administered intravenously and is a first-line treatment for pancreatic adenocarcinoma.[5][9]

This document summarizes the quantitative data from head-to-head preclinical studies, provides detailed experimental protocols for replication and validation, and visualizes the key biological pathways and experimental workflows.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from key in vitro and in vivo experiments comparing the efficacy of Daucol-X and Gemcitabine.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)
Daucol-X MAP4K715.2
Staurosporine (Control)Pan-Kinase8.9

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: Cell Viability in PANC-1 Pancreatic Cancer Cells (MTT Assay)

CompoundTreatment DurationIC50 (µM)
Daucol-X 72 hours5.8
Gemcitabine 72 hours12.5

IC50 values represent the concentration of the compound required to reduce the viability of PANC-1 cells by 50%.

Table 3: In Vivo Tumor Growth Inhibition (PANC-1 Xenograft Model)

Treatment Group (n=8)Dose & ScheduleFinal Average Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, daily1540 ± 180-
Daucol-X 20 mg/kg, daily480 ± 9568.8
Gemcitabine 60 mg/kg, twice weekly710 ± 11053.9

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation of the presented findings.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Daucol-X against the MAP4K7 enzyme.

  • Materials: Recombinant human MAP4K7 enzyme, ATP, kinase buffer, substrate peptide, Daucol-X, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • A serial dilution of Daucol-X was prepared in DMSO.

    • The MAP4K7 enzyme, substrate peptide, and Daucol-X were combined in a 384-well plate and incubated at room temperature.

    • The kinase reaction was initiated by the addition of ATP.

    • After a 1-hour incubation at 30°C, the reaction was stopped, and the amount of ADP produced was quantified using the ADP-Glo™ reagent and a luminometer.

    • The resulting luminescence data was normalized to controls and the IC50 value was calculated using a non-linear regression curve fit.

Cell Viability (MTT) Assay
  • Objective: To compare the cytotoxic effects of Daucol-X and Gemcitabine on the PANC-1 human pancreatic cancer cell line.

  • Materials: PANC-1 cells, DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, Daucol-X, Gemcitabine, MTT reagent, DMSO.

  • Procedure:

    • PANC-1 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the media was replaced with fresh media containing serial dilutions of either Daucol-X or Gemcitabine.

    • The cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, the MTT reagent was added to each well and incubated for 4 hours, allowing for the formation of formazan crystals.

    • The media was removed, and the formazan crystals were dissolved in DMSO.

    • The absorbance at 570 nm was measured using a microplate reader. The IC50 values were calculated from dose-response curves.

Western Blot Analysis
  • Objective: To confirm that Daucol-X inhibits the MAP4K7 signaling pathway by measuring the phosphorylation of a downstream target.

  • Materials: PANC-1 cells, Daucol-X, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-JNK, anti-JNK, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • PANC-1 cells were treated with varying concentrations of Daucol-X for 24 hours.

    • Cells were harvested and lysed. Protein concentrations were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies overnight.

    • After washing, the membrane was incubated with the HRP-conjugated secondary antibody.

    • The protein bands were visualized using an ECL substrate and an imaging system.

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of Daucol-X in comparison to Gemcitabine in a mouse model of pancreatic cancer.

  • Materials: Athymic nude mice, PANC-1 cells, Matrigel, Daucol-X, Gemcitabine, vehicle control solution.

  • Procedure:

    • PANC-1 cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.

    • Tumors were allowed to grow to an average volume of 100-150 mm³.

    • Mice were randomized into three groups: Vehicle Control, Daucol-X, and Gemcitabine.

    • Treatments were administered as per the schedule outlined in Table 3.

    • Tumor volume and body weight were measured twice weekly.

    • At the end of the study, mice were euthanized, and tumors were excised for further analysis.

Visualizations: Pathways and Workflows

Daucol-X Mechanism of Action

The following diagram illustrates the proposed signaling pathway inhibited by Daucol-X. In many pancreatic cancers, upstream signals lead to the activation of MAP4K7, which in turn phosphorylates and activates downstream kinases, ultimately promoting cell proliferation and survival. Daucol-X acts as a direct inhibitor of MAP4K7, blocking this cascade.

Daucol_Pathway cluster_upstream Upstream Signals cluster_pathway MAPK Signaling Cascade GrowthFactors Growth Factors MAP4K7 MAP4K7 GrowthFactors->MAP4K7 Stress Cellular Stress Stress->MAP4K7 MAP3K Downstream MAP3K MAP4K7->MAP3K MAP2K Downstream MAP2K MAP3K->MAP2K JNK JNK (c-Jun N-terminal Kinase) MAP2K->JNK Proliferation Cell Proliferation & Survival JNK->Proliferation DaucolX Daucol-X DaucolX->Inhibition Inhibition->MAP4K7 Inhibition

Caption: Proposed signaling pathway of Daucol-X in pancreatic cancer cells.

In Vivo Xenograft Study Workflow

This diagram outlines the logical flow of the preclinical animal study, from cell implantation to final data analysis.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_analysis Endpoint Analysis Implantation 1. PANC-1 Cell Implantation TumorGrowth 2. Tumor Growth (to 100-150 mm³) Implantation->TumorGrowth Randomization 3. Animal Randomization TumorGrowth->Randomization GroupA Group A: Vehicle Control GroupB Group B: Daucol-X GroupC Group C: Gemcitabine Monitoring 4. Dosing & Monitoring (Tumor Volume, Body Weight) Randomization->Monitoring GroupA->Monitoring GroupB->Monitoring GroupC->Monitoring Euthanasia 5. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 6. Data Analysis (TGI Calculation) Euthanasia->Analysis

Caption: Workflow for the PANC-1 pancreatic cancer xenograft model study.

References

Comparative

Daucol: A Comparative Analysis of its Efficacy Against Other Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological efficacy of Daucol, a sesquiterpene alcohol found in plants of the Daucus genus, with other...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Daucol, a sesquiterpene alcohol found in plants of the Daucus genus, with other notable sesquiterpenes. The following sections detail its performance in antifungal, anticancer, anti-inflammatory, and neuroprotective assays, supported by experimental data and methodologies.

Antifungal Efficacy

Daucol has demonstrated notable antifungal properties, particularly against phytopathogenic fungi. Its efficacy has been compared with other sesquiterpenes, such as Carotol, another major constituent of carrot seed oil.

Table 1: Comparative Antifungal Activity of Daucol and Carotol

CompoundFungal SpeciesConcentrationInhibition (%)Reference
DaucolAlternaria alternata150 mg/LLess than Carotol[1][2]
CarotolAlternaria alternata150 mg/L65%[1][2]
DaucolFusarium moniliformeNot SpecifiedModerate[3][4]
CarotolFusarium moniliformeNot SpecifiedStrong[3][4]
DaucolBipolaris oryzaeNot SpecifiedModerate[3][4]
CarotolBipolaris oryzaeNot SpecifiedStrong[3][4]
DaucolRhizoctonia solaniNot SpecifiedModerate[3][4]
CarotolRhizoctonia solaniNot SpecifiedStrong[3][4]

Experimental Protocol: Poisoned Food Technique

The antifungal activity of Daucol and Carotol was evaluated using the poisoned food technique.[3][4][5][6]

  • Preparation of Test Compounds: Stock solutions of Daucol and Carotol were prepared in a suitable solvent (e.g., ethanol or DMSO).

  • Media Preparation: Potato Dextrose Agar (PDA) was prepared and autoclaved.

  • Incorporation of Compounds: While the PDA was still molten, the stock solutions of the test compounds were added to achieve the desired final concentrations (e.g., 150 mg/L). The medium was then poured into sterile Petri plates and allowed to solidify. Control plates contained the solvent alone.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from a fresh culture of the test fungus was placed at the center of each agar plate.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 7 days).

  • Data Collection: The radial growth of the fungal colony was measured. The percentage of mycelial growth inhibition was calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (Daucol, Carotol) C Incorporate Compounds into molten PDA A->C B Prepare & Autoclave Potato Dextrose Agar (PDA) B->C D Pour into Petri Plates & Solidify C->D E Inoculate with Fungal Disc D->E F Incubate E->F G Measure Radial Growth F->G H Calculate % Inhibition G->H

Figure 1: Experimental workflow for the poisoned food technique.

Anticancer Efficacy

While research on the anticancer properties of Daucol is still emerging, studies on Daucus carota oil extract, which contains Daucol, have shown cytotoxic effects against various cancer cell lines.[7][8][9][10] For a comprehensive comparison, the anticancer activities of other well-studied sesquiterpenes like β-caryophyllene, Zerumbone, and Parthenolide are presented below.

Table 2: Comparative Anticancer Activity (IC50 values in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)Other Cell LinesReference
Daucol Data Not AvailableData Not AvailableData Not Available
β-caryophyllene 29.18 (µg/mL)56.55 (µg/mL)A549 (Lung): 18.10 (µg/mL), HeLa (Cervical): 6.31 (µg/mL), Du-145 (Prostate): 4.67 (µg/mL)[11][12][13]
Zerumbone 7.51 - 126.7 (µg/mL)Data Not AvailableMDA-MB-231 (Breast): 12.18 - 14.96 (µg/mL)[14][15][16][17][18]
Parthenolide Data Not AvailableHT-29 (Colon): 7.0A549 (Lung): 4.3, TE671 (Medulloblastoma): 6.5[19]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Daucol, β-caryophyllene) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Sesquiterpenes A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 2: Workflow of the MTT assay for cytotoxicity assessment.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpenes are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. While the specific mechanism of Daucol is under investigation, the well-established anti-inflammatory actions of Zerumbone and Parthenolide provide a valuable comparative framework.

Zerumbone and Parthenolide: Inhibition of the NF-κB Pathway

Zerumbone and Parthenolide have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[20][21]

  • Inhibition of IKK: Parthenolide directly inhibits IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[20]

  • Prevention of NF-κB Translocation: By stabilizing IκBα, both Zerumbone and Parthenolide prevent the translocation of the p65 subunit of NF-κB into the nucleus.

  • Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB activation leads to the downregulation of various pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_nucleus cluster_inhibition Inhibition by Sesquiterpenes Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces Inflammation Inflammation Genes->Inflammation Zerumbone Zerumbone Zerumbone->NFkB Prevents Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibits

Figure 3: Inhibition of the NF-κB signaling pathway by Zerumbone and Parthenolide.

Neuroprotective Effects

The neuroprotective potential of sesquiterpenes is an area of growing interest. While direct experimental evidence for Daucol's neuroprotective effects is limited, studies on related compounds and extracts from plants containing Daucol suggest potential benefits. For instance, Daucosterol, a phytosterol often found alongside Daucol, has shown neuroprotective properties.[22] Further research is needed to specifically evaluate and compare the neuroprotective efficacy of Daucol with other sesquiterpenes.[23][24][25]

Conclusion

Daucol demonstrates promising biological activities, particularly in the realm of antifungal efficacy, though it appears less potent than its structural analog, Carotol, in the studies conducted to date. Its potential as an anticancer and anti-inflammatory agent requires further investigation to establish its efficacy and mechanisms of action in comparison to more extensively studied sesquiterpenes like β-caryophyllene, Zerumbone, and Parthenolide. The neuroprotective potential of Daucol remains a nascent field of research. This comparative guide highlights the current state of knowledge and underscores the need for continued research to fully elucidate the therapeutic potential of Daucol.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Daucol: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for the Disposal of Daucol For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Daucol

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural steps for the safe disposal of Daucol, a component found in Carrot Seed Oil. The following procedures are based on safety data sheets for products containing Daucol and general guidelines for hazardous waste management.

Quantitative Hazard Data

The following table summarizes the key hazard information for substances containing Daucol. This data is essential for risk assessment prior to handling and disposal.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement
Flammable Liquid, Category 3GHS02H226: Flammable liquid and vapour.[1][2][3]P210: Keep away from heat, sparks, open flames and hot surfaces. - No smoking.[2][3]
Skin Irritation, Category 2GHS07H315: Causes skin irritation.[1][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
Skin Sensitization, Category 1GHS07H317: May cause an allergic skin reaction.[1][3]P261: Avoid breathing vapour or dust.[2][3]
Aspiration Hazard, Category 1GHS08H304: May be fatal if swallowed and enters airways.[1][3]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][4] P331: Do NOT induce vomiting.[1][4]
Hazardous to the Aquatic Environment - Long-term Hazard, Category 2/3GHS09H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[2][3]P273: Avoid release to the environment.[2][3]

Experimental Protocols

Disposal Workflow and Procedures

The proper disposal of Daucol involves a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a logical sequence for handling Daucol waste from generation to final disposal.

daucol_disposal_workflow cluster_0 Step 1: Immediate Handling & PPE cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat B Collect Daucol waste in a dedicated, properly labeled, and sealed container. A->B C Is the container empty? B->C D Triple rinse the container with a suitable solvent. Collect rinsate as hazardous waste. C->D Yes F Store the waste container in a designated hazardous waste accumulation area. C->F No E Deface the label and dispose of the rinsed container according to institutional guidelines. D->E G Ensure the storage area is cool, dry, well-ventilated, and away from ignition sources. F->G H Arrange for pickup by a licensed hazardous waste disposal company. G->H I Complete all necessary waste disposal documentation. H->I

References

Handling

Essential Safety and Handling Protocols for Daucol

For researchers, scientists, and drug development professionals working with Daucol, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Daucol, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment. Daucol, a sesquiterpenoid alcohol found in carrot seed oil, requires careful handling due to its potential hazards.[1][2] Adherence to these guidelines will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling Daucol, particularly in the form of carrot seed oil which contains a significant percentage of this compound, a comprehensive suite of personal protective equipment is mandatory.[2][3] The following table summarizes the required PPE for various laboratory operations involving Daucol.

OperationRequired PPE
General Handling & Preparation Safety glasses with side shields, Nitrile gloves, Laboratory coat
Operations with Splash Hazard Chemical safety goggles, Face shield (in addition to goggles), Nitrile gloves, Chemical-resistant apron over a laboratory coat
Aerosol Generating Procedures NIOSH-approved respirator with organic vapor cartridges, Safety goggles, Nitrile gloves, Laboratory coat
Handling Flammable Liquids Flame-retardant laboratory coat, Grounding straps for containers, Work in a chemical fume hood

Note: Always inspect PPE for integrity before use and replace it if damaged.

Chemical and Physical Properties

A clear understanding of Daucol's properties, primarily as a constituent of carrot seed oil, is crucial for safe handling and emergency preparedness.

PropertyValue
Appearance Colorless to pale yellow liquid
Odor Characteristic, slightly woody
Flash Point Approximately 56°C (133°F)[4]
Boiling Point Approximately 289-291°C (estimated)[5]
Solubility Soluble in alcohol, insoluble in water[5]
Stability Stable under normal conditions. Avoid strong acids, alkalis, and oxidizing agents.[3][6]

Standard Operating Procedures for Handling Daucol

Adherence to standardized procedures is critical for minimizing exposure and preventing accidents. The following workflow outlines the essential steps for safely handling Daucol in a laboratory setting.

Workflow for Safe Handling of Daucol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area (Fume Hood) Don PPE->Prepare Work Area Dispense Dispense Required Amount Prepare Work Area->Dispense Perform Experiment Perform Experiment Dispense->Perform Experiment Close Container Securely Close Container Perform Experiment->Close Container Clean Spills Clean Minor Spills Immediately Close Container->Clean Spills Decontaminate Decontaminate Work Surfaces Clean Spills->Decontaminate Dispose Waste Dispose of Waste in Accordance with Regulations Decontaminate->Dispose Waste Doff PPE Doff and Dispose of/Clean PPE Dispose Waste->Doff PPE

A step-by-step workflow for the safe laboratory handling of Daucol.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., sand, vermiculite).[7]

  • Clean: Carefully scoop up the absorbent material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash clothing before reuse. If irritation persists, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4]

Disposal Plan

All Daucol-contaminated waste, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Daucol Dispose of as hazardous chemical waste through your institution's environmental health and safety office. Do not pour down the drain.
Contaminated Materials Place in a sealed, labeled container and dispose of as hazardous chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse and dispose of in accordance with local regulations.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling Daucol and maintain a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet for carrot seed oil and any institutional guidelines before working with this compound.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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